molecular formula C20H36O2 B15608328 9-cis-13,14-Dihydroretinoic acid

9-cis-13,14-Dihydroretinoic acid

Katalognummer: B15608328
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: IUMIJQXLDMMXRF-BDXSIMOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-cis-13,14-Dihydroretinoic acid is a useful research compound. Its molecular formula is C20H36O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H36O2

Molekulargewicht

308.5 g/mol

IUPAC-Name

(3R,7R)-3,7-dimethyl-9-[(1S,6S)-2,2,6-trimethylcyclohex-3-en-1-yl]nonanoic acid

InChI

InChI=1S/C20H36O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h7,13,15-18H,6,8-12,14H2,1-5H3,(H,21,22)/t15-,16-,17+,18+/m1/s1

InChI-Schlüssel

IUMIJQXLDMMXRF-BDXSIMOUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery of 9-cis-13,14-Dihydroretinoic Acid: An Endogenous Ligand for the Retinoid X Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The retinoid X receptors (RXRs) are central regulators of numerous physiological processes, acting as ligand-activated transcription factors that form heterodimers with a variety of other nuclear receptors. For years, the identity of the endogenous ligand for RXRs remained a subject of scientific debate, with 9-cis-retinoic acid (9CRA) being a proposed but controversial candidate due to its low in vivo concentrations. This technical guide details the discovery and characterization of 9-cis-13,14-dihydroretinoic acid (9CDHRA) as a bona fide endogenous RXR ligand. We provide an in-depth overview of the experimental evidence, from its initial identification in a mouse model with compromised RXR signaling to its chemical synthesis and biological validation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the field of retinoid signaling and nuclear receptor pharmacology.

The Search for an Endogenous RXR Ligand: A Historical Perspective

The discovery of nuclear hormone receptors and their role in gene regulation revolutionized our understanding of cellular signaling. RXRs, in particular, hold a unique position as they are obligate heterodimerization partners for many other nuclear receptors, including the retinoic acid receptors (RARs), the vitamin D receptor (VDR), the thyroid hormone receptor (TR), and peroxisome proliferator-activated receptors (PPARs). The activity of these heterodimers can be modulated by ligands for either partner receptor. While potent synthetic RXR agonists have been developed, the identity of the natural, endogenous molecule that activates RXR in vivo has been elusive.

Although 9-cis-retinoic acid was identified as a high-affinity RXR ligand, its presence in tissues at physiologically relevant concentrations to activate RXR-mediated signaling has been questioned by numerous studies.[1][2] This uncertainty spurred the search for alternative endogenous RXR ligands that could definitively fulfill this crucial role in nuclear receptor signaling.

Identification of this compound (9CDHRA)

The breakthrough in the identification of a novel endogenous RXR ligand came from studies on mice lacking the cellular retinol (B82714) binding protein 1 (Rbp1-/-). These mice exhibited memory deficits, a phenotype indicative of compromised RXR signaling.[3][4] This animal model provided a unique opportunity to search for the elusive RXR ligand.

A Novel Retinoid in a Compromised System

Initial analyses of tissues from both wild-type and Rbp1-/- mice failed to detect 9CRA.[1] Researchers then turned their attention to a class of retinoids known as dihydroretinoids. Using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a compound was detected in mouse serum, liver, and brain that co-eluted with a synthetic standard of this compound.[1] Crucially, the levels of this compound were significantly reduced in the Rbp1-/- mice, correlating with their behavioral phenotype.[1]

Chemical Synthesis: The Definitive Proof

To unequivocally confirm the identity of the detected compound, stereoselective chemical synthesis of both the (R)- and (S)-enantiomers of 9CDHRA was undertaken.[1] The synthetic strategy was based on a palladium-catalyzed Csp2-Csp2 Suzuki coupling reaction.[1] The synthesized standards perfectly matched the retention time and mass spectrometric properties of the endogenous compound, providing definitive proof of its structure as this compound.[1]

Quantitative Analysis of 9CDHRA

The physiological relevance of an endogenous ligand is intrinsically linked to its concentration in tissues and its affinity for its receptor. Extensive quantitative analyses were performed to establish these parameters for 9CDHRA.

Endogenous Concentrations

The concentration of 9CDHRA was measured in various tissues of wild-type mice. The levels were found to be in the range of 4 to 7 x 10⁻⁷ M in serum and liver, concentrations sufficient to elicit a biological response through RXR.[1] Lower, yet significant, levels were also detected in the brain.[1] In humans, 9CDHRA has been quantified in serum and adipose tissue at concentrations of approximately 13–17 nM.[5]

Tissue Species Concentration Reference
SerumMouse4 - 7 x 10⁻⁷ M[1]
LiverMouse4 - 7 x 10⁻⁷ M[1]
BrainMouseLower than serum/liver[1]
SerumHuman~13 - 17 nM[5]
Adipose TissueHuman~13 - 17 nM[5]
Receptor Binding Affinity and Activation

Direct binding of 9CDHRA to the RXR ligand-binding domain (LBD) was demonstrated using non-denaturing electrospray ionization mass spectrometry (ESI-MS). The R-enantiomer of 9CDHRA (R-9CDHRA) was found to bind to the RXRα LBD with a dissociation constant (Kd) of 90 ± 20 nM, which is comparable to the affinity of 9CRA (Kd of 20 ± 10 nM).[1]

In cellular reporter assays, both R- and S-9CDHRA were shown to transactivate RXRα.[1] While 9CRA induced transcription at concentrations as low as 10⁻⁹ M, 9CDHRA showed similar activity at concentrations above 10⁻⁷ M, which is consistent with its endogenous concentrations.[1] The transcriptional activity of 9CDHRA was blocked by a known RXR antagonist, confirming its action through RXR.[1]

Parameter Ligand Value Method Reference
Binding Affinity (Kd) R-9CDHRA90 ± 20 nMESI-MS[1]
9CRA20 ± 10 nMESI-MS[1]
Transcriptional Activation 9CDHRA> 10⁻⁷ MLuciferase Reporter Assay[1]
9CRA> 10⁻⁹ MLuciferase Reporter Assay[1]

Biological Activity and Signaling Pathways

The discovery of 9CDHRA as an endogenous RXR ligand has significant implications for our understanding of nuclear receptor signaling. Its biological activity has been demonstrated in vitro and in vivo.

Rescue of the Rbp1-/- Phenotype

Treatment of Rbp1-/- mice with 9CDHRA was shown to rescue their working memory deficits, similar to the effect of a synthetic RXR agonist.[1] This provides strong evidence for the physiological role of 9CDHRA in RXR-mediated neuronal functions.

Activation of Permissive Heterodimers

RXR exerts many of its effects by forming "permissive" heterodimers with other nuclear receptors, such as PPARs and LXRs. In these complexes, the transcriptional activity can be induced by an RXR ligand. Studies in human dendritic cells, a well-established model for RXR signaling, revealed that 9CDHRA regulates a set of transcripts that significantly overlaps with those regulated by a synthetic RXR agonist.[1] This indicates that endogenous 9CDHRA can activate signaling through these permissive heterodimer pathways.

Signaling Pathway Visualization

discovery_workflow cluster_observation Initial Observation cluster_identification Ligand Identification cluster_confirmation Confirmation cluster_validation Biological Validation phenotype Memory Deficits in Rbp1-/- Mice compromised_signaling Compromised RXR Signaling phenotype->compromised_signaling Suggests hplc_ms HPLC-MS/MS Analysis of Tissues compromised_signaling->hplc_ms Motivates detection Detection of a Novel Dihydroretinoid hplc_ms->detection reduced_levels Reduced Levels in Rbp1-/- Mice detection->reduced_levels synthesis Stereoselective Chemical Synthesis detection->synthesis Requires Confirmation confirmation Structural Confirmation synthesis->confirmation binding_assay RXR Binding Assays (ESI-MS) confirmation->binding_assay transactivation_assay Transcriptional Activation Assays confirmation->transactivation_assay binding_assay->transactivation_assay rescue Phenotype Rescue in Rbp1-/- Mice transactivation_assay->rescue Demonstrates In Vivo Activity

Figure 1. Workflow for the discovery of 9CDHRA.

signaling_pathway cluster_ligand Endogenous Ligand cluster_receptor Nuclear Receptor cluster_dna Gene Regulation cluster_response Biological Response ligand This compound (9CDHRA) rxr RXR ligand->rxr Binds and Activates partner Permissive Partner (e.g., PPAR, LXR) rxr->partner Forms Heterodimer response_element Response Element (e.g., PPRE, LXRE) rxr->response_element Binds to partner->response_element Binds to target_genes Target Gene Transcription response_element->target_genes Regulates response Metabolism, Inflammation, Cell Differentiation target_genes->response

Figure 2. Signaling pathway of 9CDHRA via RXR heterodimers.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of 9CDHRA. For complete, detailed protocols, readers are referred to the supplementary information of the primary publication by Krężel et al., 2015 (PLoS Genetics, e1005213).[1]

Identification and Quantification by HPLC-MS/MS
  • Sample Preparation: Tissues (serum, liver, brain) were homogenized and extracted under yellow/amber light to prevent isomerization of retinoids. A detailed protocol for sample preparation is available in the supplementary information of the primary research article.[6]

  • Chromatography: Reverse-phase HPLC was used to separate the retinoid isomers.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) was performed using specific precursor-to-product ion transitions for 13,14-dihydroretinoic acids (m/z 303 -> 207).[6]

  • Quantification: Quantification was achieved by comparing the peak areas of the endogenous compound to those of a standard curve generated with synthetic 9CDHRA.

Stereoselective Synthesis of 9CDHRA

The synthesis of both enantiomers of 9CDHRA was achieved through a multi-step process, with the key step being a palladium-catalyzed Suzuki coupling reaction.[1] A detailed description of the synthesis is provided in the supplementary materials of the primary publication.[6]

RXR Binding Assay (ESI-MS)
  • Protein Expression and Purification: The ligand-binding domain (LBD) of human RXRα was expressed and purified.

  • Incubation: The purified RXRα LBD was incubated with a molar excess of 9CDHRA.

  • Mass Spectrometry: The protein-ligand complexes were analyzed by electrospray ionization mass spectrometry (ESI-MS) under non-denaturing conditions. The mass shift upon ligand binding was used to confirm the interaction and to calculate the binding affinity.

Transcriptional Activation Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: COS-1 cells were co-transfected with an expression vector for human RXRα and a luciferase reporter plasmid containing an RXR response element.

  • Ligand Treatment: The transfected cells were treated with varying concentrations of 9CDHRA, 9CRA, or vehicle control.

  • Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured. The fold induction of luciferase activity relative to the vehicle control was calculated to determine the transcriptional activation potential of the ligands.

Future Directions and Implications for Drug Development

The discovery of 9CDHRA as a physiological RXR ligand opens new avenues for research and therapeutic development. Understanding the metabolic pathways that lead to its synthesis and degradation will be crucial for modulating its endogenous levels. Furthermore, the identification of 9CDHRA provides a natural scaffold for the design of novel, selective RXR modulators with potentially improved therapeutic profiles and fewer side effects compared to existing synthetic agonists. The role of 9CDHRA in various pathophysiological processes, including metabolic diseases, cancer, and neurodegenerative disorders, warrants further investigation.

Conclusion

The identification of this compound as an endogenous RXR ligand represents a significant advancement in the field of nuclear receptor biology. The rigorous experimental approach, combining a relevant animal model, sophisticated analytical techniques, chemical synthesis, and comprehensive biological validation, has provided compelling evidence for its physiological role. This technical guide has summarized the key findings and methodologies related to this discovery, offering a valuable resource for the scientific community. The continued exploration of 9CDHRA signaling pathways holds great promise for a deeper understanding of retinoid biology and the development of novel therapeutic strategies targeting the retinoid X receptor.

References

The Biosynthesis of 9-cis-13,14-Dihydroretinoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 9-cis-13,14-dihydroretinoic acid (9CDHRA), an endogenous ligand for the retinoid X receptor (RXR). The discovery of 9CDHRA has opened new avenues for understanding retinoid signaling and its therapeutic potential. This document outlines the proposed enzymatic steps, key molecular players, quantitative data, and detailed experimental protocols to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving isomerization, saturation, and oxidation of retinoid precursors. While the complete pathway is still under active investigation, a putative sequence of enzymatic reactions has been proposed based on the identification of key metabolites and enzymes. The pathway can be conceptualized as initiating from either dietary sources of 9-cis-retinoids or through the isomerization of all-trans-retinoids.

The core transformations involve:

  • Isomerization: The conversion of an all-trans-retinoid precursor to a 9-cis isomer.

  • Saturation: The reduction of the C13-C14 double bond of the retinoid polyene chain.

  • Oxidation: A two-step oxidation of the resulting 9-cis-13,14-dihydroretinol to the final bioactive molecule, this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_9_cis_13_14_Dihydroretinoic_Acid Precursor 9-cis-Retinol (B22316) Intermediate1 9-cis-13,14-Dihydroretinol Precursor->Intermediate1 Saturation Intermediate2 9-cis-13,14-Dihydroretinal Intermediate1->Intermediate2 Oxidation Product This compound Intermediate2->Product Oxidation Enzyme1 Retinol (B82714) Saturase (RetSat) (putative) Enzyme1->Precursor Enzyme2 cis-Retinol Dehydrogenase (cRDH) Enzyme2->Intermediate1 Enzyme3 Aldehyde Dehydrogenase (ALDH) Enzyme3->Intermediate2

Figure 1: Proposed Biosynthetic Pathway of this compound.
Isomerization of Retinoids

The formation of 9-cis-retinoids from their all-trans counterparts is a critical initiating step. This can occur through both non-enzymatic and enzymatic mechanisms. In vitro studies have shown that all-trans-retinoic acid can be isomerized to 9-cis-retinoic acid in the presence of bovine liver membranes, a process that appears to be mediated by thiol groups.[1] However, this reaction is not saturable and follows first-order kinetics.[1]

Enzymatic conversion of all-trans-retinol to 9-cis-retinal (B17824) has been observed in cell homogenates, suggesting the existence of specific isomerases.[2] The conversion of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid has been shown to be catalyzed by an isomerase in rat conceptal homogenates, indicating that enzymatic isomerization of retinoids is a biologically relevant process.[3]

Saturation by Retinol Saturase (RetSat)

Retinol Saturase (RetSat) is an enzyme known to catalyze the saturation of the C13-C14 double bond of all-trans-retinol to form all-trans-13,14-dihydroretinol.[4][5][6] While direct experimental evidence for the substrate specificity of RetSat for 9-cis-retinol is still emerging, the existence of 9CDHRA strongly suggests that RetSat or a related enzyme is responsible for this saturation step. This reaction is a key committing step towards the dihydroretinoid lineage.

Oxidation by Dehydrogenases

The conversion of 9-cis-13,14-dihydroretinol to 9CDHRA is a two-step oxidation process analogous to the synthesis of retinoic acid from retinol.

  • cis-Retinol Dehydrogenase (cRDH): The first oxidation step is likely catalyzed by a cis-retinol dehydrogenase. A specific cRDH has been identified that oxidizes 9-cis-retinol to 9-cis-retinal.[2][7] It is plausible that this enzyme or one with similar substrate specificity acts on 9-cis-13,14-dihydroretinol.

  • Aldehyde Dehydrogenase (ALDH): The final step is the irreversible oxidation of 9-cis-13,14-dihydroretinal to 9CDHRA, catalyzed by an aldehyde dehydrogenase. Several ALDH isozymes have been shown to oxidize 9-cis-retinal, with ALDH1 exhibiting high efficiency.[8]

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of 9CDHRA.

Endogenous Concentrations of 9CDHRA
Tissue/FluidSpeciesConcentrationReference
SerumMouse118 ng/mL (391 nM)[9]
LiverMouse135 ng/g (447 nM)[9]
BrainMouse38 ng/g (126 nM)[9]
SerumHuman4-5 ng/mL (13-17 nM)[9]
Adipose TissueHuman4-5 ng/g (13-17 nM)[9]
Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)VmaxReference
Human Liver Cytosolic ALDH1all-trans-retinal2.2Not Reported[8]
9-cis-retinal5.5Not Reported[8]
13-cis-retinal4.6Not Reported[8]
Multifunctional O-acyltransferase (MFAT)11-cis-retinol~5~150 pmol/mg/min[9]
9-cis-retinol~20~150 pmol/mg/min[9]
13-cis-retinol~40~75 pmol/mg/min[9]
all-trans-retinol~60~50 pmol/mg/min[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 9CDHRA biosynthesis.

In Vitro Retinol Dehydrogenase Activity Assay

This protocol is adapted from methodologies used to measure the activity of retinol dehydrogenases.[10][11]

Objective: To measure the in vitro conversion of a retinol substrate to its corresponding retinaldehyde by a purified or recombinant dehydrogenase.

Materials:

  • Recombinant dehydrogenase (e.g., HSD17B13, cRDH)

  • All-trans-retinol or 9-cis-retinol (substrate)

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Bioluminescent NAD(P)H detection kit (e.g., NAD(P)H-Glo™ Detection System)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a white-walled 96-well plate, prepare a reaction mixture containing the assay buffer, 1 mM NAD+, and the recombinant dehydrogenase at a predetermined concentration.

    • To test inhibitors, pre-incubate the enzyme with the compound for 30 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the retinol substrate (e.g., 10 µM final concentration).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection of NADH:

    • Add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol. This reagent contains a reductase and a pro-luciferin substrate that is converted to luciferin (B1168401) in the presence of NADH.

  • Luminescence Measurement:

    • Incubate for 60 minutes at room temperature to allow for the conversion of the pro-luciferin.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the amount of NADH produced and thus to the retinol dehydrogenase activity.

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol outlines a method to measure the conversion of retinol to retinaldehyde in a cellular context.[11]

Objective: To quantify the retinol dehydrogenase activity of a specific enzyme (e.g., HSD17B13) in transiently transfected cells.

Materials:

  • HEK293 cells

  • Expression vector for the dehydrogenase of interest (e.g., pcDNA3.1-HSD17B13)

  • Empty vector control

  • Transfection reagent (e.g., Lipofectamine 3000)

  • All-trans-retinol or 9-cis-retinol

  • Cell lysis buffer

  • BCA protein assay kit

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column

  • Mobile phase solvents (e.g., acetonitrile, water, acetic acid)

  • Retinaldehyde and retinoic acid standards

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in 6-well plates to 70-80% confluency.

    • Transfect cells with the expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the protein for 24-48 hours.

  • Substrate Treatment:

    • Replace the medium with fresh medium containing the retinol substrate (e.g., 5 µM all-trans-retinol).

    • Incubate the cells for 8 hours at 37°C.

  • Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and collect the cell lysate.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Retinoid Extraction:

    • Perform a liquid-liquid extraction of retinoids from the remaining lysate using a solvent like hexane.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate and quantify retinaldehyde and other retinoid metabolites by monitoring the absorbance at a specific wavelength (e.g., 340 nm).

    • Use authentic standards to create a calibration curve for accurate quantification.

  • Data Analysis:

    • Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.

Experimental_Workflow_Cell_Based_Assay Start HEK293 Cell Culture Transfection Transfection with Expression Vector Start->Transfection Incubation1 Protein Expression (24-48h) Transfection->Incubation1 Treatment Substrate Treatment (e.g., 9-cis-retinol) Incubation1->Treatment Incubation2 Metabolism (8h) Treatment->Incubation2 Lysis Cell Lysis and Protein Quantification Incubation2->Lysis Extraction Retinoid Extraction Lysis->Extraction Analysis HPLC Analysis Extraction->Analysis End Data Normalization and Quantification Analysis->End

References

9-cis-13,14-Dihydroretinoic Acid: A Natural Ligand for the Retinoid X Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a central role in regulating a vast array of physiological processes, including cellular differentiation, proliferation, and metabolism. RXR functions as a "master regulator" by forming heterodimers with numerous other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Liver X Receptor (LXR), and the Peroxisome Proliferator-Activated Receptor (PPAR). While synthetic RXR agonists have been developed for therapeutic purposes, the identity of the endogenous ligand for RXR has been a subject of intense research. This technical guide focuses on 9-cis-13,14-dihydroretinoic acid (9-cis-13,14-DHRA), a recently identified endogenous retinoid that acts as a natural RXR ligand.[1] We will delve into its biochemical properties, signaling pathways, and the experimental methodologies used to characterize this important signaling molecule.

Quantitative Data on this compound

The following tables summarize the key quantitative data related to the endogenous levels and bioactivity of 9-cis-13,14-DHRA.

Table 1: Endogenous Concentrations of this compound

Biological MatrixSpeciesConcentration (ng/mL or ng/g)Molar Concentration (approx.)
SerumHuman4 - 513 - 17 nM
Adipose TissueHuman4 - 513 - 17 nM
SerumMouseNot Reported400 - 700 nM[2]
LiverMouseNot Reported400 - 700 nM[2]
BrainMouseNot Reported400 - 700 nM[2]

Table 2: Bioactivity of Retinoid X Receptor (RXR) Ligands

LigandReceptorAssay TypeValue
This compoundRXRTranscriptional Activation10⁻⁶ to 10⁻⁷ M[3][4]
9-cis-Retinoic AcidRXRαLuciferase Reporter AssayEC₅₀ = 15 nM[5]
BexaroteneRXRNot SpecifiedNot Specified

Signaling Pathways of this compound

9-cis-13,14-DHRA activates RXR, which then forms heterodimers with other nuclear receptors to regulate gene expression. Below are diagrams illustrating the key signaling pathways.

RXR_Heterodimer_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9c1314DHRA_ext 9-cis-13,14-DHRA 9c1314DHRA_cyt 9-cis-13,14-DHRA 9c1314DHRA_ext->9c1314DHRA_cyt Cellular Uptake 9c1314DHRA_nuc 9-cis-13,14-DHRA 9c1314DHRA_cyt->9c1314DHRA_nuc Nuclear Translocation RXR RXR Heterodimer RXR - Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (LXR, PPAR, etc.) Partner_NR->Heterodimer Coactivators Coactivators Heterodimer->Coactivators Recruits DNA Response Element (e.g., LXRE, PPRE) Coactivators->DNA Binds to Target_Gene Target Gene Transcription DNA->Target_Gene Initiates 9c1314DHRA_nuc->RXR Binds

Caption: General signaling pathway of 9-cis-13,14-DHRA.

RXR_LXR_Pathway 9c1314DHRA 9-cis-13,14-DHRA RXR RXR 9c1314DHRA->RXR Activates RXR_LXR RXR-LXR Heterodimer RXR->RXR_LXR LXR LXR LXR->RXR_LXR LXRE LXRE RXR_LXR->LXRE Binds to ABCA1 ABCA1 Gene Transcription LXRE->ABCA1 Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux

Caption: Activation of the LXR-RXR pathway by 9-cis-13,14-DHRA.

RXR_PPAR_Pathway 9c1314DHRA 9-cis-13,14-DHRA RXR RXR 9c1314DHRA->RXR Activates RXR_PPAR RXR-PPAR Heterodimer RXR->RXR_PPAR PPAR PPAR PPAR->RXR_PPAR PPRE PPRE RXR_PPAR->PPRE Binds to PDK4 PDK4 Gene Transcription PPRE->PDK4 Metabolism_Regulation Regulation of Glucose and Lipid Metabolism PDK4->Metabolism_Regulation

Caption: Activation of the PPAR-RXR pathway by 9-cis-13,14-DHRA.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 9-cis-13,14-DHRA. The following sections outline key experimental protocols.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of 9-cis-13,14-DHRA from biological samples.

1. Sample Preparation:

  • Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
  • For serum or plasma, use the sample directly.
  • Add an internal standard (e.g., a deuterated analog of the analyte) to each sample for accurate quantification.
  • Perform a liquid-liquid extraction with an organic solvent (e.g., hexane:ethyl acetate (B1210297) mixture) to isolate the retinoids.
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the dried extract in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Employ a C18 reversed-phase column for chromatographic separation.

  • Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Monitor specific precursor-to-product ion transitions for 9-cis-13,14-DHRA and the internal standard. For this compound, a transition of m/z 303 -> 207 can be used.[2]

  • Generate a calibration curve using known concentrations of a 9-cis-13,14-DHRA standard to quantify the analyte in the samples.

    LC_MS_Workflow start Biological Sample (Tissue or Serum) homogenize Homogenization (for tissue) start->homogenize add_is Add Internal Standard start->add_is homogenize->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 column) reconstitute->hplc msms MS/MS Detection (MRM mode) hplc->msms quantify Quantification msms->quantify

    Caption: Workflow for LC-MS/MS quantification of 9-cis-13,14-DHRA.

Protocol 2: Luciferase Reporter Gene Assay for RXR Activation

This assay measures the ability of 9-cis-13,14-DHRA to activate RXR and induce the expression of a reporter gene.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate growth medium.
  • Co-transfect the cells with two plasmids:
  • An expression vector for a GAL4 DNA-binding domain fused to the RXR ligand-binding domain (GAL4-RXR LBD).
  • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
  • Allow the cells to express the proteins for 24-48 hours.

2. Compound Treatment:

  • Treat the transfected cells with various concentrations of 9-cis-13,14-DHRA, a known RXR agonist (e.g., 9-cis-retinoic acid or bexarotene) as a positive control, and a vehicle control (e.g., DMSO).
  • Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.

3. Luciferase Assay:

  • Lyse the cells to release the luciferase enzyme.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence produced using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the ligand concentration to determine the EC₅₀ value.

    Luciferase_Assay_Workflow start Cell Culture transfect Co-transfection: - GAL4-RXR LBD Plasmid - UAS-Luciferase Plasmid start->transfect treat Treat with Ligands (9-cis-13,14-DHRA, Controls) transfect->treat lyse Cell Lysis treat->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure analyze Data Analysis (Calculate EC₅₀) measure->analyze

    Caption: Workflow for the RXR luciferase reporter gene assay.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for RXR Target Gene Identification

ChIP is used to identify the genomic regions where the activated RXR heterodimer binds.

1. Cross-linking and Chromatin Preparation:

  • Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
  • Lyse the cells and isolate the nuclei.
  • Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

2. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for RXR or its heterodimeric partner.
  • Use a non-specific IgG as a negative control.
  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
  • Wash the beads to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

  • Elute the immunoprecipitated chromatin from the beads.
  • Reverse the formaldehyde cross-links by heating the samples.
  • Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Analysis:

  • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analyze the purified DNA by:

  • qPCR: To quantify the enrichment of specific target gene promoters.

  • ChIP-seq: For genome-wide identification of RXR binding sites.

    ChIP_Workflow start Cell Treatment and Formaldehyde Cross-linking lysis Cell Lysis and Chromatin Shearing start->lysis ip Immunoprecipitation with RXR Antibody lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution and Reverse Cross-linking wash->elute purify DNA Purification elute->purify analysis DNA Analysis (qPCR or ChIP-seq) purify->analysis

    Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

The identification of this compound as a natural RXR ligand provides a significant advancement in our understanding of retinoid signaling.[1] Its presence in physiologically relevant concentrations and its ability to activate RXR-mediated transcription underscore its importance in a variety of biological processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the roles of 9-cis-13,14-DHRA and to explore its potential as a therapeutic target. Further research into the specific downstream targets and the full spectrum of its physiological functions will undoubtedly open new avenues for drug discovery and development in areas such as metabolic disease, inflammation, and cancer.

References

An In-Depth Technical Guide to the Mechanism of Action of 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-13,14-Dihydroretinoic acid (9CDHRA) has been identified as a novel endogenous mammalian ligand for the Retinoid X Receptor (RXR), a critical nuclear receptor that governs a wide array of physiological processes. This technical guide provides a comprehensive overview of the mechanism of action of 9CDHRA, detailing its interaction with RXR isoforms, subsequent activation of downstream signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and detailed protocols for pivotal experiments are provided to facilitate further research and drug development efforts centered on this promising endogenous retinoid.

Introduction

The Retinoid X Receptors (RXRs), comprising isoforms α, β, and γ, are ligand-activated transcription factors that play a central role in regulating gene expression. They function as homodimers or as heterodimeric partners with other nuclear receptors, thereby controlling processes such as cell proliferation, differentiation, and metabolism. While synthetic RXR agonists have been developed for therapeutic purposes, the identity of the endogenous ligand for these receptors has been a subject of extensive research. Recent studies have identified this compound (9CDHRA) as a physiologically relevant, endogenous RXR ligand in mammals.[1][2] This discovery has opened new avenues for understanding retinoid signaling and for the development of novel therapeutics targeting the RXR pathway.

Core Mechanism of Action: RXR Activation

The primary mechanism of action of 9CDHRA is its direct binding to and activation of Retinoid X Receptors. This interaction initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene transcription.

Binding to RXR Isoforms

9CDHRA has been shown to bind to the ligand-binding pocket (LBP) of RXRα.[1] Both the (R)- and (S)-enantiomers of 9CDHRA have been demonstrated to bind to all three RXR isotypes (α, β, and γ).[1]

Transcriptional Activation of RXR

Upon binding, 9CDHRA induces the transcriptional activity of RXR. This has been demonstrated in cell-based reporter assays, where 9CDHRA treatment leads to a dose-dependent increase in the expression of a reporter gene under the control of an RXR response element.[1] The activation of RXR by 9CDHRA is a critical step in initiating the downstream physiological effects.

Signaling Pathways

The activation of RXR by 9CDHRA triggers a cascade of molecular events that modulate gene expression. As RXRs form heterodimers with numerous other nuclear receptors, the signaling pathways activated by 9CDHRA are diverse and context-dependent.

RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_ext This compound (9CDHRA) 9CDHRA_cyt 9CDHRA 9CDHRA_ext->9CDHRA_cyt Cellular Uptake RXR RXR 9CDHRA_cyt->RXR Nuclear Translocation and Binding Heterodimer RXR-NR Partner Heterodimer RXR->Heterodimer NR_Partner Nuclear Receptor Partner (e.g., RAR, LXR, PPAR) NR_Partner->Heterodimer DNA DNA (RXRE) Heterodimer->DNA Binding to RXR Response Element (RXRE) Coactivators Coactivators Transcription Target Gene Transcription DNA->Transcription Recruitment of Coactivators and Transcriptional Machinery

Figure 1: Simplified signaling pathway of this compound (9CDHRA).

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of 9CDHRA with RXR isoforms.

Table 1: Transcriptional Activation of RXRα by 9CDHRA Enantiomers

CompoundEC50 (M)
(R)-9CDHRA~1 x 10⁻⁷
(S)-9CDHRA~1 x 10⁻⁶
9-cis-Retinoic Acid (Control)~5 x 10⁻⁸
Data derived from graphical representations in Rühl et al., 2015.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Identification and Quantification of Endogenous 9CDHRA by HPLC-MS/MS

This protocol outlines the method used for the detection and quantification of 9CDHRA in biological samples.[1]

Workflow:

HPLC_MS_Workflow Sample Biological Sample (e.g., serum, tissue) Extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Sample->Extraction HPLC Reversed-Phase HPLC Extraction->HPLC MSMS Tandem Mass Spectrometry (MRM Mode: 303 -> 207 m/z) HPLC->MSMS Quantification Quantification (Stable Isotope Dilution) MSMS->Quantification Reporter_Assay_Workflow Transfection Transfect COS-1 Cells with: - RXR Expression Vector - RXRE-Luciferase Reporter - Renilla Luciferase Control Treatment Treat Cells with Varying Concentrations of 9CDHRA Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Firefly and Renilla Luciferase Activity Lysis->Luminescence Analysis Calculate Fold Activation (Normalized to Control) Luminescence->Analysis Synthesis_Logic StartingMaterials Key Building Blocks: - Chiral Aldehyde/Sulfone - Boronic Acid/Ester SuzukiCoupling Palladium-Catalyzed Suzuki Coupling StartingMaterials->SuzukiCoupling Intermediate Coupled Intermediate SuzukiCoupling->Intermediate FinalSteps Deprotection/ Functional Group Manipulation Intermediate->FinalSteps Product (R)- or (S)-9-cis-13,14- Dihydroretinoic Acid FinalSteps->Product

References

An In-depth Technical Guide to the Physiological Relevance of 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological relevance of 9-cis-13,14-dihydroretinoic acid (9CDHRA), a recently identified endogenous retinoid. It details its role as a high-affinity ligand for the Retinoid X Receptor (RXR), its physiological concentrations, and its involvement in key signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to support further research and drug development efforts centered on this novel bioactive molecule.

Introduction

For decades, the identity of the endogenous ligand for the Retinoid X Receptor (RXR), a master regulator of numerous physiological processes, remained a subject of intense research and debate. While 9-cis-retinoic acid (9-cis-RA) was identified as a high-affinity RXR ligand, its presence in physiologically relevant concentrations in most tissues has been questioned.[1] The recent discovery of this compound (9CDHRA) as a bona fide endogenous RXR ligand in mammals has opened new avenues for understanding retinoid signaling and its therapeutic potential.[1][2]

9CDHRA has been shown to bind to and activate RXRs, rescuing memory deficits in animal models and exhibiting neuroprotective effects.[1][3] This guide aims to consolidate the current knowledge on 9CDHRA, providing a technical resource for researchers exploring its physiological functions and pharmacological applications.

Biochemical Properties and Mechanism of Action

Binding Affinity to Retinoid X Receptors

9CDHRA has been identified as a high-affinity ligand for the ligand-binding domain (LBD) of RXRα. The R-enantiomer of 9CDHRA (R-9CDHRA) exhibits a binding affinity comparable to that of 9-cis-RA.[1]

LigandReceptorBinding Affinity (Kd)MethodReference
R-9CDHRARXRα LBD90 ± 20 nMElectrospray Ionization Mass Spectrometry (ESI-MS)[1]
9-cis-RARXRα LBD20 ± 10 nMESI-MS[1]

Further research is required to determine the binding affinities of 9CDHRA for RXRβ and RXRγ isoforms.

Transcriptional Activation of RXR

9CDHRA activates RXR-mediated gene transcription. Both the R- and S-enantiomers of 9CDHRA are capable of inducing RXRα transcriptional activity in reporter cell assays, with a threshold concentration for activation observed between 10-7 M and 10-6 M.[1] The R-enantiomer is reported to be more potent. This activation can be blocked by the RXR pan-antagonist LG101208, confirming the specificity of the interaction.[1]

CompoundReceptorEC50 (estimated)Cell LineReporter SystemReference
R-9CDHRARXRα~10-7 - 10-6 MCOS-1Luciferase[1]
S-9CDHRARXRα~10-7 - 10-6 MCOS-1Luciferase[1]

Precise EC50 values from dose-response curves for each RXR isoform are a key area for future investigation.

Physiological Concentrations

9CDHRA has been detected and quantified in various tissues of mice and humans, with concentrations that are physiologically relevant for RXR activation.

Table 2: Endogenous Concentrations of 9CDHRA
SpeciesTissueConcentration (ng/g or ng/mL)Molar Concentration (nM)Reference
MouseSerum118 ng/mL391 nM[2]
MouseLiver135 ng/g447 nM[2]
MouseBrain38 ng/g126 nM[2]
HumanSerum4 - 5 ng/mL13 - 17 nM[2]
HumanAdipose Tissue4 - 5 ng/g13 - 17 nM[2]

Signaling Pathways and Physiological Functions

RXR-Mediated Signaling

As an RXR ligand, 9CDHRA plays a crucial role in activating signaling pathways that are dependent on RXR and its heterodimeric partners, such as RARs, PPARs, and LXRs.

RXR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_ext 9-cis-13,14- Dihydroretinoic Acid 9CDHRA_cyt 9-cis-13,14- Dihydroretinoic Acid 9CDHRA_ext->9CDHRA_cyt Transport RXR RXR 9CDHRA_cyt->RXR Binding & Activation Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Heterodimer Partner (e.g., RAR, PPAR, LXR) Partner->Heterodimer RARE Response Element Heterodimer->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates

Figure 1: 9CDHRA Signaling Pathway via RXR Heterodimers.
Role in the Central Nervous System

A key physiological role of 9CDHRA has been identified in the central nervous system, particularly in learning and memory. Studies using mice lacking cellular retinol (B82714) binding protein I (Rbp1-/-), which exhibit memory deficits and reduced levels of 9CDHRA, have shown that administration of 9CDHRA can rescue these memory impairments.[1] This suggests that 9CDHRA is crucial for normal cognitive function.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 9CDHRA. In a mouse model of optic nerve crush, treatment with 9CDHRA was found to reduce damage and protect against demyelination.[3] This suggests a therapeutic potential for 9CDHRA in neurodegenerative and demyelinating diseases.

Immunomodulatory Functions

9CDHRA exhibits immunomodulatory properties, as evidenced by its effects on human dendritic cells. Transcriptomic analysis has revealed that 9CDHRA regulates the expression of a wide range of genes in these cells, with a significant overlap with the effects of 9-cis-RA.[1]

Experimental_Workflow_Dendritic_Cells Monocytes Human Monocytes DCs Immature Dendritic Cells Monocytes->DCs Differentiation Treatment Treatment with 9CDHRA DCs->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray Data_Analysis Gene Expression Profiling Microarray->Data_Analysis

Figure 2: Workflow for Transcriptomic Analysis of 9CDHRA-treated Dendritic Cells.

Experimental Protocols

Quantification of 9CDHRA by HPLC-MS/MS

Biological samples (serum, tissue homogenates) are subjected to liquid-liquid extraction under yellow light to prevent isomerization. Tissues are homogenized in a suitable buffer, and an internal standard (e.g., a deuterated retinoid) is added. Extraction is typically performed with a mixture of organic solvents such as hexane (B92381) and ethyl acetate. The organic phase is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

  • HPLC System: A high-performance liquid chromatography system with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of solvents, such as water with a small percentage of formic acid and methanol (B129727) or acetonitrile, is employed for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • MRM Transition: The specific transition for 13,14-dihydroretinoic acids is m/z 303 -> 207.[1]

Receptor Binding Assay

A competitive binding assay is used to determine the binding affinity of 9CDHRA to RXRs. This assay measures the ability of unlabeled 9CDHRA to displace a radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) from the RXR ligand-binding domain.

  • Preparation of RXR LBD: The purified ligand-binding domain of the specific RXR isoform (α, β, or γ) is used.

  • Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of unlabeled 9CDHRA are incubated with the RXR LBD in a suitable binding buffer.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a technique such as filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of 9CDHRA that displaces 50% of the radiolabeled ligand) is determined. The Ki (dissociation constant) is then calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for RXR Transactivation

This cell-based assay measures the ability of 9CDHRA to activate RXR-mediated transcription of a reporter gene (luciferase).

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-1) is co-transfected with an expression vector for the desired RXR isoform and a reporter plasmid containing a luciferase gene under the control of an RXR response element.

  • Treatment: The transfected cells are treated with varying concentrations of 9CDHRA or a vehicle control.

  • Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of RXR by 9CDHRA.

In Vivo Rescue of Memory Deficits in Rbp1-/- Mice

Mice with a targeted deletion of the Rbp1 gene (Rbp1-/-) are used. These mice exhibit impaired working memory.

The precise treatment regimen for rescuing memory deficits in Rbp1-/- mice with 9CDHRA is a critical area for further detailed reporting in the literature. However, based on similar studies, a likely protocol would involve daily administration of 9CDHRA via oral gavage or intraperitoneal injection for a specified period before and during behavioral testing.

Working memory can be assessed using tasks such as the T-maze or the Morris water maze. The performance of 9CDHRA-treated Rbp1-/- mice is compared to that of vehicle-treated Rbp1-/- mice and wild-type controls.

Stereoselective Synthesis of this compound

The stereoselective synthesis of the (R)- and (S)-enantiomers of 9CDHRA has been achieved through a palladium-catalyzed Csp2-Csp2 Suzuki coupling reaction.[1] This synthetic route allows for the production of enantiomerically pure 9CDHRA for detailed biological and pharmacological studies.

Synthesis_Scheme Starting_Materials Enantiopure Precursors Suzuki_Coupling Palladium-catalyzed Suzuki Coupling Starting_Materials->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Final_Steps Further Synthetic Steps (e.g., hydrolysis) Intermediate->Final_Steps Product (R)- or (S)-9-cis-13,14- Dihydroretinoic Acid Final_Steps->Product

Figure 3: Simplified Schematic of the Stereoselective Synthesis of 9CDHRA.

Gene Expression Regulation

The transcriptomic data from human dendritic cells treated with 9CDHRA is available in the Gene Expression Omnibus (GEO) database under the accession number GSE48573 .[1] Analysis of this dataset can provide valuable insights into the specific genes and pathways regulated by 9CDHRA in immune cells, offering a deeper understanding of its immunomodulatory functions.

Future Directions and Drug Development Implications

The discovery of 9CDHRA as an endogenous RXR ligand has significant implications for drug development. Its role in cognitive function and neuroprotection suggests that synthetic analogs of 9CDHRA could be developed as novel therapeutics for neurodegenerative disorders. Furthermore, its immunomodulatory effects warrant investigation for the treatment of inflammatory and autoimmune diseases.

Key areas for future research include:

  • Determination of the binding affinities and transactivation potencies of 9CDHRA for RXRβ and RXRγ.

  • Elucidation of the complete metabolic pathway of 9CDHRA.

  • In-depth investigation of the therapeutic potential of 9CDHRA and its analogs in various disease models.

  • Exploration of the nutritional sources and factors that regulate endogenous 9CDHRA levels.

Conclusion

This compound has emerged as a physiologically relevant endogenous ligand for the Retinoid X Receptor. Its presence in significant concentrations in mammalian tissues, coupled with its ability to activate RXR signaling and modulate key biological processes, underscores its importance in retinoid physiology. This technical guide provides a foundational resource for the scientific community to further explore the biology of 9CDHRA and to harness its therapeutic potential.

References

Nutritional Precursors of 9-cis-13,14-Dihydroretinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-13,14-dihydroretinoic acid (9CDHRA) has been identified as a physiologically relevant endogenous ligand for the Retinoid X Receptor (RXR) in mammals.[1][2][3][4][5] As a selective RXR agonist, 9CDHRA plays a crucial role in a variety of signaling pathways that regulate development, metabolism, and cellular differentiation.[2][5] Unlike all-trans-retinoic acid (atRA), the well-established ligand for Retinoic Acid Receptors (RARs), the metabolic origins of 9CDHRA have been a subject of ongoing investigation. This technical guide provides an in-depth overview of the nutritional precursors of 9CDHRA, the enzymatic pathways governing its biosynthesis, and the experimental methodologies used to study these processes. It has been proposed that 9CDHRA and its precursors represent a novel class of vitamin A, termed vitamin A5.[2][5]

Nutritional Precursors and Biosynthetic Pathways

The biosynthesis of 9CDHRA involves two key transformations: the saturation of the 13-14 double bond in the retinoid polyene chain and the isomerization of the 9-10 double bond to a cis configuration. These modifications can occur through the metabolism of various dietary precursors. The primary nutritional sources can be broadly categorized into carotenoids and classical retinoids (Vitamin A1).

Carotenoid Precursors

Certain carotenoids, particularly those with a 9-cis isomeric configuration, are considered direct nutritional precursors to 9CDHRA.

  • 9-cis-β-carotene: Found in various fruits and vegetables, 9-cis-β-carotene can be enzymatically cleaved to produce 9-cis-retinal.[1][6][7] This reaction is catalyzed by carotenoid cleavage oxygenases. However, the in vivo conversion to 9-cis-retinoids can be complex, with evidence suggesting that a significant portion may be isomerized to the all-trans form.[1][6]

The enzymatic cleavage of β-carotene isomers is primarily carried out by two enzymes:

  • β-carotene 15,15'-monooxygenase (BCMO1): This enzyme centrally cleaves β-carotene to yield two molecules of retinal.

  • β-carotene 9',10'-oxygenase (BCO2): This enzyme performs an asymmetric cleavage of carotenoids.[8][9][10][11][12] Purified recombinant chicken BCO2 has been shown to catalyze the oxidative cleavage of 9-cis-β-carotene.[8]

Classical Retinoid Precursors (Vitamin A1)

Classical retinoids, such as all-trans-retinol, serve as indirect precursors through a multi-step enzymatic pathway.

  • All-trans-retinol: This is the most common form of vitamin A in the diet. The key step in its conversion to a 9CDHRA precursor is the saturation of the 13-14 double bond, catalyzed by the enzyme Retinol Saturase (RetSat) .[7][13][14][15] This reaction produces all-trans-13,14-dihydroretinol (B17957).[7][13][14] This saturated intermediate can then undergo oxidation to all-trans-13,14-dihydroretinoic acid, followed by isomerization to this compound.[2]

The enzymatic steps from all-trans-retinol are as follows:

  • Saturation: All-trans-retinol is converted to all-trans-13,14-dihydroretinol by Retinol Saturase (RetSat).

  • Oxidation: All-trans-13,14-dihydroretinol is oxidized to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid by alcohol and aldehyde dehydrogenases.

  • Isomerization: All-trans-13,14-dihydroretinoic acid is isomerized to this compound. The specific enzyme responsible for this isomerization is not yet fully characterized.

It is important to note that the direct precursor, 9-cis-retinoic acid, has been a subject of debate regarding its endogenous presence and physiological relevance due to analytical challenges in its detection.[2][5][16][17] 9CDHRA is now considered a more conclusively identified endogenous RXR ligand.[2][3][4][5]

Quantitative Data

The following tables summarize the available quantitative data regarding the concentrations of relevant retinoids and the kinetics of key enzymes. Direct in vivo conversion rates of nutritional precursors to 9CDHRA are an area of active research and are not yet fully quantified.

Table 1: Endogenous Concentrations of Retinoids

CompoundTissue/FluidSpeciesConcentrationCitation(s)
9-cis-Retinoic AcidPlasma (fasting)Human< 1 nmol/L[16]
9-cis-Retinoic AcidPlasma (post-liver consumption)Human9 nmol/L[16]
9-cis-Retinoic AcidKidneyMouse100 pmol/g[16]
9-cis-Retinoic AcidLiverMouse13 pmol/g[16]
This compoundSerumMouse~96 ng/mL[2]
all-trans-13,14-Dihydroretinoic AcidLiver (LRAT-/- mice)Mouse190 nM (57 ng/g)[2]

Table 2: In Vitro Conversion of 9-cis-β-carotene

SubstrateEnzyme SourceProduct(s)Conversion RateCitation(s)
4 µM 9-cis-β-caroteneHuman intestinal mucosa9-cis-Retinoic Acid16 ± 1 pmol/hr/mg protein[6]
4 µM 9-cis-β-caroteneHuman intestinal mucosaall-trans-Retinoic Acid18 ± 2 pmol/hr/mg protein[6]

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of 9CDHRA from biological samples. Specific parameters may need optimization depending on the sample matrix and instrumentation.

a. Sample Preparation (Tissue)

  • Homogenize 10-20 mg of tissue in a suitable buffer.

  • Add an internal standard (e.g., a deuterated or 13C-labeled analog of 9CDHRA).

  • Perform a liquid-liquid extraction using a solvent system such as hexane/ethyl acetate (B1210297) or methyl-tert-butyl ether.[18]

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

b. HPLC Separation

  • Column: A C18 reversed-phase column is commonly used.[18][19]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically employed for separation.[18][19]

  • Flow Rate: ~0.2-0.5 mL/min.

  • Temperature: Column oven maintained at a constant temperature (e.g., 25-40 °C).

c. MS/MS Detection

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[19]

  • Mode: Selected Reaction Monitoring (SRM) is used for quantification.

  • Transitions: The specific precursor-to-product ion transitions for 9CDHRA and the internal standard need to be determined. For 13,14-dihydroretinoic acids, a transition of m/z 303 -> 207 has been reported.

In Vitro Retinol Saturase (RetSat) Activity Assay

This protocol outlines a method to measure the activity of Retinol Saturase.

a. Enzyme Source

  • Microsomal fractions from tissues expressing RetSat (e.g., liver, kidney, intestine).[14]

  • Recombinant RetSat expressed in a suitable system (e.g., E. coli or insect cells).

b. Assay Mixture

  • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add the substrate, all-trans-retinol, solubilized in a suitable vehicle (e.g., ethanol (B145695) or DMSO).

  • Add a cofactor, such as NADPH or NADH.

  • Initiate the reaction by adding the enzyme preparation.

c. Reaction and Analysis

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethanol or acetonitrile).

  • Extract the retinoids using a nonpolar solvent like hexane.

  • Analyze the formation of all-trans-13,14-dihydroretinol by HPLC with UV detection or by LC-MS. The product will have a characteristic UV absorbance maximum at approximately 290 nm, shifted from the 325 nm peak of all-trans-retinol.[14]

In Vitro β-carotene 9',10'-oxygenase (BCO2) Activity Assay

This protocol describes a method to assess the enzymatic activity of BCO2.

a. Enzyme Source

  • Recombinant BCO2 expressed and purified from E. coli or other expression systems.[8]

b. Assay Mixture

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.5) containing a detergent (e.g., Triton X-100) to aid substrate solubility.

  • Add the substrate, 9-cis-β-carotene, dissolved in an appropriate solvent.

  • Add a source of ferrous iron (e.g., FeSO4) as BCO2 is a non-heme iron-dependent dioxygenase.

  • Initiate the reaction by adding the purified BCO2 enzyme.

c. Reaction and Analysis

  • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and extract the carotenoids and their cleavage products using a solvent mixture like hexane/ethyl acetate.

  • Analyze the reaction products by HPLC with photodiode array (PDA) detection or by LC-MS to identify and quantify the resulting apocarotenoids.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of 9CDHRA Precursors

The following diagram illustrates the key metabolic pathways leading to the formation of 9CDHRA from its nutritional precursors.

Metabolic Pathways of 9CDHRA Precursors all_trans_retinol all-trans-Retinol (Nutritional Precursor) RetSat RetSat all_trans_retinol->RetSat BCO2 BCO2 9_cis_retinal 9-cis-Retinal BCO2->9_cis_retinal Dehydrogenases1 Dehydrogenases 9_cis_retinal->Dehydrogenases1 at_DH_retinol all-trans-13,14-Dihydroretinol RetSat->at_DH_retinol Dehydrogenases2 Dehydrogenases at_DH_retinol->Dehydrogenases2 9_cis_retinoic_acid 9-cis-Retinoic Acid Dehydrogenases1->9_cis_retinoic_acid at_DH_retinoic_acid all-trans-13,14-Dihydroretinoic Acid Dehydrogenases2->at_DH_retinoic_acid Isomerase Isomerase (unspecified) at_DH_retinoic_acid->Isomerase 9CDHRA This compound (Active Ligand) Isomerase->9CDHRA

Biosynthesis of 9CDHRA from dietary precursors.
Experimental Workflow for 9CDHRA Quantification

The following diagram outlines a typical workflow for the quantitative analysis of 9CDHRA in biological samples.

Experimental Workflow for 9CDHRA Quantification Homogenization Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS HPLC-MS/MS Analysis (SRM Mode) Reconstitution->LC_MS Quantification Data Analysis and Quantification LC_MS->Quantification

Workflow for 9CDHRA quantification.
9CDHRA Signaling Pathway

9CDHRA exerts its biological effects by binding to and activating RXR. RXR functions as a homodimer or as a heterodimer with other nuclear receptors. The binding of 9CDHRA to RXR initiates a conformational change that leads to the recruitment of coactivators and the regulation of target gene expression.

9CDHRA Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_cyto 9CDHRA 9CDHRA_nu 9CDHRA RXR RXR 9CDHRA_nu->RXR Binding & Activation Heterodimer RXR-NR Heterodimer RXR->Heterodimer Coactivators Coactivators RXR->Coactivators Recruitment NR_Partner Nuclear Receptor Partner (e.g., RAR, LXR, PPAR) NR_Partner->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binding Target_Gene Target Gene Coactivators->Target_Gene Transcriptional Activation Corepressors Corepressors Corepressors->Heterodimer Dissociation upon ligand binding mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

9CDHRA activation of RXR signaling.

Conclusion

This compound is an important endogenous signaling molecule with nutritional origins rooted in both carotenoids and classical vitamin A. Understanding the metabolic pathways that lead to its formation is crucial for research in areas such as metabolic disease, neurobiology, and cancer. The experimental protocols and data presented in this guide provide a foundation for further investigation into the biology of 9CDHRA and its potential as a therapeutic target. Further research is warranted to fully elucidate the quantitative in vivo conversion rates of dietary precursors to 9CDHRA and to identify the complete repertoire of RXR target genes regulated by this fascinating retinoid.

References

The Emergence of a Novel Retinoid: A Technical Guide to 9-cis-13,14-Dihydroretinoic Acid and the Vitamin A5 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of vitamin A metabolism and signaling is expanding with the identification of 9-cis-13,14-dihydroretinoic acid (9CDHRA), a novel endogenous retinoid that acts as a ligand for the Retinoid X Receptor (RXR).[1][2] This discovery has led to the postulation of a new metabolic route, termed the vitamin A5 pathway, which operates independently of the canonical vitamin A1 (all-trans-retinol) pathway to activate RXR-mediated signaling.[3][4] This technical guide provides an in-depth overview of 9CDHRA and the vitamin A5 pathway, consolidating current research on its biochemistry, physiological relevance, and therapeutic potential. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key pathways.

Biochemistry and Metabolism: The Vitamin A5 Pathway

The vitamin A5 pathway delineates the metabolic cascade that gives rise to 9CDHRA from dietary precursors distinct from those of the vitamin A1 pathway.[3][4][5] While the vitamin A1 pathway, originating from all-trans-retinol and all-trans-β-carotene, is the primary source of all-trans-retinoic acid (ATRA), the ligand for Retinoic Acid Receptors (RARs), the vitamin A5 pathway provides the endogenous ligand for RXRs.[5]

Dietary precursors of the vitamin A5 pathway include 9-cis-β-carotene (a provitamin A5) and 9-cis-13,14-dihydroretinol (vitamin A5 alcohol).[6][7] These precursors are metabolized through a series of enzymatic reactions, including hydrogenation and oxidation, to yield 9CDHRA.[4][8][9] Key enzymes in this pathway are believed to include retinol (B82714) saturase, which hydrogenates the C13-C14 double bond, and various dehydrogenases that oxidize the retinol to a retinoic acid.[8][10]

VitaminA5_Pathway cluster_diet Dietary Precursors cluster_metabolism Metabolic Conversion cluster_signaling RXR Signaling 9-cis-beta-carotene 9-cis-beta-carotene 9-cis-13,14-dihydroretinol 9-cis-13,14-dihydroretinol 9-cis-beta-carotene->9-cis-13,14-dihydroretinol Metabolism 9-cis-13,14-dihydroretinal 9-cis-13,14-dihydroretinal 9-cis-13,14-dihydroretinol->9-cis-13,14-dihydroretinal Oxidation (Dehydrogenases) 9CDHRA 9CDHRA 9-cis-13,14-dihydroretinal->9CDHRA Oxidation (Dehydrogenases) RXR_activation RXR Activation 9CDHRA->RXR_activation Gene_expression Target Gene Expression RXR_activation->Gene_expression

Quantitative Data

The endogenous presence and physiological concentrations of 9CDHRA have been quantified in various murine tissues, underscoring its biological relevance. Furthermore, its binding affinity to RXR and its potency in transcriptional activation have been determined.

ParameterTissue/SystemConcentration/ValueReference
Endogenous Concentration
9CDHRAMouse SerumSignificantly reduced in Rbp1-/- mice[1]
9CDHRAMouse LiverSignificantly reduced in Rbp1-/- mice[1]
9CDHRAMouse BrainSignificantly reduced in Rbp1-/- mice[1]
all-trans-13,14-dihydroretinoic acidLRAT-/- Mouse Liver (Vitamin A supplemented)190 nM (57 ng/g)[8]
Binding Affinity
R-9CDHRA to RXR LBD (Kd)In vitro90 ± 20 nM[11]
9CRA to RXR LBD (Kd)In vitro20 ± 10 nM[11]
Transcriptional Activation
9CDHRA for RXR activationReporter Cell AssaysEffective at concentrations below 10⁻⁶ M[11]
9-cis retinoic acid for RXR activationReporter Cell Assays≈ 10⁻⁶ to 10⁻⁷ M range[4]

Experimental Protocols

Quantification of 9CDHRA by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of 9CDHRA in biological samples, based on methodologies described in the literature.[12][13][14]

a. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 200 µL of serum or tissue homogenate, add an internal standard (e.g., all-trans-4,4-dimethyl-RA).[12]

  • Add 200 µL of acetonitrile (B52724) and vortex for 1 minute to precipitate proteins.[13]

  • Add 1.2 mL of methyl-tert-butyl ether and vortex for 1 minute for liquid-liquid extraction.[13]

  • Centrifuge at 13,000 rpm for 10 minutes.[13]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at room temperature.[13]

  • Reconstitute the extract in 200 µL of a 1:3 water/methanol solution.[13]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13]

b. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a C18 reverse-phase column (e.g., Supelco ABZ+C-16 alkylamide, 100 mm × 2.1 mm, 3 µm).[12] Use a gradient elution with mobile phases consisting of acetonitrile, methanol, water, and formic acid.[12]

  • Mass Spectrometry: Operate the mass spectrometer in selected reaction monitoring (SRM) mode. For 13,14-dihydroretinoic acid, the MS-MS transition is m/z 303 -> 207.[15]

LCMS_Workflow Sample Sample Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Mass Spectrometry (SRM Mode) LC->MS Data Data MS->Data

RXR Ligand Binding Assay (Competitive Fluorescent Assay)

This protocol describes a competitive binding assay to screen for RXR ligands using a fluorescent probe, adapted from a published methodology.[11]

  • Prepare a solution of the fluorescent RXR agonist (e.g., CU-6PMN) and the purified RXR ligand-binding domain (LBD) in assay buffer.

  • In a microplate, add increasing concentrations of the test compound (e.g., 9CDHRA).

  • Add the fluorescent probe-RXR LBD mixture to the wells.

  • Incubate for a specified time to allow for competitive binding to reach equilibrium.

  • Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates displacement of the fluorescent probe by the test compound.

  • Calculate the binding affinity (e.g., IC₅₀ or Kd) from the dose-response curve.

Transcriptional Activation Assay

This protocol outlines a cell-based reporter assay to measure the ability of 9CDHRA to activate RXR-mediated gene transcription.[16]

  • Culture a suitable cell line (e.g., HEK293T) that is co-transfected with an RXR expression vector and a reporter plasmid containing an RXR response element (RXRE) upstream of a reporter gene (e.g., luciferase or β-lactamase).[16]

  • Plate the cells in a multi-well format and treat with varying concentrations of 9CDHRA or a control compound.

  • Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.[16]

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for β-lactamase).

  • Normalize the reporter activity to a control for cell viability or transfection efficiency.

  • Generate a dose-response curve to determine the potency (EC₅₀) of 9CDHRA in activating RXR-mediated transcription.

Transactivation_Assay Cells Cells with RXR & Reporter Plasmids Treatment Treat with 9CDHRA Cells->Treatment Incubation Incubate (16-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Activity Lysis->Measurement Analysis Analysis Measurement->Analysis

Mechanism of Action: RXR Activation and Downstream Signaling

9CDHRA functions as a direct ligand for RXR, inducing a conformational change in the receptor that facilitates the recruitment of coactivator proteins and the initiation of target gene transcription.[2][17] RXRs are unique nuclear receptors as they form heterodimers with a variety of other nuclear receptors, including RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[18] Through these heterodimeric partnerships, 9CDHRA-activated RXR can influence a wide array of physiological processes, including metabolism, inflammation, and cell differentiation.[1][19]

RXR_Signaling 9CDHRA 9CDHRA RXR RXR 9CDHRA->RXR Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner Nuclear Receptor (e.g., RAR, VDR, PPAR) Partner_NR->Heterodimer DNA RXRE in Target Gene Promoter Heterodimer->DNA Coactivators Coactivators DNA->Coactivators Recruitment Transcription Transcription Initiation Coactivators->Transcription

Therapeutic Potential and Drug Development

The discovery of 9CDHRA as an endogenous RXR agonist has opened new avenues for therapeutic intervention, particularly in the context of neurodegenerative diseases. Preclinical studies have demonstrated the neuroprotective effects of 9CDHRA in animal models of glaucoma and transsynaptic degeneration.[3][17][20][21] In a mouse model of glaucoma, 9CDHRA treatment was shown to mitigate retinal ganglion cell apoptosis and neuroinflammation.[3][4] Furthermore, in a model of transsynaptic degeneration, 9CDHRA reduced neuronal damage and protected against demyelination.[1][20]

While there are no direct clinical trials of 9CDHRA reported to date, clinical studies of other synthetic RXR agonists, such as bexarotene (B63655) and IRX4204, in neurodegenerative conditions like Alzheimer's and Parkinson's disease provide a strong rationale for the further investigation of 9CDHRA.[22][23][24] These studies suggest that targeting RXR signaling can be a viable therapeutic strategy for neurological disorders.

Conclusion

This compound represents a significant advancement in our understanding of retinoid signaling. As the first identified endogenous and physiologically relevant ligand for RXR, it has unveiled the vitamin A5 pathway, a novel metabolic route for the control of a master regulator of gene expression. The data and protocols presented in this technical guide offer a foundational resource for the scientific community to further explore the biology of 9CDHRA and to harness its therapeutic potential in drug development programs. Future research should focus on elucidating the complete enzymatic machinery of the vitamin A5 pathway, further characterizing the physiological and pathophysiological roles of 9CDHRA, and advancing this promising molecule towards clinical application.

References

Endogenous Levels of 9-cis-13,14-Dihydroretinoic Acid in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous retinoid X receptor (RXR) ligand, 9-cis-13,14-dihydroretinoic acid (9CDHRA). It summarizes the current knowledge on its tissue concentrations, the analytical methodologies for its quantification, and its role in nuclear receptor signaling. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Quantitative Data on Endogenous this compound Levels

9CDHRA has been identified as a physiologically relevant endogenous ligand for RXR in both murine and human tissues.[1][2][3] Its concentrations vary across different tissues, suggesting specific roles in localized physiological processes. The following tables summarize the reported endogenous levels of 9CDHRA.

Table 1: Endogenous Levels of this compound in Mouse Tissues

TissueConcentration (ng/g or ng/mL)Molar Concentration (nM)Reference
Serum118 ng/mL391 nM[2]
Liver135 ng/g447 nM[2]
Brain38 ng/g126 nM[2]

Table 2: Endogenous Levels of this compound in Human Tissues

TissueConcentration (ng/mL or ng/g)Molar Concentration (nM)Reference
Serum4 - 5 ng/mL13 - 17 nM[2]
Adipose Tissue4 - 5 ng/g13 - 17 nM[2]

Experimental Protocols

The quantification of 9CDHRA in biological matrices is a challenging analytical task due to its low endogenous concentrations and potential for isomerization. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for sensitive and specific quantification.[1][2]

Tissue Extraction of this compound

The following protocol is a synthesized methodology based on established procedures for retinoid extraction from tissues.[4][5] All steps should be performed under yellow light to minimize photoisomerization.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Homogenizer (e.g., glass-Teflon)

  • Extraction solvent: Ethanol/Isopropanol (2:1, v/v) with 1 mg/mL butylated hydroxytoluene (BHT) as an antioxidant

  • Hexane (B92381)

  • Saline solution (0.9% NaCl)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue sample.

  • Add the extraction solvent (e.g., 1 mL per 100 mg of tissue).

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at 4°C to pellet the tissue debris.

  • Collect the supernatant containing the retinoids.

  • To the supernatant, add an equal volume of hexane and saline solution.

  • Vortex vigorously for 2 minutes to extract the retinoids into the hexane layer.

  • Centrifuge to separate the phases.

  • Carefully collect the upper hexane layer.

  • Repeat the hexane extraction (steps 6-9) two more times to ensure complete recovery.

  • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Quantification by LC-MS/MS

The following is a general LC-MS/MS methodology for the analysis of 9CDHRA, based on methods developed for other retinoids.[6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Chromatographic Conditions (example):

  • Column: A C18 reversed-phase column is commonly used for retinoid separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ion mode is often preferred for retinoic acids.

  • Multiple Reaction Monitoring (MRM): The transition of the precursor ion to a specific product ion is monitored for quantification. For 9CDHRA, the transition would be m/z 303 -> 207.[1]

  • Internal Standard: A deuterated or 13C-labeled internal standard of 9CDHRA should be used for accurate quantification to correct for matrix effects and extraction losses.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

9CDHRA acts as a ligand for the Retinoid X Receptor (RXR).[1][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors to regulate gene expression. These heterodimers can be classified as "permissive" or "non-permissive". In permissive heterodimers, such as with the Liver X Receptor (LXR) and the Peroxisome Proliferator-Activated Receptor (PPAR), the complex can be activated by either the RXR ligand or the partner receptor's ligand.[6]

9CDHRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA This compound 9CDHRA_cyto 9CDHRA 9CDHRA->9CDHRA_cyto Diffusion RXR RXR 9CDHRA_cyto->RXR Binding Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Permissive Partner (e.g., LXR, PPAR) Partner_NR->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to Response Element Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Activates

Figure 1. Simplified signaling pathway of this compound.
Experimental Workflow for Tissue Analysis

The following diagram illustrates a typical workflow for the analysis of 9CDHRA from tissue samples.

Experimental_Workflow Start Tissue Sample Collection (e.g., Liver, Brain) Homogenization Homogenization in Extraction Solvent (with BHT) Start->Homogenization Extraction Liquid-Liquid Extraction with Hexane Homogenization->Extraction Evaporation Evaporation of Solvent under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Concentration Determination LC_MS_Analysis->Data_Analysis End Results Data_Analysis->End

Figure 2. General experimental workflow for 9CDHRA analysis in tissues.

Conclusion

The discovery of this compound as an endogenous RXR ligand has opened new avenues for understanding the complex network of nuclear receptor signaling. The data and protocols presented in this guide provide a foundation for researchers to further investigate the physiological and pathological roles of this important signaling molecule. Accurate quantification of 9CDHRA in various tissues will be crucial for elucidating its function in health and disease and for the development of novel therapeutic strategies targeting the RXR pathway.

References

The Role of Retinol Saturase in the Synthesis of 9-cis-13,14-Dihydroretinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-13,14-dihydroretinoic acid (9CDHRA) has been identified as a potent endogenous ligand for the Retinoid X Receptor (RXR), a critical regulator of numerous physiological processes. Its unique biological activity has spurred interest in its therapeutic potential and, consequently, its biosynthetic pathway. This technical guide provides an in-depth exploration of the pivotal role of retinol (B82714) saturase (RetSat) in the synthesis of 9CDHRA. We will delve into the proposed enzymatic cascade, detail relevant experimental protocols, and present quantitative data to facilitate further research and drug development in this promising area.

Introduction: The Significance of this compound

Vitamin A and its derivatives, collectively known as retinoids, are essential for a myriad of biological functions, including vision, immune response, and cellular differentiation. Their effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). While all-trans-retinoic acid (atRA) is the well-established ligand for RARs, the identity of the endogenous ligand for RXRs has been a subject of extensive research.

Recent studies have identified this compound (9CDHRA) as a physiologically relevant, endogenous agonist for RXR.[1][2] This discovery is significant as RXR plays a central role in nuclear receptor signaling, forming heterodimers with numerous other receptors, thereby controlling a wide array of gene expression programs. The identification of an endogenous RXR ligand opens new avenues for understanding the physiological regulation of these pathways and for the development of novel therapeutics targeting RXR.

The biosynthesis of 9CDHRA is of paramount importance for harnessing its therapeutic potential. Evidence points to a metabolic pathway involving the saturation of a retinoid precursor, a reaction catalyzed by the enzyme retinol saturase (RetSat). This guide will focus on the role of this key enzyme in the generation of 9CDHRA.

The Proposed Biosynthetic Pathway of this compound

The synthesis of 9CDHRA is believed to originate from dietary sources of vitamin A, including 9-cis-retinyl esters and 9-cis-β-carotene. These precursors are metabolized to 9-cis-retinol (B22316), which is then hypothesized to be a substrate for retinol saturase. RetSat catalyzes the saturation of the 13-14 double bond in the retinol molecule, a critical step in the formation of dihydroretinoids. The resulting 9-cis-13,14-dihydroretinol undergoes subsequent oxidation by dehydrogenases to form 9-cis-13,14-dihydroretinal and, finally, this compound.

9CDHRA_Biosynthesis Dietary Precursors Dietary Precursors 9-cis-Retinyl Esters 9-cis-Retinyl Esters Dietary Precursors->9-cis-Retinyl Esters e.g. 9-cis-β-Carotene 9-cis-β-Carotene Dietary Precursors->9-cis-β-Carotene e.g. 9-cis-Retinol 9-cis-Retinol 9-cis-Retinyl Esters->9-cis-Retinol 9-cis-β-Carotene->9-cis-Retinol Retinol Saturase (RetSat) Retinol Saturase (RetSat) 9-cis-Retinol->Retinol Saturase (RetSat) 9-cis-13,14-Dihydroretinol 9-cis-13,14-Dihydroretinol Retinol Saturase (RetSat)->9-cis-13,14-Dihydroretinol Dehydrogenases_1 Dehydrogenases 9-cis-13,14-Dihydroretinol->Dehydrogenases_1 9-cis-13,14-Dihydroretinal 9-cis-13,14-Dihydroretinal Dehydrogenases_1->9-cis-13,14-Dihydroretinal Dehydrogenases_2 Dehydrogenases 9-cis-13,14-Dihydroretinal->Dehydrogenases_2 This compound (9CDHRA) This compound (9CDHRA) Dehydrogenases_2->this compound (9CDHRA)

Proposed biosynthetic pathway of this compound.

Retinol Saturase (RetSat): The Key Enzyme

Retinol saturase (RetSat) is an oxidoreductase primarily known for its role in converting all-trans-retinol to all-trans-13,14-dihydroretinol.[3] While direct enzymatic studies on the activity of RetSat with 9-cis-retinol are limited, the endogenous presence of 9CDHRA strongly suggests that RetSat may also act on 9-cis-retinol.

Substrate Specificity and Quantitative Data

The substrate specificity of RetSat is a crucial area of ongoing research. While all-trans-retinol is a confirmed substrate, the kinetic parameters for 9-cis-retinol have not been extensively reported. The following table summarizes the known and hypothesized substrates of RetSat.

SubstrateProductStatusKmVmaxReference
all-trans-Retinolall-trans-13,14-DihydroretinolConfirmedData not availableData not available[3]
9-cis-Retinol9-cis-13,14-DihydroretinolHypothesizedNot ReportedNot Reported-

Researchers are encouraged to perform detailed kinetic studies to elucidate the efficiency of RetSat in metabolizing 9-cis-retinol.

Experimental Protocols

To facilitate further investigation into the role of RetSat in 9CDHRA synthesis, we provide the following detailed experimental protocols.

Expression and Purification of Recombinant Retinol Saturase

The following is a representative protocol for the expression and purification of active, recombinant RetSat, adapted from general methods for membrane-bound protein expression.

Protein_Purification_Workflow cluster_0 Expression cluster_1 Purification Codon_Optimization Codon Optimization of RetSat cDNA for Expression Host Cloning Cloning into Expression Vector (e.g., pET with His-tag) Codon_Optimization->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Culture_Growth Culture Growth to Mid-Log Phase Transformation->Culture_Growth Induction Induction of Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Lysis Cell Lysis (e.g., sonication) Induction->Cell_Lysis Membrane_Isolation Isolation of Membrane Fraction (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Solubilization Solubilization of Membrane Proteins (e.g., with detergents like DDM) Membrane_Isolation->Solubilization Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Solubilization->Affinity_Chromatography Size_Exclusion_Chromatography Size-Exclusion Chromatography (for further purification and buffer exchange) Affinity_Chromatography->Size_Exclusion_Chromatography Purity_Analysis Analysis of Purity (SDS-PAGE and Western Blot) Size_Exclusion_Chromatography->Purity_Analysis

Workflow for the expression and purification of recombinant Retinol Saturase.

Protocol Details:

  • Expression Vector and Host: A human RetSat cDNA can be codon-optimized for expression in E. coli and cloned into a pET vector containing an N-terminal His-tag for purification. The construct is then transformed into E. coli BL21(DE3) cells.

  • Culture and Induction: Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

  • Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF), and lysed by sonication. The cell lysate is centrifuged at 10,000 x g to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g for 1 hour to pellet the membranes.

  • Solubilization and Purification: The membrane pellet is resuspended in solubilization buffer (lysis buffer containing 1% n-dodecyl-β-D-maltoside, DDM) and incubated for 1 hour at 4°C with gentle stirring. The solubilized fraction is collected after ultracentrifugation and applied to a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 0.05% DDM and 20 mM imidazole) and the His-tagged RetSat is eluted with elution buffer (lysis buffer with 0.05% DDM and 250 mM imidazole).

  • Final Purification and Analysis: The eluted protein is further purified by size-exclusion chromatography. The purity of the final protein preparation is assessed by SDS-PAGE and Western blotting using an anti-His-tag antibody.

In Vitro Retinol Saturase Assay

This proposed protocol is designed to measure the enzymatic activity of purified recombinant RetSat on 9-cis-retinol.

Materials:

  • Purified recombinant Retinol Saturase

  • 9-cis-retinol (substrate)

  • NADPH (cofactor)

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • Reaction termination solution: Acetonitrile with an internal standard (e.g., N-ethylretinamide)

  • HPLC-MS/MS system

Protocol:

  • Substrate Preparation: Prepare a stock solution of 9-cis-retinol in ethanol. The final concentration in the assay should be varied to determine kinetic parameters.

  • Enzyme Reaction: In a microcentrifuge tube, combine the assay buffer, NADPH (final concentration 1 mM), and the purified RetSat enzyme. The reaction is initiated by adding the 9-cis-retinol substrate. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of the reaction termination solution containing the internal standard. Vortex and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by HPLC-MS/MS to separate and quantify the substrate (9-cis-retinol) and the product (9-cis-13,14-dihydroretinol).

Signaling Pathway of this compound

Upon its synthesis, 9CDHRA acts as a signaling molecule by binding to and activating RXR. This activation leads to the regulation of target gene expression, influencing a variety of cellular processes.

9CDHRA_Signaling 9CDHRA This compound RXR Retinoid X Receptor 9CDHRA->RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner_Receptor Partner Nuclear Receptor (e.g., LXR, PPAR) Partner_Receptor->Heterodimer RXR_Response_Element RXR Response Element (RXRE) in DNA Heterodimer->RXR_Response_Element Gene_Transcription Target Gene Transcription RXR_Response_Element->Gene_Transcription Biological_Responses Biological Responses (e.g., metabolic regulation, anti-inflammatory effects) Gene_Transcription->Biological_Responses

Signaling pathway of this compound via RXR.

Conclusion and Future Directions

The discovery of this compound as an endogenous RXR ligand has opened a new chapter in retinoid biology. Retinol saturase is poised as a key enzyme in its synthesis, making it an attractive target for therapeutic intervention. However, significant gaps in our understanding remain.

Future research should focus on:

  • Directly demonstrating the enzymatic activity of Retinol Saturase on 9-cis-retinol and determining its kinetic parameters (Km and Vmax).

  • Elucidating the complete biosynthetic pathway of 9CDHRA in various tissues , including the identification of all participating enzymes and their regulation.

  • Investigating the physiological and pathophysiological roles of the RetSat-9CDHRA-RXR axis in different disease models.

A thorough understanding of the synthesis and function of 9CDHRA will be instrumental in the development of novel drugs for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides a foundational framework to stimulate and support these critical research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 9-cis-13,14-Dihydroretinoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-13,14-dihydroretinoic acid (9CDHRA) is a recently identified endogenous retinoid that functions as a ligand for the retinoid X receptor (RXR).[1][2][3] RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, such as liver X receptors (LXRs) and peroxisome proliferator-activated receptors (PPARs).[1] The identification of 9CDHRA as a physiological RXR ligand has significant implications for understanding vitamin A metabolism and signaling, and it presents new opportunities for drug development targeting RXR-mediated pathways involved in various physiological and pathological processes.[1][2][4]

These application notes provide detailed protocols for the quantification of 9CDHRA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Biological Significance and Signaling Pathway

9CDHRA has been identified as an endogenous RXR ligand in mice and humans, with concentrations sufficient to activate RXR signaling.[2][5] It has been shown to regulate the transcriptional activities of several nuclear receptor signaling pathways, similar to synthetic RXR agonists.[1][2] The activation of RXR by 9CDHRA can influence the activity of permissive heterodimers like LXR-RXR and PPAR-RXR, which are key regulators of lipid metabolism, inflammation, and other cellular processes.[1]

Below is a diagram illustrating the signaling pathway of this compound.

9CDHRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_ext This compound (9CDHRA) 9CDHRA_intra 9CDHRA 9CDHRA_ext->9CDHRA_intra Transport RXR RXR 9CDHRA_intra->RXR Binding & Activation Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., LXR, PPAR) Partner->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to Response Element Transcription Gene Transcription DNA->Transcription Modulates

Signaling pathway of this compound (9CDHRA).

Quantification Data

The following table summarizes the reported endogenous levels of this compound in various biological matrices.

Biological MatrixSpeciesConcentrationMethodReference
SerumMouse118 ng/mL (391 nM)HPLC-MS/MS[2]
LiverMouse135 ng/g (447 nM)HPLC-MS/MS[2]
BrainMouse38 ng/g (126 nM)HPLC-MS/MS[2]
SerumHuman4-5 ng/mL (13-17 nM)HPLC-MS/MS[2][5]
Adipose TissueHuman4-5 ng/gHPLC-MS/MS[5]

Experimental Protocols

Protocol 1: Quantification of 9CDHRA in Serum and Tissue Homogenates by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of retinoids in biological samples.[6][7][8]

1. Sample Preparation and Extraction

  • For Serum/Plasma:

    • To 200 µL of serum or plasma in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled 9CDHRA or a structurally similar retinoid).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex for 1 minute.[7][8]

    • Add 1.2 mL of methyl-tert-butyl ether (MTBE) for liquid-liquid extraction and vortex for 1 minute.[7]

    • Centrifuge at 13,000 rpm for 10 minutes to separate the phases.[7][8]

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[7][8]

    • Reconstitute the dried extract in 200 µL of an appropriate solvent mixture (e.g., 1:3 water:methanol) for LC-MS/MS analysis.[7]

  • For Tissues:

    • Homogenize the tissue sample in an appropriate buffer.

    • Use a measured aliquot of the homogenate (e.g., up to 500 µL) and proceed with the extraction protocol as described for serum/plasma.[6]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is suitable for retinoid separation (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm).[7]

    • Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is commonly employed.[6][7]

      • Mobile Phase A: Acetonitrile/methanol/water/formic acid (40:30:30:0.1, v/v/v/v)[6]

      • Mobile Phase B: Acetonitrile/methanol/water/formic acid (55:30:15:0.1, v/v/v/v)[6]

    • Flow Rate: Typically around 200-400 µL/min.

    • Injection Volume: 20 µL.[6]

    • Column Temperature: 25 °C.[6]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific compound and instrument sensitivity.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • SRM Transition for 9CDHRA: The specific precursor-to-product ion transition for 9CDHRA is m/z 303 -> 207.[1]

3. Quantification

  • Construct a calibration curve using a series of known concentrations of 9CDHRA standard.

  • The concentration of 9CDHRA in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of 9CDHRA in biological samples.

9CDHRA_Quantification_Workflow Sample Biological Sample (Serum, Plasma, Tissue) Homogenization Tissue Homogenization (if applicable) Sample->Homogenization Extraction Liquid-Liquid Extraction (Protein Precipitation & Solvent Extraction) Sample->Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

General workflow for 9CDHRA quantification.

Important Considerations

  • Sample Handling: Retinoids are sensitive to light and oxidation. All sample preparation steps should be performed under dim light and on ice to minimize degradation.[9]

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

  • Isomeric Separation: Chromatographic conditions should be optimized to ensure the separation of 9CDHRA from other retinoic acid isomers that may be present in the sample.[6][10]

By following these detailed protocols and considering the critical aspects of retinoid analysis, researchers can achieve accurate and reliable quantification of this compound in various biological matrices, facilitating further investigation into its physiological roles and therapeutic potential.

References

In Vitro Assays for 9-cis-13,14-Dihydroretinoic Acid Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-13,14-Dihydroretinoic acid (9CDHRA) has been identified as an endogenous ligand for the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with other nuclear receptors to regulate a wide array of physiological processes.[1][2][3] Unlike its well-known counterpart, 9-cis-retinoic acid, 9CDHRA demonstrates selective activity towards RXR.[4][5] The study of 9CDHRA's biological activity is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting RXR-mediated signaling pathways.

These application notes provide detailed protocols for in vitro assays to characterize the activity of 9CDHRA, including its binding affinity to RXR and its ability to activate RXR-mediated gene transcription. The described methods are essential for researchers in endocrinology, molecular biology, and drug discovery who are investigating the therapeutic potential of this endogenous retinoid.

Signaling Pathway Overview

RXR acts as a master regulator by forming heterodimers with various other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). Upon ligand binding, a conformational change occurs in the RXR protein, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_cyto This compound 9CDHRA_nu This compound 9CDHRA_cyto->9CDHRA_nu Diffusion Heterodimer RXR-Partner NR Heterodimer 9CDHRA_nu->Heterodimer Binding RXR RXR RXR->Heterodimer Partner_NR Partner NR (e.g., RAR, PPAR, VDR) Partner_NR->Heterodimer Co-activator Co-activator Heterodimer->Co-activator Recruitment RRE Retinoid X Response Element (RXRE) Heterodimer->RRE Co-repressor Co-repressor Co-repressor->Heterodimer Dissociation Transcription Target Gene Transcription RRE->Transcription

Caption: RXR Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinity (Kd) and transcriptional activation (EC50) of this compound for RXR. Researchers can use this table to compare their experimental findings.

LigandReceptor IsoformAssay TypeKd (nM)EC50 (nM)Reference
This compound RXRαLigand BindingData not available in searched literature
RXRβLigand BindingData not available in searched literature
RXRγLigand BindingData not available in searched literature
RXRαReporter Gene~100-1000[4][4]
RXRβReporter GeneData not available in searched literature
RXRγReporter GeneData not available in searched literature
9-cis-Retinoic Acid (for comparison)RXRαLigand Binding12[1]
RXRαReporter Gene10[1]

Note: Specific Kd and EC50 values for this compound across all RXR isoforms were not explicitly found in the searched literature. The provided EC50 range is an approximation based on graphical data from the cited source. It is recommended that researchers empirically determine these values using the protocols outlined below.

Experimental Protocols

Ligand Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of 9CDHRA for RXR by measuring its ability to compete with a radiolabeled RXR ligand.

Workflow:

Ligand_Binding_Workflow Prepare_Receptors Prepare Receptor Source (e.g., purified RXR LBD, cell lysates) Incubate Incubate Receptor with Radioligand and 9CDHRA Prepare_Receptors->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze Reporter_Gene_Workflow Cell_Culture Culture Mammalian Cells (e.g., HEK293T, COS-1) Transfection Co-transfect with RXR Expression and RXRE-Luciferase Reporter Plasmids Cell_Culture->Transfection Treatment Treat Cells with 9CDHRA Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence_Measurement Measure Luciferase Activity Lysis->Luminescence_Measurement Data_Analysis Data Analysis (EC50 determination) Luminescence_Measurement->Data_Analysis DC_Assay_Workflow Isolate_Monocytes Isolate Monocytes from Human PBMCs Differentiate_DCs Differentiate into Immature DCs (with GM-CSF and IL-4) Isolate_Monocytes->Differentiate_DCs Treat_DCs Treat with 9CDHRA and Maturation Stimulus (e.g., LPS) Differentiate_DCs->Treat_DCs Analyze_Markers Analyze Cell Surface Markers by Flow Cytometry Treat_DCs->Analyze_Markers Analyze_Cytokines Measure Cytokine Production by ELISA Treat_DCs->Analyze_Cytokines

References

Application Notes and Protocols for Cell-Based Reporter Assays: Assessing RXR Activation by 9-cis-13,14-dihydroretinoic acid (9CDHRA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a pivotal role in regulating gene expression involved in a myriad of physiological processes, including cellular differentiation, proliferation, and apoptosis. RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The discovery of endogenous ligands for RXR is crucial for understanding its biological function and for the development of novel therapeutics. 9-cis-13,14-dihydroretinoic acid (9CDHRA) has been identified as a novel endogenous retinoid that acts as a physiological ligand for RXR.[1][2][3] This document provides detailed application notes and protocols for utilizing cell-based reporter assays to quantify the activation of RXR by 9CDHRA.

Cell-based reporter assays are a robust and sensitive method for studying the activation of nuclear receptors.[4] These assays typically employ a host cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to the receptor. Upon ligand binding, the activated receptor translocates to the nucleus and binds to the response element, driving the expression of the reporter gene. The resulting signal, which can be easily quantified, is proportional to the extent of receptor activation.

These application notes will guide users through the principles of the RXR reporter assay, provide a summary of the quantitative data on 9CDHRA-mediated RXR activation, and offer detailed experimental protocols for performing these assays.

Data Presentation: Quantitative Analysis of RXR Activation by 9CDHRA

The following table summarizes the quantitative data on the activation of RXRα by the enantiomers of 9CDHRA, as determined by cell-based reporter assays. The data is derived from published dose-response curves and provides an estimate of the potency of these compounds.

CompoundReceptorCell LineAssay TypeEstimated EC50PotencyReference
R-9CDHRA RXRαCOS-1Luciferase Reporter Assay~0.5 µMMore Potent Enantiomer(Tóth et al., 2015)
S-9CDHRA RXRαCOS-1Luciferase Reporter Assay>1 µMLess Potent Enantiomer(Tóth et al., 2015)
9-cis-Retinoic Acid (9cRA) RXRαCOS-1Luciferase Reporter Assay~0.1 µMReference Agonist(Tóth et al., 2015)

Note: EC50 values for R- and S-9CDHRA are estimated from the dose-response curves presented in the cited literature as explicit values were not provided.

Signaling Pathway and Experimental Workflow

RXR Signaling Pathway Leading to Reporter Gene Expression

The following diagram illustrates the mechanism of RXR activation by a ligand like 9CDHRA, leading to the expression of a reporter gene in a cell-based assay.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA 9CDHRA RXR RXR 9CDHRA->RXR Binding RXR_Ligand RXR-9CDHRA Complex RXR->RXR_Ligand RXR_Dimer RXR Homodimer RXR_Ligand->RXR_Dimer Dimerization RXRE RXR Response Element (RXRE) RXR_Dimer->RXRE Binding Reporter_Gene Luciferase Reporter Gene RXRE->Reporter_Gene Transcription Luciferase Luciferase Protein Reporter_Gene->Luciferase Translation Light Light Signal Luciferase->Light Catalysis of Substrate

Caption: RXR activation by 9CDHRA and subsequent reporter gene expression.

Experimental Workflow for RXR Reporter Assay

This diagram outlines the key steps involved in performing a cell-based reporter assay to measure RXR activation by 9CDHRA.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., COS-1) Start->Cell_Culture Transfection 2. Transient Transfection - RXR Expression Vector - RXRE-Luciferase Reporter Vector Cell_Culture->Transfection Incubation1 3. Incubation (24 hours) Transfection->Incubation1 Compound_Treatment 4. Compound Treatment (9CDHRA, Controls) Incubation1->Compound_Treatment Incubation2 5. Incubation (18-24 hours) Compound_Treatment->Incubation2 Cell_Lysis 6. Cell Lysis Incubation2->Cell_Lysis Luciferase_Assay 7. Luciferase Assay (Measure Luminescence) Cell_Lysis->Luciferase_Assay Data_Analysis 8. Data Analysis (Dose-Response Curves, EC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the 9CDHRA RXR cell-based reporter assay.

Experimental Protocols

This section provides a detailed protocol for a transient co-transfection luciferase reporter assay to measure the activation of RXR by 9CDHRA in a suitable cell line, such as COS-1 or HEK293T.

Materials and Reagents
  • Cell Line: COS-1 or HEK293T cells

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plasmids:

    • RXR expression vector (e.g., pCMX-hRXRα)

    • RXR-responsive luciferase reporter vector (e.g., pRXRE-Luc)

    • Internal control vector for normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection Reagent: Lipofectamine® 2000 or similar

  • 9CDHRA: Stock solution in DMSO (e.g., 10 mM)

  • 9-cis-Retinoic Acid (9cRA): Positive control, stock solution in DMSO (e.g., 10 mM)

  • DMSO: Vehicle control

  • Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System from Promega)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: 0.25%

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol: Step-by-Step

Day 1: Cell Seeding

  • Culture COS-1 or HEK293T cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

Day 2: Transient Transfection

  • For each well, prepare the transfection mix in a sterile microcentrifuge tube. Per well, dilute:

    • 50 ng of RXR expression vector

    • 100 ng of pRXRE-Luc reporter vector

    • 5 ng of pRL-TK internal control vector in 25 µL of serum-free medium (e.g., Opti-MEM®).

  • In a separate tube, dilute 0.5 µL of Lipofectamine® 2000 in 25 µL of serum-free medium and incubate for 5 minutes at room temperature.

  • Combine the DNA and diluted Lipofectamine® 2000 mixtures, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add 50 µL of the transfection complex to each well of the 96-well plate containing the cells. Gently rock the plate to ensure even distribution.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

Day 3: Compound Treatment

  • Prepare serial dilutions of 9CDHRA and the positive control (9cRA) in serum-free medium. A typical concentration range to test for 9CDHRA would be from 10⁻⁹ M to 10⁻⁵ M. Also, prepare a vehicle control with the same final concentration of DMSO as in the highest compound concentration wells.

  • Carefully remove the medium from each well.

  • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Day 4: Luciferase Assay and Data Analysis

  • Equilibrate the Luciferase Assay Reagents to room temperature.

  • Remove the medium from the wells and wash once with 100 µL of PBS per well.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a plate shaker to ensure complete cell lysis.

  • Follow the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System. Typically, this involves adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measuring the firefly luciferase activity (luminescence) in a luminometer.

  • Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. This corrects for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) to determine the EC50 value for 9CDHRA.

Conclusion

Cell-based reporter assays provide a powerful and quantitative tool for characterizing the activation of RXR by its endogenous ligand, 9CDHRA. The protocols and data presented in these application notes offer a comprehensive guide for researchers to establish and perform these assays in their own laboratories. Accurate determination of the potency and efficacy of 9CDHRA and its analogs is essential for advancing our understanding of RXR signaling and for the development of novel therapeutic agents targeting this important nuclear receptor.

References

Animal Models for Elucidating the Function of 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-13,14-Dihydroretinoic acid (9-cis-13,14-DHRA) has been identified as a novel, endogenous ligand for the retinoid X receptor (RXR), a key nuclear receptor that regulates a multitude of physiological processes. As an RXR agonist, 9-cis-13,14-DHRA plays a crucial role in gene transcription by forming heterodimers with other nuclear receptors, thereby influencing development, metabolism, and cellular differentiation. Understanding the in vivo functions of this retinoid is paramount for exploring its therapeutic potential in various diseases, including neurodegenerative disorders and cancer. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the biological roles of 9-cis-13,14-DHRA.

Key Animal Models

Several animal models have proven instrumental in the study of 9-cis-13,14-DHRA. The selection of a specific model depends on the biological question being addressed.

  • Cellular Retinol Binding Protein I Knockout (Rbp1-/-) Mouse: This model was pivotal in the initial discovery and characterization of 9-cis-13,14-DHRA as an endogenous RXR ligand. Rbp1-/- mice exhibit memory deficits, which can be rescued by the administration of an RXR agonist, highlighting the role of the RXR signaling pathway in cognitive function.

  • Optic Nerve Crush (ONC) Model: This model of neurodegeneration is used to study the neuroprotective effects of 9-cis-13,14-DHRA. The retinoid has been shown to reduce damage and protect against demyelination following optic nerve injury, suggesting its therapeutic potential in conditions involving axonal damage.[1][2][3]

  • Xenograft Cancer Models: To investigate the anti-cancer properties of retinoids, human cancer cell lines (e.g., neuroblastoma, adrenocortical carcinoma) are implanted into immunocompromised mice. While much of the existing research has focused on the related compound 9-cis-retinoic acid, these models are readily adaptable for studying the effects of 9-cis-13,14-DHRA on tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing animal models to investigate 9-cis-13,14-DHRA and related retinoids.

Table 1: Endogenous Levels of 9-cis-13,14-DHRA in Mice

TissueConcentration (ng/g or ng/mL)
Serum~118 ng/mL
Liver~135 ng/g
Brain~38 ng/g

Data extracted from studies on wild-type mice.

Table 2: Effects of 9-cis Retinoids in In Vivo Cancer Models

Cancer ModelAnimalTreatmentOutcome
Adrenocortical Carcinoma XenograftSCID Mice9-cis retinoic acidSignificant reduction in tumor growth and Ki-67 index.[4]
Canine Osteosarcoma XenograftAthymic Nude Mice30 mg/kg 9-cis retinoic acidSignificant reduction in the incidence of pulmonary metastasis.
SiHa Tumor XenograftMice35 mg/kg "compound 3" (a nuclear export inhibitor)~33% of mice had no detectable tumors after day 6.[5]
HCT-116 Tumor XenograftMice30 mg/kg "compound 3"Significant inhibition of tumor growth.[5]

T/C ratio (Treatment/Control) is a common metric for assessing tumor growth inhibition. A lower T/C ratio indicates greater inhibition.[6][7][8]

Table 3: Neuroprotective Effects in the Optic Nerve Crush Model

ParameterTreatment GroupControl Group
Retinal Ganglion Cell (RGC) LossReducedSignificant loss observed
Axon Bundle ThicknessMaintainedSignificantly reduced by day 14
Microglial ActivationDelayedSignificant accumulation from day 4

Data based on studies administering 9-cis-13,14-DHRA following optic nerve crush.[9]

Experimental Protocols

Protocol 1: Evaluation of 9-cis-13,14-DHRA in the Rbp1-/- Mouse Model of Memory Deficit

Objective: To assess the ability of 9-cis-13,14-DHRA to rescue memory deficits in Rbp1-/- mice.

Materials:

  • Rbp1-/- mice and wild-type littermate controls

  • 9-cis-13,14-DHRA

  • Vehicle (e.g., corn oil or a solution of DMSO, PEG300, and Tween80)[10]

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Animal Groups: Divide Rbp1-/- mice into a treatment group and a vehicle control group. Include a wild-type control group.

  • Drug Administration:

    • Prepare a stock solution of 9-cis-13,14-DHRA in a suitable vehicle. For oral administration, corn oil can be used. For intraperitoneal injections, a formulation of DMSO, PEG300, and Tween80 is often employed.[10]

    • Administer 9-cis-13,14-DHRA or vehicle to the respective groups daily for a predetermined period (e.g., 2-4 weeks). The dosage should be determined based on pilot studies.

  • Behavioral Testing:

    • Morris Water Maze:

      • Acclimatize mice to the testing room.

      • For 5-7 consecutive days, conduct acquisition trials where mice learn the location of a hidden platform in a pool of opaque water. Record the escape latency and path length.

      • On the day following the last acquisition trial, perform a probe trial where the platform is removed. Record the time spent in the target quadrant.

    • Y-Maze:

      • Allow mice to freely explore the three arms of the Y-maze for a set period (e.g., 8 minutes).

      • Record the sequence of arm entries to determine the percentage of spontaneous alternations.

  • Data Analysis: Compare the performance of the 9-cis-13,14-DHRA-treated Rbp1-/- mice to the vehicle-treated Rbp1-/- and wild-type controls using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Assessment of Neuroprotection by 9-cis-13,14-DHRA in the Optic Nerve Crush Model

Objective: To evaluate the neuroprotective effects of 9-cis-13,14-DHRA on retinal ganglion cells (RGCs) and their axons after optic nerve crush.

Materials:

  • C57BL/6 mice

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Fine-tipped forceps

  • 9-cis-13,14-DHRA and vehicle

  • Paraformaldehyde (PFA)

  • Cryostat or vibrating microtome

  • Primary antibodies (e.g., anti-Brn3a for RGCs, anti-myelin basic protein [MBP] for myelin)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Optic Nerve Crush Surgery:

    • Anesthetize the mouse.

    • Make a small incision in the conjunctiva to expose the optic nerve.

    • Using fine-tipped forceps, crush the optic nerve for 3-5 seconds approximately 1-2 mm behind the globe.[11]

  • Drug Administration: Administer 9-cis-13,14-DHRA or vehicle (e.g., intraperitoneally) immediately after the surgery and daily thereafter.

  • Tissue Processing:

    • At a predetermined time point (e.g., 14 days post-crush), euthanize the mice and perfuse with saline followed by 4% PFA.

    • Enucleate the eyes and dissect the retinas. Post-fix the optic nerves.

  • Immunohistochemistry:

    • Retinal Whole Mounts:

      • Permeabilize the retinas and block non-specific binding.

      • Incubate with primary antibody against an RGC marker (e.g., Brn3a).

      • Incubate with a fluorescently labeled secondary antibody.

      • Mount the retinas and image using a fluorescence microscope.

    • Optic Nerve Sections:

      • Cryosection or vibratome-section the optic nerves.

      • Perform immunohistochemistry for a myelin marker (e.g., MBP).

  • Quantification and Analysis:

    • Count the number of surviving RGCs in the retinal whole mounts.

    • Quantify the extent of myelination in the optic nerve sections.

    • Compare the results between the 9-cis-13,14-DHRA-treated and vehicle-treated groups.

Protocol 3: Investigating the Anti-Tumor Efficacy of 9-cis-13,14-DHRA in a Xenograft Model

Objective: To determine the effect of 9-cis-13,14-DHRA on the growth of human tumors in an in vivo xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line (e.g., NCI-H295R adrenocortical carcinoma cells)

  • Matrigel

  • 9-cis-13,14-DHRA and vehicle

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer 9-cis-13,14-DHRA or vehicle (e.g., by oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 28 days).[4]

  • Endpoint Analysis:

    • Continue monitoring tumor growth throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or gene expression analysis).

  • Data Analysis:

    • Compare the tumor growth curves between the treated and control groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 9-cis-13,14-DHRA

9-cis-13,14-DHRA acts as a ligand for the retinoid X receptor (RXR). Upon binding, RXR forms heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). This complex then binds to specific DNA response elements in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHRA 9-cis-13,14-DHRA RXR RXR DHRA->RXR Binds Heterodimer RXR-NR Heterodimer RXR->Heterodimer NR Nuclear Receptor (e.g., PPAR, LXR) NR->Heterodimer DNA DNA Heterodimer->DNA Binds to Response Element TargetGene Target Gene Transcription DNA->TargetGene Initiates Response Biological Response TargetGene->Response

Caption: Signaling pathway of 9-cis-13,14-DHRA.

Experimental Workflow for In Vivo Studies

The general workflow for conducting in vivo studies with 9-cis-13,14-DHRA in animal models involves several key stages, from model selection and treatment to endpoint analysis.

G Model Animal Model Selection (e.g., Rbp1-/-, ONC, Xenograft) Treatment Treatment Administration (9-cis-13,14-DHRA vs. Vehicle) Model->Treatment Monitoring In-life Monitoring (e.g., Behavior, Tumor Growth) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histology/Immunohistochemistry Endpoint->Histology MolBio Molecular Biology (e.g., qPCR, Western Blot) Endpoint->MolBio Data Data Analysis & Interpretation Histology->Data MolBio->Data

Caption: General experimental workflow.

Logical Relationship in RXR Heterodimerization

The function of 9-cis-13,14-DHRA is contingent on the presence of both RXR and a partner nuclear receptor. This logical "AND" relationship is fundamental to its mechanism of action.

G DHRA 9-cis-13,14-DHRA RXR RXR DHRA->RXR AndGate AND RXR->AndGate NR Partner Nuclear Receptor NR->AndGate Activation Transcriptional Activation AndGate->Activation

Caption: Logical gate for RXR heterodimer activation.

References

Therapeutic Potential of 9-cis-13,14-Dihydroretinoic Acid in Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-13,14-Dihydroretinoic acid (9-cis-13,14-DHRA) is an endogenous retinoid that has been identified as a physiologically relevant ligand for the Retinoid X Receptor (RXR).[1][2][3][4] RXRs are nuclear receptors that play a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor. The activation of RXR signaling pathways has been implicated in various physiological processes, including cell differentiation, proliferation, and apoptosis. Recent studies have highlighted the therapeutic potential of 9-cis-13,14-DHRA in the context of neurodegeneration, suggesting its role in neuroprotection and myelin preservation.[5][6][7] These findings position 9-cis-13,14-DHRA as a promising candidate for the development of novel therapies for neurodegenerative disorders such as multiple sclerosis, glaucoma, and potentially Alzheimer's and Parkinson's disease.[5][6][8][9][10]

Mechanism of Action

9-cis-13,14-DHRA exerts its biological effects primarily by binding to and activating RXRs.[1][2] Upon activation, RXRs form heterodimers with other nuclear receptors, and these complexes then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade can lead to a range of cellular responses that are critical for neuronal health and resilience.

The neuroprotective effects of 9-cis-13,14-DHRA are believed to be mediated through several downstream mechanisms:

  • Promotion of Myelination: RXR agonists have been shown to promote remyelination, a critical process for the repair of damage in demyelinating diseases like multiple sclerosis.[5]

  • Anti-inflammatory Effects: Activation of RXR signaling can suppress neuroinflammatory responses by reducing the production of pro-inflammatory cytokines and chemokines.[8][11]

  • Reduction of Apoptosis: 9-cis-13,14-DHRA has been observed to reduce neuronal apoptosis in response to injury.[5][7]

  • Delayed Glial Activation: The compound can delay the activation of glial cells (astrocytes and microglia), which is a hallmark of neuroinflammation and can contribute to neuronal damage.[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of this compound.

ParameterModel SystemConcentration/DoseObserved EffectReference
RXR Transactivation In vitro luciferase assay10⁻⁶ to 10⁻⁷ MModerate transcriptional activation of RXR[3]
Neuroprotection Mouse model of transsynaptic degeneration (optic nerve crush)Not specifiedDelayed glial activation and reduced apoptosis[5][7]
Myelin Preservation Mouse model of transsynaptic degeneration (optic nerve crush)Not specifiedMaintained myelin levels and protected from demyelination[5][7]
Glaucoma Mouse model of high-IOP-induced glaucomaNot specifiedNeuroprotective benefits[6]

Signaling Pathways

The primary signaling pathway of 9-cis-13,14-DHRA involves the activation of the Retinoid X Receptor.

RXR_Signaling_Pathway cluster_nucleus Nucleus 9-cis-13,14-DHRA 9-cis-13,14-DHRA RXR RXR 9-cis-13,14-DHRA->RXR Binds and Activates Heterodimer RXR-NR Heterodimer RXR->Heterodimer NR_Partner Nuclear Receptor Partner (e.g., RAR, PPAR, VDR) NR_Partner->Heterodimer RRE Retinoid X Response Element (RXRE) Heterodimer->RRE Binds to Gene_Transcription Target Gene Transcription RRE->Gene_Transcription Regulates Neuroprotection Neuroprotection Gene_Transcription->Neuroprotection Myelination Myelination Neuroprotection->Myelination Anti_Inflammation Anti-inflammation Neuroprotection->Anti_Inflammation Reduced_Apoptosis Reduced Apoptosis Neuroprotection->Reduced_Apoptosis

Caption: RXR signaling pathway activated by 9-cis-13,14-DHRA leading to neuroprotection.

Experimental Workflow

The following diagram outlines a general workflow for investigating the therapeutic potential of 9-cis-13,14-DHRA in a mouse model of neurodegeneration.

Experimental_Workflow cluster_histology Histological Assessments cluster_biochem Biochemical Assessments start Start animal_model Induce Neurodegeneration in Mice (e.g., Optic Nerve Crush) start->animal_model treatment Administer 9-cis-13,14-DHRA or Vehicle animal_model->treatment behavioral Behavioral/Functional Assessment (e.g., Visual Evoked Potential) treatment->behavioral histology Histological Analysis treatment->histology biochemical Biochemical Analysis treatment->biochemical data_analysis Data Analysis and Interpretation behavioral->data_analysis immuno Immunofluorescent Staining (Myelination, Glial Activation, Apoptosis) histology->immuno q_pcr qPCR (Gene Expression) biochemical->q_pcr western Western Blot (Protein Levels) biochemical->western end End data_analysis->end quant Stereological Quantification immuno->quant quant->data_analysis q_pcr->data_analysis western->data_analysis

Caption: Workflow for in vivo evaluation of 9-cis-13,14-DHRA in neurodegeneration.

Experimental Protocols

1. Protocol for In Vivo Neuroprotection Study using Optic Nerve Crush (ONC) Model

This protocol is adapted from studies investigating transsynaptic degeneration.[5][7]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle solution (e.g., corn oil)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Fine-tipped forceps (Dumont #5)

  • Surgical microscope

  • Suturing material

Procedure:

  • Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by absence of pedal reflex.

  • Surgical Procedure:

    • Place the mouse under the surgical microscope.

    • Make a small incision in the skin overlying the orbit.

    • Gently retract the surrounding tissues to expose the optic nerve.

    • Carefully separate the optic nerve from the ophthalmic artery.

    • Using fine-tipped forceps, crush the optic nerve for 5 seconds at a distance of 1-2 mm behind the globe. Avoid damaging the ophthalmic artery.

    • Suture the incision.

  • Drug Administration:

    • Immediately following the ONC procedure, administer 9-cis-13,14-DHRA or vehicle solution via intraperitoneal injection.

    • Continue daily injections for the duration of the experiment (e.g., 7, 14, or 28 days).

  • Post-operative Care:

    • Monitor the animals for recovery from anesthesia.

    • Provide appropriate post-operative analgesia as per institutional guidelines.

  • Endpoint Analysis:

    • At the designated time points, perform functional assessments such as Visual Evoked Potentials (VEP).

    • Euthanize the animals and collect brain and retinal tissues for histological and biochemical analysis.

2. Protocol for Immunofluorescent Staining for Myelination and Glial Activation

This protocol is a general guideline for tissue processing and staining.[12]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies (e.g., anti-Myelin Basic Protein (MBP), anti-GFAP for astrocytes, anti-Iba1 for microglia)

  • Fluorescently-labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Embed the tissue in OCT and freeze on dry ice.

  • Sectioning:

    • Cut 20-30 µm thick sections using a cryostat.

    • Mount the sections on charged microscope slides.

  • Staining:

    • Wash the sections with PBS three times for 5 minutes each.

    • Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.

    • Wash the sections with PBS three times for 10 minutes each.

    • Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.

    • Wash the sections with PBS three times for 10 minutes each.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslip with mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Capture images and perform quantitative analysis (e.g., fluorescence intensity, cell counting) using appropriate software.

3. Protocol for In Vitro RXR Transactivation Assay

This protocol describes a luciferase reporter assay to measure the activation of RXR by 9-cis-13,14-DHRA.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Expression vector for RXR

  • Luciferase reporter vector containing RXR response elements (RXREs)

  • Control vector for transfection efficiency (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the RXR expression vector, the RXRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-cis-13,14-DHRA or vehicle control.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the concentration of 9-cis-13,14-DHRA to determine the EC50 value.

References

Application Notes and Protocols for 9-cis-13,14-Dihydroretinoic Acid Treatment in Optic Nerve Crush Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optic nerve crush (ONC) is a widely utilized experimental model to study the mechanisms of retinal ganglion cell (RGC) death and axonal degeneration, mimicking traumatic optic neuropathy and aspects of glaucomatous damage. The ultimate goal of research in this area is to identify therapeutic agents that can promote RGC survival and axon regeneration. 9-cis-13,14-dihydroretinoic acid (9CDHRA) has emerged as a promising neuroprotective agent. It is an endogenous agonist of the Retinoid X Receptor (RXR), a ligand-activated transcription factor pivotal in regulating gene expression for neuronal survival and reducing neuroinflammation.[1] This document provides a detailed overview of the application of 9CDHRA in ONC models, including experimental protocols and a summary of its observed effects.

Mechanism of Action and Therapeutic Potential

9CDHRA exerts its neuroprotective effects primarily through the activation of RXRs.[1] As a nuclear receptor, RXR forms heterodimers with other nuclear receptors, thereby controlling a wide array of genetic programs. In the context of optic nerve injury, activation of RXR by 9CDHRA has been shown to mitigate key pathological processes:

  • Reduction of Apoptosis: 9CDHRA treatment has been observed to reduce the presence of apoptosis in the visual system following ONC.[1]

  • Anti-inflammatory Effects: The compound effectively delays glial activation, a hallmark of neuroinflammation in the injured central nervous system.

  • Protection Against Demyelination: 9CDHRA has demonstrated the ability to maintain myelin levels and protect from demyelination after ONC.[1]

  • Modulation of Cellular Stress: In related models of retinal injury, RXR agonism has been linked to the reduction of endoplasmic reticulum (ER) stress markers.

These multifaceted effects highlight the potential of 9CDHRA as a therapeutic strategy for preserving vision in conditions involving optic nerve damage.

Data Summary

While specific quantitative data on RGC survival and axon regeneration following 9CDHRA treatment in optic nerve crush models is not extensively detailed in the currently available literature, the following table summarizes typical quantitative outcomes observed in ONC experiments with other neuroprotective agents, providing a baseline for comparison.

ParameterControl (Vehicle)Neuroprotective AgentTime PointSpecies
RGC Survival (cells/mm²) ~800 - 1200Variable (e.g., ~1500 - 2500)14 daysMouse
~500 - 80028 days
Axon Regeneration (number of axons) <100Variable (e.g., >500)14 daysMouse
(distance from crush site)(~250 µm)(Variable, e.g., >1000 µm)
Glial Activation (Iba1+ cells/mm²) HighReduced7 daysMouse
Apoptotic Cells (TUNEL+ cells in GCL) HighReduced7 daysMouse

Note: The data presented in this table are illustrative and compiled from various studies on neuroprotection in ONC models. Specific results for 9CDHRA are expected to demonstrate improvements over control values in these parameters.

Experimental Protocols

The following protocols provide a detailed methodology for conducting studies on the effects of 9CDHRA in a mouse model of optic nerve crush.

Optic Nerve Crush (ONC) Procedure

This protocol is adapted from established methods for inducing optic nerve injury in mice.

Materials:

  • Adult C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Lubricating eye ointment

  • Dissecting microscope

  • Fine-tipped forceps (e.g., Dumont #5)

  • Micro-scissors

  • Cotton swabs

  • Suturing material (if necessary)

  • Heating pad

Procedure:

  • Anesthetize the mouse using an approved institutional protocol. Maintain body temperature with a heating pad.

  • Apply a drop of topical anesthetic to the cornea of the eye to be operated on.

  • Under the dissecting microscope, make a small incision in the conjunctiva on the lateral side of the eyeball.

  • Gently retract the conjunctiva and extraocular muscles to expose the optic nerve. Be cautious to avoid damaging the ophthalmic artery and central retinal artery.

  • Using fine-tipped forceps, carefully separate the connective tissue surrounding the optic nerve.

  • Crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds. Ensure a consistent crush duration and pressure across all animals. A successful crush will result in a transient whitening of the nerve.

  • Carefully retract the forceps and reposition the extraocular muscles and conjunctiva.

  • Apply lubricating eye ointment to the eye to prevent drying and infection.

  • Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as per institutional guidelines.

Administration of this compound (9CDHRA)

9CDHRA can be administered via intravitreal or systemic (e.g., intraperitoneal) injection.

a) Intravitreal Injection

Materials:

  • 9CDHRA

  • Vehicle (e.g., DMSO, followed by dilution in sterile PBS)

  • Hamilton syringe with a 33-gauge needle

  • Micromanipulator (optional, for increased precision)

  • Anesthetic and lubricating eye ointment as above

Procedure:

  • Prepare the 9CDHRA solution at the desired concentration. A final concentration in the low micromolar range within the vitreous is a common target. The final injection volume should be 1-2 µL.

  • Anesthetize the mouse as described previously.

  • Under a dissecting microscope, use a 30-gauge needle to make a pilot hole in the sclera just behind the limbus, avoiding the lens.

  • Using the Hamilton syringe, slowly inject 1-2 µL of the 9CDHRA solution or vehicle into the vitreous cavity.

  • Slowly withdraw the needle and apply lubricating eye ointment.

  • The injection can be performed immediately after the ONC procedure.

b) Intraperitoneal (IP) Injection

Materials:

  • 9CDHRA

  • Vehicle (e.g., corn oil)

  • 1 mL syringe with a 27-gauge needle

Procedure:

  • Prepare the 9CDHRA solution in the appropriate vehicle.

  • Gently restrain the mouse and administer the injection into the lower abdominal quadrant.

  • The frequency and dosage of IP injections will need to be optimized for the specific experimental design.

Assessment of Neuroprotection and Regeneration

a) Retinal Ganglion Cell (RGC) Survival

  • At the desired endpoint (e.g., 14 days post-ONC), euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde (PFA).

  • Dissect the retinas and prepare them as whole mounts.

  • Perform immunofluorescence staining for RGC-specific markers such as Brn3a or RBPMS.

  • Image the retinas using a fluorescence microscope and quantify the number of surviving RGCs per unit area in different retinal quadrants.

b) Axon Regeneration

  • Two days before the experimental endpoint, perform an anterograde axon tracing by injecting a fluorescently labeled cholera toxin subunit B (CTB) into the vitreous.

  • At the endpoint, euthanize the animals and dissect the optic nerves.

  • Fix the optic nerves in 4% PFA.

  • Prepare longitudinal sections of the optic nerves.

  • Image the sections using a fluorescence microscope and quantify the number and distance of regenerating axons from the crush site.

Visualizations

Experimental Workflow

G cluster_0 Animal Preparation & Surgery cluster_1 Treatment Administration cluster_2 Post-Operative Care & Monitoring cluster_3 Endpoint Analysis Anesthesia Anesthesia ONC Optic Nerve Crush Anesthesia->ONC Injection Intravitreal or IP Injection ONC->Injection DHR_Prep Prepare 9-CDHRA Solution DHR_Prep->Injection Recovery Recovery & Analgesia Injection->Recovery Monitoring Daily Monitoring Recovery->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Dissection Tissue Dissection (Retina & Optic Nerve) Euthanasia->Dissection Staining Immunofluorescence Staining Dissection->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Data Quantification Imaging->Quantification

Caption: Experimental workflow for studying 9CDHRA in an optic nerve crush model.

Proposed Signaling Pathway of 9CDHRA in RGC Neuroprotection

G cluster_downstream Neuroprotective Outcomes DHR This compound (9CDHRA) RXR Retinoid X Receptor (RXR) DHR->RXR binds to & activates Nucleus Nucleus RXR->Nucleus translocates to Gene_Expression Gene Expression Modulation Nucleus->Gene_Expression initiates Anti_Apoptosis Reduced Apoptosis Gene_Expression->Anti_Apoptosis Anti_Inflammation Reduced Neuroinflammation (↓ Glial Activation) Gene_Expression->Anti_Inflammation Myelin_Protection Myelin Protection Gene_Expression->Myelin_Protection ER_Stress Reduced ER Stress Gene_Expression->ER_Stress

Caption: Proposed signaling pathway for 9CDHRA-mediated neuroprotection in RGCs.

References

Protocols for In Vivo Administration of 9-cis-13,14-Dihydroretinoic Acid: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of 9-cis-13,14-Dihydroretinoic acid (9CDHRA), a recently identified endogenous ligand for the Retinoid X Receptor (RXR). 9CDHRA holds therapeutic promise in various research areas, including neuroprotection and cancer. The following sections detail established experimental protocols, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways.

Introduction to this compound

This compound is a naturally occurring retinoid that has been identified as a high-affinity ligand for RXRs. Unlike its more extensively studied precursor, 9-cis-retinoic acid, 9CDHRA is detectable at physiologically relevant concentrations in mammals, suggesting a significant role in endogenous RXR-mediated signaling. As a ligand-activated transcription factor, RXR forms heterodimers with various other nuclear receptors, thereby regulating a wide array of genes involved in critical cellular processes.

Data Presentation: In Vivo Efficacy of 9CDHRA

The neuroprotective effects of 9CDHRA have been evaluated in murine models of glaucoma and optic nerve crush. The following tables summarize the significant quantitative outcomes from these studies.

Glaucoma Mouse Model Vehicle Control (High IOP) 9CDHRA Treatment (1 µM, Intravitreal) Reference
Retinal Ganglion Cell (RGC) Loss52.57 ± 7.08%20.58 ± 6.01%[1]
Optic Nerve Axonal Damage53.59 ± 6.64%27.21 ± 6.92%[1]
pSTR Amplitude Loss (Retinal Function)59.32 ± 3.01%22.21 ± 4.28%[2]
Glial Fibrillary Acidic Protein (GFAP) Upregulation (Reactive Gliosis)3.68 ± 0.18-foldSignificantly suppressed (p < .0001)[1]
Optic Nerve Crush (ONC) Mouse Model Vehicle Control (ONC) 9CDHRA Treatment (10 µM, Intraperitoneal) Reference
Apoptosis at Injury SiteNot quantified, but presentReduced[3]
DemyelinationNot quantified, but presentProtected from demyelination[3]
Glial ActivationNot quantified, but presentDelayed[3]
Visual Evoked Potential (VEP) P1 LatencyNot quantifiedImproved[3]

Experimental Protocols

Below are detailed methodologies for the in vivo administration of 9CDHRA based on published studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

Protocol 1: Intraperitoneal (IP) Injection for Systemic Delivery

This protocol is suitable for studies requiring systemic distribution of 9CDHRA, such as in models of neurodegeneration affecting the central nervous system.

Materials:

  • This compound (9CDHRA)

  • Ethanol (B145695) (100%, sterile)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Sunflower oil (sterile)

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of 9CDHRA Solution (10 µM):

    • Prepare a stock solution of 9CDHRA in a suitable solvent (e.g., ethanol or DMSO) at a concentration that allows for accurate dilution.

    • In a sterile microcentrifuge tube, prepare the final injection solution by diluting the 9CDHRA stock to a final concentration of 10 µM in a vehicle consisting of 3% ethanol and 3% DMSO in sunflower oil[4].

    • Vortex the solution thoroughly to ensure a homogenous suspension. Due to the lipophilic nature of 9CDHRA, it is crucial to ensure it is well-suspended before each injection.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume. The recommended dose is 3 mL/kg body weight[4].

    • Restrain the mouse securely.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the 9CDHRA solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

  • Dosing Schedule:

    • The dosing schedule should be determined based on the experimental design. In the optic nerve crush model, a 50 µL volume of the 10 µM solution was administered immediately prior to visual evoked potential recordings at weeks two and four[4].

Protocol 2: Intravitreal Injection for Ocular Delivery

This protocol is designed for studies targeting ocular tissues, such as in models of glaucoma or other retinal diseases.

Materials:

  • This compound (9CDHRA)

  • Ethanol (100%, sterile)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Microsyringe with a 33-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Surgical microscope

Procedure:

  • Preparation of 9CDHRA Solution (1 µM):

    • Dissolve 9CDHRA in ethanol and sterile DMSO[5].

    • Resuspend the solution in sterile PBS to achieve a final concentration of 1 µM[5].

    • Ensure the final solution is sterile and free of precipitates.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Apply a drop of topical proparacaine hydrochloride to the eye for local anesthesia.

    • Under a surgical microscope, make a small puncture posterior to the limbus using a 30-gauge needle.

    • Using a microsyringe with a 33-gauge needle, carefully inject 2 µL of the 1 µM 9CDHRA solution into the vitreous cavity[5].

    • Withdraw the needle slowly to prevent reflux.

    • Apply a topical antibiotic to the eye to prevent infection.

    • Allow the animal to recover from anesthesia on a warming pad.

Alternative Administration Routes and Formulations

While intraperitoneal and intravitreal injections have been documented for 9CDHRA, other methods commonly used for retinoids may be applicable and offer advantages depending on the research goals.

  • Oral Gavage: For studies requiring oral administration, 9CDHRA can be formulated as an emulsion in a vehicle like vegetable oil with a small percentage of a solubilizing agent such as DMSO. The emulsion should be vortexed immediately before administration to ensure homogeneity[6]. The maximum dosing volume for mice is typically around 10 ml/kg[7][8][9][10].

  • Nanoparticle Formulations: To improve bioavailability and targeted delivery, 9CDHRA can be encapsulated in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or solid lipid nanoparticles[4][11]. These formulations can be designed for various administration routes, including intravenous or topical delivery.

Signaling Pathways and Experimental Workflows

The biological effects of 9CDHRA are mediated through the activation of RXRs. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for in vivo studies.

RXR_Signaling_Pathway 9CDHRA 9-cis-13,14- Dihydroretinoic acid RXR RXR 9CDHRA->RXR Activates Permissive_Heterodimer Permissive Heterodimer RXR->Permissive_Heterodimer NonPermissive_Heterodimer Non-Permissive Heterodimer RXR->NonPermissive_Heterodimer Permissive_Partner Permissive Partner (e.g., PPAR, LXR) Permissive_Partner->Permissive_Heterodimer NonPermissive_Partner Non-Permissive Partner (e.g., RAR) NonPermissive_Partner->NonPermissive_Heterodimer DNA_Response_Element DNA Response Element (e.g., PPRE, LXRE, RARE) Permissive_Heterodimer->DNA_Response_Element Binds to NonPermissive_Heterodimer->DNA_Response_Element Binds to Gene_Transcription Target Gene Transcription DNA_Response_Element->Gene_Transcription Regulates Biological_Effects Biological Effects (Neuroprotection, Anti-inflammatory, etc.) Gene_Transcription->Biological_Effects

Caption: RXR Signaling Pathway Activated by 9CDHRA.

InVivo_Experimental_Workflow Animal_Model Select Animal Model (e.g., Glaucoma, ONC) Formulation Prepare 9CDHRA Formulation (e.g., IP, Intravitreal) Animal_Model->Formulation Administration Administer 9CDHRA (Define dose, route, frequency) Formulation->Administration Monitoring Monitor Animal Health and Disease Progression Administration->Monitoring Endpoint Endpoint Analysis (Histology, Electrophysiology, etc.) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: General Workflow for In Vivo 9CDHRA Studies.

Conclusion

The protocols and data presented herein provide a foundational resource for researchers investigating the in vivo effects of this compound. As a newly recognized endogenous signaling molecule, 9CDHRA offers exciting opportunities for therapeutic development in a range of diseases. Careful consideration of the administration route, formulation, and dosage, as outlined in these application notes, will be critical for obtaining robust and reproducible results in preclinical studies. Further research is warranted to explore the full therapeutic potential of this promising retinoid.

References

Application Notes and Protocols for Studying Memory and Cognition with 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-13,14-Dihydroretinoic acid (9CDHRA) is an endogenous retinoid that has been identified as a natural ligand for the Retinoid X Receptor (RXR).[1][2][3][4][5] RXRs are nuclear receptors that play a crucial role in a variety of physiological processes, including neuronal function, by forming heterodimers with other nuclear receptors.[1][6][7][8][9] Emerging evidence suggests that 9CDHRA and the activation of RXR signaling pathways are implicated in memory and cognitive processes.[1][10] This document provides detailed application notes and experimental protocols for researchers investigating the effects of 9CDHRA on memory and cognition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the endogenous levels of 9CDHRA and its effects on memory performance.

Table 1: Endogenous Levels of this compound in Mice [11]

TissueConcentration (ng/g or ng/mL)Molar Concentration (nM)
Serum118 ng/mL391 nM
Liver135 ng/g447 nM
Brain38 ng/g126 nM

Table 2: Effect of 9CDHRA on Memory Deficits in Rbp1-/- Mice

Animal ModelBehavioral TestTreatmentOutcome
Rbp1-/- MiceY-Maze Spontaneous Alternation9CDHRARescues memory deficits
Rbp1-/- MiceDelayed Matching-to-Place Water Maze9CDHRAReverses memory impairments

Note: Specific quantitative data on the percentage of improvement or statistical significance in behavioral tests following 9CDHRA treatment in Rbp1-/- mice requires further targeted investigation of the primary literature.

Signaling Pathway

The proposed signaling pathway for 9CDHRA in modulating neuronal function and memory involves the activation of RXR and its subsequent heterodimerization with other nuclear receptors.

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_ext This compound (9CDHRA) 9CDHRA_intra 9CDHRA 9CDHRA_ext->9CDHRA_intra Cellular Uptake RXR_active Activated RXR 9CDHRA_intra->RXR_active Binds and Activates RXR_inactive Inactive RXR Partner_inactive Inactive Partner Receptor (e.g., RAR, LXR, PPAR) Partner_active Activated Partner Receptor Heterodimer RXR-Partner Heterodimer RXR_active->Heterodimer Partner_active->Heterodimer RRE Retinoid X Response Element (RRE) on DNA Heterodimer->RRE Binds to Gene_Transcription Target Gene Transcription RRE->Gene_Transcription Regulates Neuronal_Function Modulation of Neuronal Function (Synaptic Plasticity, Neuroprotection, etc.) Gene_Transcription->Neuronal_Function

Caption: RXR Signaling Pathway Activated by 9CDHRA.

Experimental Protocols

Protocol 1: Administration of this compound to Mice

This protocol outlines the systemic administration of 9CDHRA to mice for studying its effects on memory and cognition.

Materials:

  • This compound (9CDHRA)

  • Vehicle (e.g., corn oil, DMSO/saline mixture)

  • Gavage needles or injection syringes (depending on the route of administration)

  • Animal scale

Procedure:

  • Preparation of 9CDHRA solution:

    • Dissolve 9CDHRA in the chosen vehicle to the desired concentration. The concentration should be calculated based on the target dosage (e.g., mg/kg body weight) and the administration volume.

    • Ensure the solution is homogenous. Sonication or gentle warming may be required for some vehicles.

    • Prepare fresh solutions daily and protect from light, as retinoids can be light-sensitive.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before administration to calculate the precise volume of the 9CDHRA solution to be administered.

    • Oral Gavage (Systemic Administration):

      • Gently restrain the mouse.

      • Insert the gavage needle carefully into the esophagus.

      • Slowly administer the calculated volume of the 9CDHRA solution.

      • Monitor the animal for any signs of distress during and after the procedure.

    • Intraperitoneal (IP) Injection (Systemic Administration):

      • Restrain the mouse to expose the abdomen.

      • Insert the needle into the lower quadrant of the abdomen, avoiding internal organs.

      • Inject the calculated volume of the 9CDHRA solution.

    • Intravitreal Injection (Local Administration to the eye, for specific studies): [12]

      • This is a specialized procedure requiring anesthesia and microsurgical skills. Refer to specific literature for detailed protocols.[12]

  • Dosage and Frequency:

    • The optimal dosage and frequency of administration should be determined empirically based on the specific research question and animal model.

    • A typical starting point for systemic administration could be in the range of 1-10 mg/kg, administered once daily.

    • For studies involving memory rescue in Rbp1-/- mice, treatment can be initiated a specific number of days before behavioral testing and continued throughout the testing period.

Workflow Diagram for 9CDHRA Administration and Behavioral Testing:

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Behavior Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Behavior Group_Assignment Random Assignment to Groups (Vehicle vs. 9CDHRA) Baseline_Behavior->Group_Assignment 9CDHRA_Admin 9CDHRA Administration (Daily for X days) Group_Assignment->9CDHRA_Admin Behavioral_Testing Behavioral Testing (e.g., Y-Maze, Water Maze) 9CDHRA_Admin->Behavioral_Testing Data_Analysis Data Collection and Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Protocol 2: Y-Maze Spontaneous Alternation Test for Working Memory

This protocol is used to assess spatial working memory in mice.[1][2][3][4][13] The test is based on the innate tendency of rodents to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) made of a non-porous material.

  • Video camera and tracking software (e.g., EthoVision XT) or manual scoring system.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimation:

    • Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[2][3]

  • Testing:

    • Place a mouse at the center of the Y-maze.

    • Allow the mouse to freely explore the maze for a set period, typically 5-8 minutes.[1][2][13]

    • Record the sequence of arm entries using the tracking software or by a blinded observer. An arm entry is typically defined as all four paws entering the arm.[1]

  • Data Analysis:

    • An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).

    • The total number of arm entries is also recorded.

    • Calculate the percentage of spontaneous alternation using the following formula:

      • % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100

    • A higher percentage of alternation is indicative of better spatial working memory.

  • Cleaning:

    • Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.[2][4]

Protocol 3: Delayed Matching-to-Place (DMP) Water Maze Task

This task assesses spatial learning and memory, which is dependent on hippocampal function.[14][15][16]

Materials:

  • Circular water maze (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

  • An escape platform submerged 1-2 cm below the water surface.

  • Distinct visual cues placed around the maze.

  • Video camera and tracking software.

Procedure:

  • Habituation:

    • Handle the mice for several days before the start of the experiment.

    • On the first day of testing, allow the mice to swim freely in the maze for 60 seconds without the platform to habituate them to the water.

  • Trial Structure (Sample and Choice Trials):

    • Sample Trial:

      • Place the submerged platform in a specific location in the maze.

      • Gently place the mouse into the water at a designated start position.

      • Allow the mouse to find the platform. If it does not find it within a set time (e.g., 60-90 seconds), guide it to the platform.

      • Let the mouse remain on the platform for 15-30 seconds.

    • Delay Interval:

      • Remove the mouse from the maze and place it in a holding cage for a specific delay period (e.g., 30 seconds, 5 minutes, 1 hour).

    • Choice Trial:

      • Place the mouse back into the water at a different start position.

      • The platform remains in the same location as the sample trial.

      • Record the time it takes for the mouse to find the platform (escape latency) and the path taken.

  • Data Analysis:

    • The primary measures are the escape latency and the distance traveled to find the platform during the choice trial.

    • A shorter escape latency and a more direct swim path in the choice trial indicate better spatial memory of the platform's location from the sample trial.

    • Analyze data across different delay intervals to assess the duration of spatial memory.

  • Controls:

    • Vary the platform location between trials for different animals to avoid procedural learning.

    • Ensure the visual cues around the maze remain constant throughout the experiment.

References

Application of 9-cis-13,14-dihydroretinoic acid (9CDHRA) in Dendritic Cell Differentiation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

9-cis-13,14-dihydroretinoic acid (9CDHRA) is an endogenous retinoid that has been identified as a high-affinity ligand for the Retinoid X Receptor (RXR). In the context of immunology, particularly in the differentiation of dendritic cells (DCs), 9CDHRA demonstrates significant potential for modulating immune responses. Dendritic cells are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immunity. The differentiation of monocytes into either inflammatory or tolerogenic DCs is a key determinant of the outcome of an immune response.

The application of 9CDHRA in in vitro human monocyte-derived dendritic cell (mo-DC) differentiation models has been shown to skew their development towards a tolerogenic or immunosuppressive phenotype. This is primarily mediated through the activation of RXR, which forms heterodimers with other nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The RXR-PPARγ heterodimer acts as a ligand-activated transcription factor that regulates the expression of genes involved in inflammation and immune cell function.

Treatment of developing mo-DCs with 9CDHRA leads to a distinct phenotypic and functional profile. These cells are characterized by a reduced expression of co-stimulatory molecules, such as CD80 and CD86, and the major histocompatibility complex (MHC) class II molecule HLA-DR. This altered surface marker profile impairs their ability to effectively activate naive T cells.

Functionally, 9CDHRA-treated DCs exhibit a modified cytokine secretion profile, with a notable increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a concomitant decrease in the pro-inflammatory cytokine Interleukin-12 (IL-12). This cytokine milieu favors the differentiation of T helper cells towards a regulatory (Treg) or Th2 phenotype, rather than a pro-inflammatory Th1 response.

The transcriptional activity of 9CDHRA in dendritic cells has been confirmed through DNA microarray analyses, which reveal a significant overlap with the effects of other RXR agonists.[1] These studies have identified a range of target genes that are direct transcriptional targets of RXR heterodimers, including those with Liver X Receptor (LXR), PPAR, and Retinoic Acid Receptor (RAR).[1]

The immunosuppressive effects of RXR activation by ligands like 9CDHRA are further supported by studies on the related molecule 9-cis-retinoic acid (9cRA), which also promotes a tolerogenic DC phenotype through the RXR-PPARγ pathway.[2] The effects of 9cRA can be blocked by PPARγ antagonists, highlighting the critical role of this signaling axis.

Given its ability to promote a tolerogenic DC phenotype, 9CDHRA holds promise as a therapeutic agent for autoimmune diseases and other inflammatory conditions where a dampening of the immune response is desirable. Further research and development in this area could lead to novel immunomodulatory therapies.

Data Presentation

Table 1: Effect of 9CDHRA on the Expression of Key Genes in Human Monocyte-Derived Dendritic Cells

GeneReceptor HeterodimerFold Change (9CDHRA Treatment)Reference
ABCG1LXR-RXRIncreased[1]
ABCG1LXR-RXRIncreased[1]
LPLPPAR-RXRIncreased[1]
CPT1APPAR-RXRIncreased[1]
CYP26A1RAR-RXRIncreased[1]
RARRES1RAR-RXRIncreased[1]

This table summarizes the upregulation of selected genes in human mo-DCs treated with 10⁻⁵M R-9CDHRA, as determined by DNA microarray analysis. These genes are known direct targets of the indicated RXR heterodimers.[1]

Table 2: Anticipated Effects of 9CDHRA on Dendritic Cell Phenotype and Function (Based on 9cRA data)

ParameterEffect of 9CDHRAExpected Quantitative ChangeReference (for 9cRA)
Surface Markers
CD80DecreaseSignificant reduction in Mean Fluorescence Intensity (MFI)[3]
CD86DecreaseSignificant reduction in MFI[3][4]
HLA-DRDecreaseReduction in MFI[3]
Cytokine Secretion
IL-10IncreaseHigh levels of secretion (pg/mL)[2]
IL-12DecreaseReduced production (pg/mL)[2]

This table outlines the expected phenotypic and functional changes in human mo-DCs treated with 9CDHRA, based on the well-documented effects of the closely related RXR agonist, 9-cis-retinoic acid (9cRA).

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells and Treatment with 9CDHRA

Objective: To differentiate human peripheral blood monocytes into dendritic cells and modulate their phenotype and function using 9CDHRA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant Human Interleukin-4 (IL-4)

  • This compound (9CDHRA), research grade

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Methodology:

  • Isolation of Monocytes:

    • Isolate PBMCs from human buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS.

    • Wash the isolated PBMCs twice with PBS.

    • To enrich for monocytes, plate the PBMCs in a 6-well tissue culture plate at a density of 5-10 x 10⁶ cells/mL in RPMI 1640 medium.

    • Incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.

    • After incubation, gently wash the wells with warm RPMI 1640 to remove non-adherent cells (lymphocytes).

  • Differentiation of Monocytes into Immature Dendritic Cells (iDCs):

    • To the adherent monocytes, add complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) containing recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 20 ng/mL).

    • Culture the cells for 6 days at 37°C in a 5% CO₂ incubator.

    • On day 3, perform a half-media change by carefully removing half of the culture medium and replacing it with fresh complete RPMI 1640 containing GM-CSF and IL-4 at the original concentrations.

  • Treatment with 9CDHRA:

    • On day 0 or day 1 of culture, add 9CDHRA to the desired final concentration (e.g., 10⁻⁵ M, based on transcriptional activity studies).[1] Prepare a stock solution of 9CDHRA in DMSO and dilute it in culture medium to the final concentration.

    • Include a vehicle control group treated with the same concentration of DMSO.

  • Maturation of Dendritic Cells (Optional):

    • On day 6, to induce maturation, add a maturation stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂) to the culture.

    • Culture for an additional 24-48 hours.

  • Harvesting and Analysis:

    • On day 7 or 8, harvest the loosely adherent and non-adherent dendritic cells by gentle pipetting.

    • The cells are now ready for downstream analysis, such as flow cytometry for surface marker expression or ELISA for cytokine secretion.

Protocol 2: Flow Cytometry Analysis of Dendritic Cell Surface Markers

Objective: To quantify the expression of co-stimulatory and MHC molecules on the surface of 9CDHRA-treated dendritic cells.

Materials:

  • Harvested dendritic cells from Protocol 1

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human:

    • CD14 (to confirm monocyte differentiation)

    • CD80

    • CD86

    • HLA-DR

    • Appropriate isotype control antibodies

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Wash the harvested dendritic cells with cold FACS buffer.

    • Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Include isotype control tubes for each fluorochrome to determine background staining.

  • Washing:

    • After incubation, wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Data Acquisition:

    • Resuspend the cell pellets in 300-500 µL of FACS buffer.

    • Acquire the data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the dendritic cell population based on forward and side scatter properties.

    • Analyze the expression of CD80, CD86, and HLA-DR by measuring the Mean Fluorescence Intensity (MFI) and the percentage of positive cells compared to the isotype controls.

Protocol 3: ELISA for Cytokine Quantification

Objective: To measure the concentration of IL-10 and IL-12 secreted by 9CDHRA-treated dendritic cells.

Materials:

  • Supernatants from dendritic cell cultures (from Protocol 1, collected before harvesting the cells)

  • Human IL-10 ELISA kit

  • Human IL-12 (p70) ELISA kit

  • Microplate reader

Methodology:

  • Sample Collection:

    • On the day of harvesting the dendritic cells, centrifuge the culture plates or tubes and carefully collect the supernatants.

    • Store the supernatants at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA for IL-10 and IL-12 according to the manufacturer's instructions provided with the kits.

    • Briefly, this will involve:

      • Adding standards and samples to the antibody-coated microplate wells.

      • Incubating to allow the cytokine to bind.

      • Washing the wells.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of IL-10 and IL-12 in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

experimental_workflow cluster_isolation Monocyte Isolation cluster_differentiation Differentiation and Treatment cluster_maturation Maturation (Optional) cluster_analysis Downstream Analysis PBMCs Human PBMCs Ficoll Ficoll Gradient Centrifugation PBMCs->Ficoll Adherence Plastic Adherence (2 hours) Ficoll->Adherence Monocytes Purified Monocytes Adherence->Monocytes Culture Culture with GM-CSF + IL-4 (6 days) Monocytes->Culture Treatment Add 9CDHRA (e.g., Day 0/1) Culture->Treatment iDCs Immature Dendritic Cells Treatment->iDCs Maturation_stimulus Add Maturation Stimulus (e.g., LPS) (24-48 hours) iDCs->Maturation_stimulus mDCs Mature Dendritic Cells Maturation_stimulus->mDCs Flow Flow Cytometry (CD80, CD86, HLA-DR) mDCs->Flow ELISA ELISA (IL-10, IL-12) mDCs->ELISA

Caption: Experimental workflow for 9CDHRA application in dendritic cell differentiation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects CDHRA 9CDHRA RXR RXR CDHRA->RXR binds RXR_PPARg RXR-PPARγ Heterodimer RXR->RXR_PPARg PPARg PPARγ PPARg->RXR_PPARg PPRE PPRE RXR_PPARg->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Co_stim_down ↓ CD80, CD86, HLA-DR Gene_Expression->Co_stim_down Cytokine_shift ↑ IL-10 ↓ IL-12 Gene_Expression->Cytokine_shift Tolerogenic_DC Tolerogenic DC Phenotype Co_stim_down->Tolerogenic_DC Cytokine_shift->Tolerogenic_DC

Caption: Signaling pathway of 9CDHRA in dendritic cells.

References

Application Notes and Protocols: Analytical Standards for 9-cis-13,14-Dihydroretinoic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-cis-13,14-Dihydroretinoic acid (9CDHRA) has been identified as a novel, endogenous retinoid that functions as a ligand for the Retinoid X Receptor (RXR).[1][2][3][4][5] Unlike 9-cis-retinoic acid, which was previously considered a candidate but is often undetectable at physiological levels, 9CDHRA is present in tissues such as the liver, serum, and brain of mice in concentrations sufficient to activate RXR-mediated signaling pathways.[1][2] RXRs are critical nuclear receptors that form heterodimers with other nuclear receptors, thereby regulating a multitude of physiological and pathophysiological processes.[1] The discovery of 9CDHRA as a physiologically relevant RXR agonist opens new avenues for research into vitamin A metabolism and its therapeutic potential in various diseases.[1][2][6][7] Recent studies have highlighted its potential in mitigating damage and protecting against demyelination in models of transsynaptic degeneration.[6][7]

These application notes provide detailed protocols for the analytical quantification of 9CDHRA and for conducting in vitro studies to investigate its biological activity.

Analytical Standards and Quantitative Analysis

The accurate quantification of 9CDHRA in biological matrices is crucial for understanding its physiological roles. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for sensitive and specific detection of retinoids.[8][9][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for 9CDHRA.

ParameterValueReference
Molecular FormulaC20H30O2[11]
CAS Number176019-01-5[11]
Endogenous Levels (Mouse)
- Serum4 to 7 x 10⁻⁷ M[1]
- Liver4 to 7 x 10⁻⁷ M[1]
- BrainLower than serum and liver[1]
RXR Activation Range~ 10⁻⁶ to 10⁻⁷ M[2]
MS-MS Transition303 -> 207 m/z[1]
Experimental Protocol: Quantification of 9CDHRA in Biological Samples by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of 9CDHRA from serum or tissue homogenates. All procedures involving retinoids should be performed under yellow or amber light to prevent photoisomerization.[1]

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., a deuterated retinoid)

  • HPLC-grade acetonitrile (B52724), methanol, water, and hexane

  • Formic acid

  • Bovine Serum Albumin (BSA) for standard curve preparation in matrix-free solutions[12]

  • Protein precipitation solution (e.g., acetonitrile)

  • Liquid-liquid extraction solvents (e.g., hexane)

  • Nitrogen gas for evaporation

  • HPLC system coupled to a tandem mass spectrometer (e.g., Thermo Scientific™ TSQ Endura™)[13]

  • C18 reverse-phase HPLC column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm)[13]

2. Sample Preparation: a. Serum/Plasma: i. Thaw samples on ice. ii. To 200 µL of serum, add 20 µL of the internal standard solution. iii. Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[13] iv. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein. v. Transfer the supernatant to a new tube for liquid-liquid extraction. b. Tissue: i. Homogenize the tissue in a suitable buffer on ice. ii. Perform a protein concentration assay to normalize the sample amount. iii. Proceed with protein precipitation and liquid-liquid extraction as for serum.

3. Liquid-Liquid Extraction: a. To the supernatant from the protein precipitation step, add a known volume of hexane. b. Vortex vigorously for 2 minutes and centrifuge to separate the phases. c. Carefully collect the upper organic layer (hexane) containing the retinoids. d. Evaporate the solvent to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in a small volume of the initial mobile phase.

4. HPLC-MS/MS Analysis: a. Chromatographic Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • Gradient: Develop a suitable gradient to separate 9CDHRA from other retinoids. A typical gradient might start with a higher percentage of mobile phase A and ramp up to a high percentage of mobile phase B over several minutes.[13]
  • Flow Rate: As recommended for the column dimensions (e.g., 0.2-0.4 mL/min).
  • Injection Volume: 5-20 µL. b. Mass Spectrometry Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[13]
  • Multiple Reaction Monitoring (MRM):
  • 9CDHRA: 303 -> 207 m/z.[1]
  • Monitor the specific transition for the internal standard.
  • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis: a. Create a standard curve by spiking known concentrations of the 9CDHRA analytical standard into a matrix similar to the samples (e.g., charcoal-stripped serum or buffer with BSA). b. Quantify the amount of 9CDHRA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Biological Activity Assays

The following protocols are designed to assess the biological activity of 9CDHRA in cell culture models. It is crucial to consider the presence of proteins like albumin or fetal calf serum (FCS) in the culture medium, as they can affect the stability and bioavailability of retinoids.[12]

Experimental Protocol: RXR Transactivation Assay

This assay measures the ability of 9CDHRA to activate the Retinoid X Receptor in a cellular context.

1. Materials and Reagents:

  • A suitable cell line (e.g., HEK293T, COS-7).

  • Expression plasmids for RXR and an RXR-responsive reporter gene (e.g., a luciferase reporter driven by a promoter containing RXR response elements).

  • Transfection reagent.

  • This compound.

  • Positive control (e.g., a synthetic RXR agonist like LG268).[1]

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal calf serum to reduce background retinoid levels.

  • Luciferase assay system.

2. Cell Culture and Transfection: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Co-transfect the cells with the RXR expression plasmid and the RXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

3. Cell Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9CDHRA, the positive control, or vehicle control (e.g., DMSO or ethanol). b. Incubate the cells for another 24 hours.

4. Luciferase Assay: a. Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system. b. Normalize the luciferase activity to the total protein concentration in each well or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

5. Data Analysis: a. Plot the normalized luciferase activity against the concentration of 9CDHRA to generate a dose-response curve. b. Calculate the EC50 value to determine the potency of 9CDHRA in activating RXR.

Experimental Protocol: Gene Expression Analysis by RT-qPCR

This protocol is to determine the effect of 9CDHRA on the expression of known RXR target genes.

1. Materials and Reagents:

  • A cell line known to be responsive to RXR agonists (e.g., human dendritic cells).[1]

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., genes regulated by LXR-RXR or PPAR-RXR heterodimers) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

2. Cell Culture and Treatment: a. Culture the cells to the desired confluency. b. Treat the cells with a physiologically relevant concentration of 9CDHRA or a vehicle control for a specified period (e.g., 6, 12, or 24 hours).

3. RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize cDNA from the total RNA using a reverse transcription kit.

4. Real-Time Quantitative PCR (RT-qPCR): a. Set up the qPCR reactions using the cDNA, primers for the target and housekeeping genes, and a qPCR master mix. b. Run the qPCR reaction on a real-time PCR instrument.

5. Data Analysis: a. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the 9CDHRA-treated samples to the vehicle-treated controls.

Visualizations

Signaling Pathway

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_ext 9-cis-13,14- Dihydroretinoic Acid 9CDHRA_cyt 9CDHRA 9CDHRA_ext->9CDHRA_cyt Transport 9CDHRA_nuc 9CDHRA 9CDHRA_cyt->9CDHRA_nuc Translocation RXR RXR 9CDHRA_nuc->RXR Binds to Heterodimer RXR-Partner NR Heterodimer RXR->Heterodimer Partner_NR Partner NR (e.g., LXR, PPAR) Partner_NR->Heterodimer RRE RXR Response Element (on DNA) Heterodimer->RRE Binds to Gene_Transcription Target Gene Transcription RRE->Gene_Transcription Regulates

Caption: RXR signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_invitro In Vitro Activity Sample Biological Sample (Serum, Tissue) Extraction Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MSMS Tandem MS Detection (MRM: 303 -> 207 m/z) HPLC->MSMS Quantification Quantification (vs. Standard Curve) MSMS->Quantification Cell_Culture Cell Culture (e.g., Dendritic Cells) Treatment Treatment with 9CDHRA Cell_Culture->Treatment Assay Biological Assay (e.g., RT-qPCR, Transactivation) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Workflow for analysis and in vitro testing of 9CDHRA.

References

Troubleshooting & Optimization

stability and storage conditions for 9-cis-13,14-Dihydroretinoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 9-cis-13,14-Dihydroretinoic acid to ensure its optimal performance in your research. The information is based on the general properties of retinoids, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: Like other retinoids, this compound is susceptible to degradation from exposure to light, air (oxygen), and high temperatures.[1][2][3][4][5] This degradation can lead to a loss of potency and the formation of impurities, potentially affecting experimental outcomes.

Q2: How should I store the solid form of this compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed, light-protecting container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature. A freezer at -20°C or -80°C is recommended.

Q3: What is the best way to prepare and store stock solutions?

A3: Stock solutions should be prepared in a suitable solvent, such as ethanol (B145695) or DMSO. To minimize degradation, use deoxygenated solvents and prepare solutions under subdued light.[6][7] Store stock solutions in small aliquots in tightly sealed, light-protecting vials at -80°C. Avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in cell culture media?

A4: The stability of retinoids in cell culture media can be variable. In serum-supplemented media, retinoids like all-trans-retinoic acid (at-RA), 9-cis-RA, and 13-cis-RA have shown little loss or isomerization when protected from light.[6][7] However, stability is significantly reduced in serum-free media.[6][7] The addition of bovine serum albumin (BSA) can help stabilize retinoids in serum-free conditions.[6][7] It is recommended to prepare fresh working solutions in media for each experiment and to minimize the exposure of the media to light.

Q5: Are there any visual indicators of degradation?

A5: A color change (e.g., yellowing) of the solid compound or a stock solution may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to adhere to proper storage and handling procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution from solid compound that has been stored correctly. 2. Minimize exposure of the compound and its solutions to light and air during all experimental steps. Work under yellow or red light where possible. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Loss of biological activity over time. Gradual degradation of the compound in stock solutions or working solutions.1. Use freshly prepared working solutions for each experiment. 2. If using older stock solutions, consider performing a quality control check (e.g., HPLC) to assess purity. 3. Store stock solutions at -80°C for extended stability.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous solutions.1. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to prepare the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.1%). 2. Prepare an intermediate dilution in a solvent compatible with your aqueous medium before final dilution. 3. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with excessive heat.

Summary of Storage Conditions

Form Temperature Light/Air Protection Notes
Solid -20°C to -80°CStore in a tightly sealed, amber vial under an inert atmosphere (e.g., argon).Long-term storage.
Stock Solution (in organic solvent) -80°CStore in small aliquots in tightly sealed, amber vials.Avoid repeated freeze-thaw cycles. Use deoxygenated solvents for preparation.
Working Solution (in cell culture media) Use immediatelyProtect from light during preparation and incubation.Prepare fresh for each experiment. Stability is lower in serum-free media.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Environment: Perform all steps under subdued light, preferably in a dark room with a safelight (yellow or red light).

  • Solvent Preparation (Optional but Recommended): To remove dissolved oxygen, sparge your chosen solvent (e.g., ethanol, DMSO) with an inert gas like argon or nitrogen for 15-20 minutes.

  • Weighing: Weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming may be used if necessary, but avoid high temperatures.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each vial with inert gas before sealing. Store the aliquots at -80°C.

Visualizations

experimental_workflow Figure 1. Recommended Workflow for Handling this compound start Start storage Store Solid at -80°C in Dark, Inert Atmosphere start->storage prep_env Prepare Under Subdued Light storage->prep_env weigh Weigh Compound prep_env->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store_stock Store Stock at -80°C aliquot->store_stock prep_working Prepare Working Solution (Fresh for each experiment) store_stock->prep_working experiment Perform Experiment prep_working->experiment

Caption: Recommended workflow for handling this compound.

troubleshooting_flowchart Figure 2. Troubleshooting Inconsistent Experimental Results start Inconsistent Results? check_storage Check Storage Conditions (Temp, Light, Air) start->check_storage Yes contact_support Contact Technical Support start->contact_support No check_handling Review Handling Procedures (Light exposure, Fresh solutions) check_storage->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh re_run Re-run Experiment prepare_fresh->re_run re_run->start Still Inconsistent

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

preventing oxidation and isomerization of 9-cis-13,14-Dihydroretinoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and isomerization of 9-cis-13,14-Dihydroretinoic acid (9CDHRA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your samples during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Like other retinoids, this compound is susceptible to degradation from exposure to light, oxygen, and heat.[1] These factors can lead to oxidation and isomerization, altering the molecule's structure and biological activity. Light exposure is often a more significant factor in degradation than temperature.[2][3]

Q2: How should I store my solid this compound?

A2: To minimize degradation, solid this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower, and protected from light.[1][4] Storing in the dark is crucial to prevent photoisomerization and photodegradation.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on solubility data for the closely related 9-cis-retinoic acid, suitable organic solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). When preparing stock solutions, it is best practice to use solvents purged with an inert gas to remove dissolved oxygen.

Q4: How can I prevent oxidation of this compound in solution?

A4: The addition of antioxidants to your solutions can significantly reduce oxidation. Oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT) and pyrogallol (B1678534) have been shown to protect 9-cis-retinoic acid in solution.[1] For aqueous-based formulations, water-soluble antioxidants may be considered.

Q5: What are the best practices for handling this compound during experiments?

A5: All manipulations of this compound, both in solid form and in solution, should be performed under subdued light conditions, preferably using yellow or amber light to avoid isomerization.[1][5] Use deoxygenated solvents and minimize the headspace in your storage vials to reduce exposure to air.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at or below -20°C, under an inert atmosphere, and protected from light.

  • Assess Purity: Analyze the purity of your stock solution and working samples using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard to identify potential degradation products or isomers.

  • Implement Protective Measures: When preparing new solutions, use deoxygenated solvents and work under yellow or amber light. Add a suitable antioxidant, such as BHT, to your stock solutions.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new batch of solid compound.

Issue 2: Appearance of Extra Peaks in HPLC Analysis

Possible Cause: Isomerization or oxidation of this compound.

Troubleshooting Steps:

  • Protect from Light: Ensure all sample preparation steps, including weighing, dissolution, and injection, are performed under light-protected conditions. Use amber vials or wrap vials in aluminum foil.

  • Control Temperature: Avoid exposing the compound to elevated temperatures. If heating is necessary for your experiment, perform a stability study to determine the degradation rate at that temperature.

  • Minimize Oxygen Exposure: Use solvents that have been sparged with nitrogen or argon. Store solutions in tightly sealed vials with minimal headspace.

  • Analyze Isomers: Compare the retention times of the unknown peaks with those of known isomers of retinoic acid, if standards are available. 9-cis-retinoic acid, for instance, is known to isomerize to 13-cis-retinoic acid, 9,13-di-cis-retinoic acid, and all-trans-retinoic acid.[1]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature ≤ -20°CMinimizes thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation.[1][4]
Light Conditions In the dark; handle under yellow/amber lightPrevents photoisomerization and photodegradation.[1][5]
Recommended Solvents Ethanol, DMSO, DMF (purged with inert gas)Ensures solubility while minimizing oxidative degradation.
Antioxidants Butylated Hydroxytoluene (BHT), PyrogallolProtects the compound from oxidation in solution.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol (B129727) and acetonitrile (B52724)
  • HPLC-grade water
  • Formic acid or acetic acid
  • Butylated Hydroxytoluene (BHT)
  • HPLC system with a UV detector
  • C18 reversed-phase HPLC column
  • pH meter
  • Temperature-controlled incubator
  • Photostability chamber

2. Preparation of Stock Solution:

  • Under yellow light, accurately weigh a known amount of this compound.
  • Dissolve in a suitable deoxygenated solvent (e.g., methanol) containing a known concentration of BHT (e.g., 0.1 mg/mL) to prepare a stock solution of known concentration.

3. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Add a small volume of a dilute acid (e.g., 0.1 M HCl) to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 40°C) for a defined period.
  • Base Hydrolysis: Add a small volume of a dilute base (e.g., 0.1 M NaOH) to an aliquot of the stock solution. Incubate at a controlled temperature.
  • Oxidative Degradation: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) to an aliquot of the stock solution. Incubate at a controlled temperature.
  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled incubator at an elevated temperature (e.g., 60°C).
  • Photodegradation: Expose an aliquot of the stock solution to a controlled light source in a photostability chamber.

4. Sample Analysis by HPLC:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before injection.
  • Inject the samples into the HPLC system.
  • Example HPLC Conditions:
  • Column: C18, 4.6 x 250 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Approximately 350 nm
  • Injection Volume: 20 µL
  • Quantify the remaining percentage of this compound and the formation of any degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Solid 9-CDHRA dissolve Dissolve in deoxygenated solvent with antioxidant under yellow light start->dissolve stock Stock Solution dissolve->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photodegradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation) hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_degradation Degradation Products main This compound (Stable) oxidized Oxidized Products main->oxidized O₂ (Oxygen) isomerized Isomers (e.g., all-trans, 13-cis) main->isomerized Light, Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing HPLC Separation of 9-cis-13,14-Dihydroretinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 9-cis-13,14-dihydroretinoic acid and its isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound and related isomers.

Question: Why am I seeing poor peak resolution or co-elution of my isomers?

Answer:

Poor resolution between closely eluting isomers is a common challenge. Several factors in your HPLC method can be adjusted to improve separation. Consider the following troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) will increase retention times and may improve the separation of closely eluting peaks.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter selectivity due to different solvent-analyte interactions.

    • pH Control: For ionizable compounds like retinoic acids, the pH of the mobile phase is critical. Adjusting the pH can change the ionization state of the isomers, leading to significant changes in retention and selectivity. It is advisable to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes to ensure a consistent ionization state and robust separation.

    • Additives: The addition of small amounts of acid (e.g., acetic acid, formic acid) to the mobile phase is common in retinoid separations to improve peak shape and influence selectivity.

  • Evaluate the Stationary Phase:

    • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase that offers alternative selectivity. Phenyl or cyano-bonded phases can provide different interactions, particularly for compounds with double bonds. For normal-phase HPLC, a silica (B1680970) column is typically used.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and can improve the resolution of closely spaced peaks.

  • Adjust Operating Parameters:

    • Column Temperature: Temperature can influence selectivity. It is recommended to use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., in 5°C increments) to see if resolution improves. Lower temperatures can sometimes enhance separation by increasing stationary phase rigidity and altering analyte interactions.

    • Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.

Logical Workflow for Troubleshooting Poor Resolution

Poor_Resolution_Troubleshooting cluster_Mobile_Phase Mobile Phase Optimization cluster_Stationary_Phase Stationary Phase Evaluation cluster_Parameters Operating Parameter Adjustment Start Poor Peak Resolution Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Check_Stationary_Phase Step 2: Evaluate Stationary Phase Check_Mobile_Phase->Check_Stationary_Phase If no improvement Adjust_Solvent_Strength Adjust Organic % Check_Mobile_Phase->Adjust_Solvent_Strength Adjust_Parameters Step 3: Adjust Operating Parameters Check_Stationary_Phase->Adjust_Parameters If no improvement Change_Column_Chemistry Try Different Column (e.g., Phenyl) Check_Stationary_Phase->Change_Column_Chemistry Resolved Peaks Resolved Adjust_Parameters->Resolved If successful Adjust_Temperature Vary Column Temperature Adjust_Parameters->Adjust_Temperature Change_Solvent_Type Change Organic Solvent Adjust_Solvent_Strength->Change_Solvent_Type Then Adjust_pH Modify pH Change_Solvent_Type->Adjust_pH Then Change_Particle_Size Use Smaller Particle Size Change_Column_Chemistry->Change_Particle_Size Or Adjust_Flow_Rate Lower Flow Rate Adjust_Temperature->Adjust_Flow_Rate Then

Caption: Troubleshooting workflow for poor peak resolution.

Question: My peaks are tailing or fronting. What can I do to improve peak shape?

Answer:

Asymmetrical peaks can compromise the accuracy of quantification. Here’s how to address peak tailing and fronting:

  • Peak Tailing: This is often observed with basic compounds on silica-based columns due to interactions with residual silanol (B1196071) groups.

    • Mobile Phase pH: For acidic compounds like retinoic acid isomers, ensure the mobile phase pH is sufficiently low to suppress the ionization of both the analytes and any free silanol groups on the stationary phase. The addition of an acid like acetic acid is common for this purpose.

    • Column Choice: Use a high-quality, end-capped column to minimize the number of available silanol groups.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column or replacing the guard column.

  • Peak Fronting: This is less common and can be caused by:

    • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting. Dilute your sample and reinject.

    • Poor Sample Solubility: Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase.

Question: I am experiencing shifts in retention time. What are the likely causes?

Answer:

Inconsistent retention times can make peak identification unreliable. The most common causes include:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run. Small variations in the organic-to-aqueous ratio can cause significant shifts in retention in reversed-phase HPLC. Use a graduated cylinder for accurate measurements.

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. A column oven is essential for maintaining a stable temperature and ensuring reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when changing mobile phases or after the system has been idle.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and delivering a steady flow.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing samples of this compound and its isomers for HPLC analysis?

A1: Retinoids are susceptible to degradation from light and oxidation. Therefore, all sample preparation steps should be performed under amber or yellow light, and in amber vials. For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is often necessary to remove interfering matrix components. It is also crucial to handle samples expeditiously and keep them cool to minimize isomerization.

Q2: Which type of HPLC column is best for separating these isomers: normal-phase or reversed-phase?

A2: Both normal-phase and reversed-phase HPLC can be used effectively.

  • Normal-Phase HPLC on a silica gel column often provides excellent selectivity for geometric isomers. Mobile phases typically consist of a non-polar solvent like hexane (B92381) with a small amount of a polar modifier like 2-propanol and an acid like acetic acid.

  • Reversed-Phase HPLC using a C18 or other hydrophobic stationary phase is also very common. The mobile phase is typically a mixture of water (often with a buffer or acid) and an organic solvent like methanol or acetonitrile. The choice between the two often depends on the sample matrix and the specific isomers being separated.

Q3: What detection method is most suitable for this compound?

A3: UV detection is commonly used, with a detection wavelength typically set around the absorbance maximum of the retinoids, which is often in the 340-360 nm range. For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the preferred method. For 13,14-dihydroretinoic acid, a mass transition of m/z 303 -> 207 has been reported.[1]

Q4: How does this compound relate to RXR signaling?

A4: this compound has been identified as an endogenous ligand for the Retinoid X Receptor (RXR).[2][3][4] RXRs are nuclear receptors that form heterodimers with other nuclear receptors (like RARs, VDR, TR, and PPARs) to regulate gene transcription involved in various physiological processes. The activation of RXR by a ligand like this compound is a key step in initiating this signaling cascade.

RXR Signaling Pathway

RXR_Signaling_Pathway Ligand This compound (Ligand) RXR RXR Ligand->RXR Binds and Activates Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, VDR, PPAR) Partner->Heterodimer DNA Response Element (RXRE) in DNA Heterodimer->DNA Binds to Transcription Modulation of Gene Transcription DNA->Transcription Biological_Response Biological Response (Growth, Differentiation, Metabolism) Transcription->Biological_Response

Caption: Simplified RXR signaling pathway.

Data Presentation

Table 1: Example HPLC Conditions for Retinoic Acid Isomer Separation

ParameterMethod 1 (Normal-Phase)Method 2 (Reversed-Phase)Method 3 (Reversed-Phase)
Stationary Phase Silica Gel (250 x 4.6 mm)RP-Amide (100 x 2.1 mm, 2.7 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Hexane:2-propanol:acetic acid (1000:4.3:0.675)Gradient with Acetonitrile and Water85% Methanol, 15% 0.01 M Sodium Acetate Buffer, pH 5.2
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection UV at 350 nmMS/MSUV at 343 nm
Reference [5][6][7]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Retinoic Acid Isomers

This protocol is adapted from a method for separating all-trans-retinoic acid and 13-cis-retinoic acid.[5]

  • Standard Preparation:

    • Prepare individual stock solutions of retinoic acid isomers in ethanol (B145695) (e.g., 1 mg/mL).

    • Protect these solutions from light and store them at low temperatures.

    • Prepare working standards by diluting the stock solutions in the mobile phase.

  • Sample Preparation (from biological matrix):

    • Homogenize the tissue or plasma sample.

    • Perform a protein precipitation step, for example, with acetonitrile.

    • Follow with a liquid-liquid extraction using a non-polar solvent like hexane.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Note: All steps must be carried out under subdued light.

  • HPLC Conditions:

    • Column: Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm).

    • Mobile Phase: A mixture of hexane, 2-propanol, and glacial acetic acid in a ratio of 1000:4.3:0.675 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to 350 nm.

  • Analysis:

    • Inject standards to determine the retention times of the individual isomers.

    • Inject the prepared sample.

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify by comparing peak areas to a calibration curve generated from the standards.

Experimental Workflow Diagram

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Extraction, Reconstitution) Start->Sample_Prep Standard_Prep Standard Preparation Start->Standard_Prep HPLC_Analysis HPLC Analysis (Injection, Separation) Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV or MS Detection) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Quantification of Endogenous 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous 9-cis-13,14-dihydroretinoic acid (9-cis-13,14-dhRA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for 9-cis-13,14-dhRA quantification.

Question: Why am I observing a low or no signal for 9-cis-13,14-dhRA in my samples?

Answer: Several factors can contribute to a weak or absent signal for 9-cis-13,14-dhRA. Consider the following troubleshooting steps:

  • Sample Handling and Stability: Retinoids are sensitive to light and oxidation. Ensure that all sample preparation steps are performed under yellow or amber light to prevent photoisomerization.[1] Samples should be processed promptly and stored at -80°C to minimize degradation.

  • Extraction Efficiency: The extraction protocol must be optimized for retinoids. A common method involves protein precipitation followed by liquid-liquid extraction.[2][3] Inefficient extraction will lead to low recovery. Consider using a validated protocol and ensure complete phase separation during extraction.

  • LC-MS/MS Method Sensitivity:

    • Ionization Mode: Positive ion atmospheric pressure chemical ionization (APCI) has been shown to provide better sensitivity for retinoid analysis compared to electrospray ionization (ESI) or negative ion mode APCI.[4]

    • Mass Transition: For the detection of 13,14-dihydroretinoic acid, the mass transition of m/z 303 -> 207 is typically used.[5] Ensure your mass spectrometer is correctly calibrated and that the collision energy is optimized for this transition.

    • Internal Standard: The use of a deuterated internal standard, such as this compound-d5, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[6]

  • Chromatographic Resolution: Inadequate separation from other isomers can lead to ion suppression and inaccurate quantification. A C18 column with a mobile phase gradient of methanol, acetonitrile (B52724), and water with a small percentage of formic or acetic acid is commonly used for retinoid separation.[4][7]

Question: I am seeing interfering peaks co-eluting with my 9-cis-13,14-dhRA peak. How can I resolve this?

Answer: Co-elution with other retinoid isomers or matrix components is a significant challenge in 9-cis-13,14-dhRA analysis.

  • Chromatographic Optimization:

    • Column Chemistry: While C18 columns are common, consider testing other stationary phases, such as C30 columns, which are specifically designed for resolving structurally similar isomers.

    • Mobile Phase Gradient: Adjust the gradient slope and organic solvent composition to improve the separation of your analyte from interfering compounds.

    • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Incorporating an SPE step can help remove interfering matrix components before LC-MS/MS analysis.

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help distinguish between compounds with the same nominal mass but different elemental compositions.

    • MS/MS Fragmentation: Ensure that the selected precursor and product ions are highly specific to 9-cis-13,14-dhRA to minimize interference from other molecules.

Question: My results show high variability between replicate injections. What could be the cause?

Answer: High variability can stem from issues in sample preparation, the LC system, or the mass spectrometer.

  • Autosampler Issues: Check for air bubbles in the sample vials or autosampler syringe. Ensure the injection volume is consistent.

  • Column Equilibration: Inadequate column equilibration between injections can lead to retention time shifts and variable peak areas. Ensure a sufficient equilibration period with the initial mobile phase conditions.

  • Sample Stability in Autosampler: Retinoids can degrade in the autosampler over time, especially if not temperature-controlled. Consider running samples in smaller batches or using a cooled autosampler.

  • Matrix Effects: Variable ion suppression or enhancement between samples can cause significant variability. The use of a suitable internal standard is critical to mitigate this.

Frequently Asked Questions (FAQs)

What makes the quantification of endogenous 9-cis-13,14-dhRA challenging?

The primary challenges in quantifying endogenous 9-cis-13,14-dhRA include its low physiological concentrations, its chemical instability (sensitivity to light, acid, and oxidation), and the presence of structurally similar isomers that can interfere with its detection and measurement.[7][8] Historically, the misidentification of other compounds as 9-cis-retinoic acid has highlighted the need for highly specific and sensitive analytical methods like LC-MS/MS.[8]

What are the expected endogenous levels of 9-cis-13,14-dhRA?

Endogenous levels of 9-cis-13,14-dhRA can vary between species and tissues. In mice, concentrations have been reported to be approximately 118 ng/mL (391 nM) in serum, 135 ng/g (447 nM) in the liver, and 38 ng/g (126 nM) in the brain.[8] In humans, levels in serum and adipose tissue have been quantified in the range of 4 to 5 ng/mL (13–17 nM).[8][9]

Why is a synthetic standard for 9-cis-13,14-dhRA necessary for quantification?

A certified synthetic standard is crucial for accurate quantification. It is used to create a calibration curve to which the analyte response in the biological sample is compared. It is also essential for confirming the retention time and fragmentation pattern of the endogenous compound, ensuring correct identification. The stereoselective synthesis of 9-cis-13,14-dhRA has been described and is important for obtaining a pure standard.[1][5]

Quantitative Data Summary

The following table summarizes the reported endogenous concentrations of 9-cis-13,14-dhRA.

SpeciesTissue/MatrixConcentration (ng/mL or ng/g)Molar Concentration (nM)Reference
MouseSerum118391[8]
MouseLiver135447[8]
MouseBrain38126[8]
HumanSerum4 - 513 - 17[8][9]
HumanAdipose Tissue4 - 513 - 17[8][9]

Experimental Protocols

Protocol for Quantification of 9-cis-13,14-dhRA in Biological Samples by LC-MS/MS

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Sample Preparation (perform under yellow/amber light)

  • Homogenization: Homogenize tissue samples (e.g., 100 mg) in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., this compound-d5) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add two volumes of cold acetonitrile to the homogenate, vortex thoroughly, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.[2][3]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add four volumes of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the phases.[2][3]

    • Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen at room temperature.[2][3] Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation of retinoids.[7]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol/Acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the retinoids, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4]

  • MS/MS Transition:

    • 9-cis-13,14-dhRA: Precursor ion (m/z) 303 -> Product ion (m/z) 207.[5]

    • Internal Standard (d5): Precursor ion (m/z) 308 -> Product ion (m/z) 212 (example, needs to be confirmed for the specific standard).

3. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of 9-cis-13,14-dhRA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (under yellow light) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue/Serum) Homogenization Homogenization IS_Spiking Spike with Internal Standard Homogenization->IS_Spiking Homogenize Protein_Precipitation Protein Precipitation & Centrifugation IS_Spiking->Protein_Precipitation Add Acetonitrile LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Supernatant Drying Evaporation under Nitrogen LLE->Drying Organic Phase Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation HPLC/UHPLC Separation (C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (APCI+) Data_Analysis Quantification MS_Detection->Data_Analysis SRM Transition (303 -> 207)

Caption: Experimental workflow for the quantification of 9-cis-13,14-dhRA.

RXR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 9-cis-13,14-dhRA RXR RXR Ligand->RXR binds Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, LXR, PPAR) Partner->Heterodimer DNA Response Element (e.g., RARE, LXRE, PPRE) Heterodimer->DNA binds Transcription Target Gene Transcription DNA->Transcription regulates

Caption: Simplified RXR heterodimer signaling pathway.

Permissive_Heterodimers cluster_LXR LXR-RXR Signaling cluster_PPAR PPAR-RXR Signaling LXR_Ligand Oxysterol LXR_RXR LXR-RXR LXR_Ligand->LXR_RXR LXRE LXRE LXR_RXR->LXRE Lipid_Metabolism Lipid Metabolism Genes LXRE->Lipid_Metabolism RXR_Ligand_LXR 9-cis-13,14-dhRA RXR_Ligand_LXR->LXR_RXR PPAR_Ligand Fatty Acid/Eicosanoid PPAR_RXR PPAR-RXR PPAR_Ligand->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Adipogenesis Adipogenesis & Lipid Metabolism Genes PPRE->Adipogenesis RXR_Ligand_PPAR 9-cis-13,14-dhRA RXR_Ligand_PPAR->PPAR_RXR

References

improving sensitivity of 9-cis-13,14-Dihydroretinoic acid detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and quantification of 9-cis-13,14-dihydroretinoic acid (9CDHRA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the sensitive detection of this endogenous retinoid X receptor (RXR) ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9CDHRA) and why is its detection important?

A1: this compound is an endogenous retinoid that has been identified as a physiologically relevant ligand for the retinoid X receptor (RXR).[1][2][3] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various developmental and metabolic processes.[4] Accurate and sensitive detection of 9CDHRA is essential for understanding its physiological roles, its involvement in disease pathways, and for the development of novel therapeutics targeting the RXR signaling pathway.[5]

Q2: What are the main challenges in detecting and quantifying 9CDHRA in biological samples?

A2: The primary challenges include:

  • Low endogenous concentrations: 9CDHRA is often present at very low levels in biological matrices, requiring highly sensitive analytical methods.[1]

  • Isomeric complexity: The presence of other retinoic acid isomers, such as all-trans- and 13-cis-retinoic acid, can interfere with accurate quantification due to their structural similarity and potential for co-elution during chromatographic separation.[6][7]

  • Sample stability: Retinoids are sensitive to light, heat, and oxidation, which can lead to degradation or isomerization during sample collection, storage, and preparation.[8]

  • Matrix effects: Biological samples are complex, and components of the matrix can interfere with the ionization and detection of 9CDHRA in mass spectrometry-based methods.[7]

Q3: Which analytical technique is most suitable for the sensitive detection of 9CDHRA?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and specific quantification of 9CDHRA and other retinoids in biological samples.[6][8][9] This method offers high selectivity by separating the analyte from other matrix components and high sensitivity through specific mass transitions.

Q4: How can the sensitivity of 9CDHRA detection by LC-MS/MS be improved?

A4: Several strategies can be employed to enhance sensitivity:

  • Chemical Derivatization: Derivatizing the carboxylic acid group of 9CDHRA can significantly improve its ionization efficiency in the mass spectrometer. Reagents that introduce a permanently charged group, such as N,N-dimethylpiperazine iodide (DMPI), can increase detection limits by up to 50-fold.[10]

  • Optimization of LC-MS/MS parameters: Careful selection of the mobile phase, chromatographic column, and mass spectrometer settings (e.g., ionization source, collision energy) is crucial for maximizing the signal-to-noise ratio.[6][7]

  • Effective sample preparation: Efficient extraction and clean-up of the sample to remove interfering matrix components can reduce ion suppression and improve sensitivity.[9][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 9CDHRA.

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal for 9CDHRA 1. Degradation of the analyte: Exposure to light, heat, or oxygen during sample handling and storage. 2. Inefficient extraction: The chosen extraction protocol may not be optimal for 9CDHRA from the specific biological matrix. 3. Suboptimal LC-MS/MS conditions: Incorrect mobile phase, gradient, column, or mass spectrometer settings. 4. Ion suppression: Co-eluting matrix components interfering with the ionization of 9CDHRA.1. Protect samples from light and heat: Work under yellow/amber light and keep samples on ice or at low temperatures.[2] Use antioxidants like BHT during extraction. 2. Optimize extraction: Test different solvent systems (e.g., methyl-tert-butyl ether, hexane/ethyl acetate).[9] Ensure complete cell lysis for tissue samples. 3. Method optimization: Systematically optimize mobile phase composition, gradient elution, and MS parameters (e.g., source temperature, gas flows, collision energy).[6][7] 4. Improve sample clean-up: Incorporate a solid-phase extraction (SPE) step or use a more effective liquid-liquid extraction protocol.[11] Consider using a column with a different selectivity.
Poor peak shape or resolution 1. Inappropriate column chemistry: The selected column may not be suitable for separating retinoid isomers. 2. Suboptimal mobile phase: The pH or composition of the mobile phase may be affecting the peak shape. 3. Column overloading: Injecting too much sample.1. Select a suitable column: C18 or C30 reversed-phase columns are commonly used for retinoid separation.[9][12] 2. Adjust mobile phase: Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[9][12] 3. Reduce injection volume or sample concentration.
High background noise 1. Contaminated solvents or reagents. 2. Dirty ion source or mass spectrometer. 3. Significant matrix effects. 1. Use high-purity solvents and freshly prepared reagents. 2. Perform routine maintenance and cleaning of the LC-MS system. 3. Enhance sample clean-up procedures.
Inconsistent quantification results 1. Isomerization during sample preparation: Acidic conditions or exposure to light can cause isomerization of retinoids.[6] 2. Inaccurate standard curve: Degradation of standards or improper preparation. 3. Variable extraction recovery: Inconsistent extraction efficiency between samples.1. Use a stable isotope-labeled internal standard: This can help to correct for variability in sample preparation and matrix effects.[6] Avoid strong acids during extraction. 2. Prepare fresh calibration standards regularly and store them protected from light at low temperatures. 3. Ensure a consistent and validated extraction protocol is followed for all samples.

Data Presentation

Table 1: Comparison of Detection Methods for Retinoic Acid Isomers

MethodAnalyte(s)Sample MatrixDerivatizationLimit of Quantification (LOQ)Key FindingsReference
LC-MS/MSall-trans-RA, 13-cis-RA, 9-cis-RAMouse Tissue & SerumNone20 fmol (on column)Sensitive method for endogenous retinoids without derivatization.[6][13]
LC-MS/MS12 Retinoids including 13-cis-RAHuman SerumNoneSub ng/mL levelsA high-throughput method for a panel of retinoids.[9]
Paper Spray Ionization MSRetinoic AcidCosmeticsDMPI0.0043 µg/mLDerivatization increased sensitivity by ~50 times.[10]
HPLC-MS/MS9CDHRAMouse Serum, Brain, LiverNoneNot specified, but detected at ng/g levelsFirst identification and quantification of endogenous 9CDHRA.[2]

Experimental Protocols

Protocol 1: Extraction and Quantification of 9CDHRA from Biological Tissues by LC-MS/MS

This protocol is a synthesized example based on methodologies described in the literature.[2][6]

1. Materials and Reagents:

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

  • Solvents: Isopropanol (B130326), Hexane, Ethyl Acetate (B1210297) (HPLC grade)

  • Internal Standard (IS): Stable isotope-labeled 9CDHRA (if available) or a structurally similar retinoid.

  • 9CDHRA analytical standard

  • Butylated hydroxytoluene (BHT)

2. Sample Preparation (under yellow/amber light):

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of ice-cold isopropanol containing 0.1% BHT and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) on the remaining pellet and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transition for 9CDHRA: m/z 303 -> 207 (or other optimized transitions).[2]

  • Quantification: Use a calibration curve prepared with the 9CDHRA analytical standard and normalized to the internal standard.

Mandatory Visualizations

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (9CDHRA) RXR Retinoid X Receptor (RXR) Ligand->RXR binds and activates Heterodimer RXR-Partner Heterodimer RXR->Heterodimer forms CoRepressor Co-repressor Complex RXR->CoRepressor releases Partner_Receptor Partner Receptor (e.g., RAR, VDR, PPAR) Partner_Receptor->Heterodimer CoActivator Co-activator Complex Heterodimer->CoActivator recruits RXRE RXR Response Element (RXRE) in DNA Heterodimer->RXRE binds to CoRepressor->Heterodimer binds in absence of ligand Transcription Gene Transcription CoActivator->Transcription initiates Biological_Response Biological Response (Cell Differentiation, Metabolism, etc.) Transcription->Biological_Response

Caption: RXR signaling pathway activated by 9CDHRA.

Experimental_Workflow Sample_Collection 1. Sample Collection (Tissue, Serum, etc.) (Protect from light, store at -80°C) Homogenization 2. Homogenization (with Internal Standard and Antioxidant) Sample_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction (e.g., Hexane/Ethyl Acetate) Homogenization->Extraction Evaporation 4. Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution 5. Reconstitution (in initial mobile phase) Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (Separation and Detection) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing (Quantification against standard curve) LC_MS_Analysis->Data_Processing Results Results (Concentration of 9CDHRA) Data_Processing->Results

Caption: Workflow for 9CDHRA analysis by LC-MS/MS.

References

Technical Support Center: Analysis of 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of 9-cis-13,14-dihydroretinoic acid (9-cis-13,14-DHRA).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the analysis of this compound?

A1: The recommended internal standard is a stable isotope-labeled version of the analyte, such as This compound-d5 . Using a deuterated internal standard is crucial for accurate quantification as it co-elutes with the target analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample extraction and instrumental analysis.[1]

Q2: What is the typical mass spectrometric transition for this compound?

A2: For tandem mass spectrometry (MS/MS) analysis, the characteristic transition to monitor for this compound is m/z 303 -> 207 .[2][3][4] This transition is specific and sensitive for the detection of this molecule in complex biological matrices.

Q3: Why is it important to protect samples containing this compound from light?

A3: Retinoids, including this compound, are highly susceptible to photoisomerization. Exposure to light, especially UV light, can cause the conversion of the cis isomer to other isomeric forms, leading to inaccurate quantification. Therefore, all sample handling and preparation steps should be performed under yellow or amber light.[5]

Q4: What is the biological significance of this compound?

A4: this compound is an endogenous mammalian ligand for the Retinoid X Receptor (RXR).[2][6][7][8] RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including development, metabolism, and cell differentiation.[6][7][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Analyte and Internal Standard 1. Improper Sample Extraction: Inefficient extraction leading to poor recovery. 2. Instrumental Issues: Problems with the LC-MS/MS system (e.g., source contamination, detector failure). 3. Degradation of Analyte/Internal Standard: Exposure to light or high temperatures.1. Optimize Extraction Protocol: Review and optimize the liquid-liquid or solid-phase extraction protocol. Ensure correct pH and solvent selection. 2. Instrument Maintenance: Perform routine maintenance, including cleaning the ion source and checking detector performance. 3. Proper Sample Handling: Ensure all procedures are carried out under yellow/amber light and that samples are kept cold.
High Variability in Results 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix. 3. Internal Standard Issues: Incorrect concentration or degradation of the internal standard.1. Standardize Procedures: Ensure consistent execution of the sample preparation protocol for all samples. 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound-d5 is essential to compensate for matrix effects. 3. Verify Internal Standard Integrity: Prepare fresh internal standard solutions and verify their concentration.
Peak Tailing or Broadening 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for the analyte. 3. Column Degradation: Loss of stationary phase or void formation in the column.1. Column Washing/Replacement: Flush the column with a strong solvent or replace it if necessary. 2. Mobile Phase Optimization: Adjust the mobile phase composition and pH to improve peak shape. 3. Use a New Column: If the column is old or has been used extensively, replace it with a new one.
Isomerization of the Analyte 1. Exposure to Light: Handling samples under normal laboratory light. 2. High Temperatures: Exposure of samples to elevated temperatures during preparation or storage. 3. Acidic Conditions: Strong acidic conditions during extraction can sometimes promote isomerization.1. Work Under Yellow/Amber Light: Protect samples from light at all stages. 2. Maintain Cold Chain: Keep samples on ice or refrigerated during preparation and store at -80°C. 3. Neutralize Extracts: If using acid for extraction, neutralize the extract before solvent evaporation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Serum

This protocol is adapted from methods for general retinoid extraction from serum.[3][10]

Materials:

  • Serum sample

  • This compound-d5 internal standard solution

  • Acetonitrile (B52724)

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Methanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of serum in a glass tube, add 20 µL of the this compound-d5 internal standard solution. Vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Add 1.2 mL of MTBE. Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes the key parameters for the LC-MS/MS analysis of this compound.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Optimized to separate 9-cis-13,14-DHRA from other isomers and matrix components
Flow Rate Typically 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (method dependent)
MRM Transition (Analyte) 303 -> 207
MRM Transition (IS - d5) 308 -> 212 (Predicted, requires empirical confirmation)
Dwell Time ~150 ms[11]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation (Under Yellow Light) cluster_lc_ms LC-MS/MS Analysis sample Biological Sample (Serum, Liver, Brain) add_is Spike with 9-cis-13,14-DHRA-d5 sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation HPLC/UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A generalized workflow for the analysis of this compound.

This compound Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment DHRA 9-cis-13,14-DHRA DHRA->DHRA_in RXR RXR DHRA_in->RXR binds & activates Heterodimer RXR-Partner Heterodimer RXR->Heterodimer forms Partner Partner Receptor (e.g., RAR, LXR, PPAR) Partner->Heterodimer RXRE Retinoid X Response Element (RXRE) in DNA Heterodimer->RXRE binds to Transcription Gene Transcription RXRE->Transcription regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (Differentiation, Growth, Metabolism) Protein->Response

Caption: RXR signaling pathway activated by this compound.

References

Technical Support Center: 9-cis-13,14-Dihydroretinoic Acid Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-cis-13,14-Dihydroretinoic acid (9CDHRA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9CDHRA) and what is its primary mechanism of action?

This compound is an endogenous retinoid that functions as a ligand for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and others, to regulate gene expression involved in various physiological processes.

Q2: What is the optimal solvent for dissolving 9CDHRA for cell culture experiments?

Q3: What are the recommended storage conditions for 9CDHRA stock solutions?

Store 9CDHRA as a solid at -20°C or -80°C, protected from light and air. For stock solutions in DMSO or ethanol, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles. Retinoids are sensitive to light and oxidation, so it is advisable to work with them under subdued light and to use amber-colored tubes for storage.

Q4: What is a typical working concentration range for 9CDHRA in cell culture?

The optimal working concentration of 9CDHRA can vary depending on the cell type and the specific experimental endpoint. However, a common starting range for RXR activation is between 10⁻⁷ M and 10⁻⁶ M. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How stable is 9CDHRA in cell culture medium?

Retinoids, in general, are unstable in aqueous solutions and can be susceptible to degradation by light, air, and temperature. The stability of 9CDHRA in culture medium can be influenced by the presence of serum. Serum proteins, like albumin, can bind to retinoids and protect them from degradation. In serum-free media, the stability of retinoids is significantly reduced. It is recommended to freshly prepare the 9CDHRA-containing medium for each experiment and to minimize the exposure of the medium to light.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with 9CDHRA.

Issue 1: No or Low Biological Response to 9CDHRA Treatment

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of 9CDHRA - Prepare fresh stock solutions and working dilutions for each experiment. - Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. - Protect all solutions containing 9CDHRA from light by using amber tubes and working under subdued lighting.
Suboptimal Concentration - Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 100 nM to 1 µM.
Low RXR Expression in Cells - Verify the expression of RXR in your cell line using techniques like qPCR or Western blotting. - Consider using a cell line known to have robust RXR expression.
Serum Interference - Serum components can bind to 9CDHRA, reducing its bioavailability. If a low response is observed in high-serum conditions, consider reducing the serum concentration or using serum-free medium for a short duration during treatment. However, be aware that retinoids are less stable in serum-free media.[1][2]
Incorrect Experimental Design - Ensure the incubation time is sufficient for the desired biological effect to manifest. This can range from a few hours for signaling events to several days for differentiation studies.

Troubleshooting Workflow for Low Biological Response

low_response_workflow start Low or No Response check_compound Check 9CDHRA Integrity (Fresh stock, proper storage) start->check_compound dose_response Perform Dose-Response (10 nM - 10 µM) check_compound->dose_response If compound is OK check_rxr Verify RXR Expression (qPCR, Western Blot) dose_response->check_rxr If still no response optimize_serum Optimize Serum Concentration check_rxr->optimize_serum If RXR is expressed check_time Optimize Incubation Time optimize_serum->check_time If still no response successful_outcome Response Observed check_time->successful_outcome If response improves unsuccessful_outcome Consult Literature/ Technical Support check_time->unsuccessful_outcome If still no response

Caption: Troubleshooting logic for addressing a lack of biological response to 9CDHRA.

Issue 2: Unexpected Cell Toxicity or Death

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of 9CDHRA - Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the toxic concentration range for your cell line. - Use concentrations below the toxic threshold for your experiments.
Solvent Toxicity - Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). - Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Off-Target Effects - 9CDHRA is a relatively specific RXR agonist, but off-target effects can occur at high concentrations. - If unexpected phenotypes are observed, consider using a structurally different RXR agonist as a control to confirm that the effect is RXR-mediated.
Apoptosis Induction - Retinoids can induce apoptosis in certain cell types.[3] If cell death is observed, you can perform assays to detect apoptosis (e.g., caspase activity assay, TUNEL staining).

Decision Tree for Investigating Cell Toxicity

toxicity_workflow start Unexpected Cell Toxicity check_concentration Is 9CDHRA concentration in the expected range? start->check_concentration check_solvent Is solvent concentration <0.1%? check_concentration->check_solvent Yes cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) check_concentration->cytotoxicity_assay No apoptosis_assay Perform Apoptosis Assay (e.g., Caspase) check_solvent->apoptosis_assay Yes solvent_toxicity Solvent Toxicity check_solvent->solvent_toxicity No high_concentration High Concentration Toxicity cytotoxicity_assay->high_concentration off_target_control Use Alternative RXR Agonist Control apoptosis_assay->off_target_control If apoptosis confirmed apoptosis Apoptosis Induction apoptosis_assay->apoptosis If apoptosis is the expected outcome off_target Potential Off-Target Effect off_target_control->off_target

Caption: A decision tree to diagnose the cause of unexpected cell toxicity.

Experimental Protocols

Protocol: RXR Activation Luciferase Reporter Assay

This protocol describes a common method to quantify the activation of RXR by 9CDHRA in a cellular context.

1. Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • RXR expression plasmid (e.g., pCMX-hRXRα)

  • RXR-responsive luciferase reporter plasmid (e.g., pGL3-RXRE-luc)

  • Control plasmid for transfection normalization (e.g., pRL-TK, expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (9CDHRA)

  • DMSO (for 9CDHRA stock solution)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

2. Cell Seeding:

  • The day before transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

3. Transfection:

  • Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include the RXR expression plasmid, the RXR-responsive luciferase reporter plasmid, and the control plasmid.

  • Add the transfection mixture to the cells and incubate for 4-6 hours at 37°C.

  • After incubation, replace the transfection medium with fresh DMEM containing 10% FBS.

4. 9CDHRA Treatment:

  • 24 hours post-transfection, prepare serial dilutions of 9CDHRA in DMEM with 10% FBS. Also, prepare a vehicle control (DMEM with 10% FBS and the same final concentration of DMSO as the highest 9CDHRA concentration).

  • Remove the medium from the cells and add the 9CDHRA dilutions or the vehicle control.

  • Incubate the cells for another 18-24 hours at 37°C.

5. Luciferase Assay:

  • Lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

6. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of 9CDHRA to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for RXR Luciferase Reporter Assay

luciferase_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well plate prepare_transfection Prepare Transfection Mix (Plasmids + Reagent) seed_cells->prepare_transfection transfect_cells Transfect Cells (4-6h) prepare_transfection->transfect_cells change_media Change to Fresh Media transfect_cells->change_media prepare_treatment Prepare 9CDHRA Dilutions change_media->prepare_treatment treat_cells Treat Cells (18-24h) prepare_treatment->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells read_luciferase Read Luciferase Activity lyse_cells->read_luciferase analyze_data Analyze Data (Normalize, Plot) read_luciferase->analyze_data

Caption: Step-by-step workflow for the RXR activation luciferase reporter assay.

Signaling Pathway

RXR Signaling Pathway Activation by 9CDHRA

RXR_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 9CDHRA RXR RXR ligand->RXR Enters nucleus and binds Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, VDR) Partner->Heterodimer DNA DNA (Response Element) Heterodimer->DNA Binds to Coactivators Coactivators DNA->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Simplified diagram of the RXR signaling pathway activated by 9CDHRA.

References

Technical Support Center: Ensuring the Purity of Synthetic 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of synthetic 9-cis-13,14-Dihydroretinoic acid (9CDHRA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can arise. These primarily include geometric isomers, oxidation products, and unreacted starting materials or intermediates.

  • Geometric Isomers: The most common impurities are other isomers of retinoic acid, such as all-trans-13,14-Dihydroretinoic acid, 13-cis-retinoic acid, and all-trans-retinoic acid.[1][2] Photoisomerization can also lead to the formation of various cis/trans isomers.[1]

  • Oxidation Products: Retinoids are susceptible to oxidation. 4-oxo-9-cis-13,14-dihydro-retinoic acid is a potential oxidative impurity.[3]

  • Starting Materials and Intermediates: Incomplete reactions can result in the presence of precursors used in the synthesis. For example, in a synthesis starting from 9-cis-retinoic acid, residual amounts of the parent compound might be present.[2]

  • Side-Reaction Products: Depending on the synthetic route, other byproducts may form. For instance, if a Wittig or Horner-Wadsworth-Emmons reaction is employed, phosphine (B1218219) oxide or phosphate (B84403) byproducts might be present.

Q2: How can I minimize the formation of impurities during synthesis and storage?

A2: Minimizing impurity formation requires careful control of reaction conditions and proper storage.

  • Protection from Light: Retinoids are light-sensitive and can undergo photoisomerization.[1] All synthetic steps and handling should be performed under yellow or red light to prevent the formation of unwanted geometric isomers.

  • Inert Atmosphere: To prevent oxidation, reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Temperature Control: Many reactions in retinoid synthesis are temperature-sensitive. Maintaining the recommended reaction temperatures is crucial to prevent side reactions.

  • Storage Conditions: Store synthetic this compound and its intermediates at low temperatures (ideally -20°C or lower), under an inert gas, and protected from light.[4]

Q3: What are the recommended analytical techniques for assessing the purity of synthetic this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for determining the purity of retinoids and separating isomers.[1] Both normal-phase and reverse-phase HPLC can be used.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, aiding in the identification of impurities and confirming the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compound and identifying any structural isomers or major impurities.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized molecule.

Troubleshooting Guides

HPLC Purification and Analysis

Issue 1: Poor separation of this compound from its geometric isomers.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. For normal-phase HPLC, modify the polarity of the solvent system (e.g., hexane/isopropanol/acetic acid).[5]
Incorrect column chemistry.Select a column with appropriate selectivity for retinoid isomers. C18 columns are commonly used for reverse-phase, while silica (B1680970) or cyano-propyl columns are suitable for normal-phase HPLC.
Suboptimal temperature.Control the column temperature. Sometimes, running the separation at a lower or higher temperature can improve resolution between closely eluting isomers.
Isomerization during analysis.Protect the sample from light by using amber vials and minimizing exposure time on the autosampler.

Issue 2: Peak tailing or broadening in the chromatogram.

Possible Cause Troubleshooting Step
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Presence of secondary interactions.Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce peak tailing for acidic compounds.
Purity Confirmation by NMR and MS

Issue 3: Unexpected peaks in the 1H NMR spectrum.

Possible Cause Troubleshooting Step
Presence of residual solvent from purification.Identify the solvent peaks (e.g., ethyl acetate, hexane) and ensure they are not interfering with the compound's signals. If necessary, further dry the sample under high vacuum.
Isomeric impurities.Compare the spectrum to known spectra of potential isomers. Isomers will have distinct chemical shifts and coupling constants in the olefinic region.
Oxidation or degradation products.Look for signals corresponding to aldehydes or other oxidation products.
Unreacted starting materials.Compare the spectrum with the spectra of the starting materials to identify any unreacted components.

Issue 4: Mass spectrum shows ions other than the expected molecular ion.

Possible Cause Troubleshooting Step
Presence of adducts.Common adducts in mass spectrometry include [M+Na]+, [M+K]+, or [M+NH4]+. These are typically not impurities but rather artifacts of the ionization process.
Impurities from the synthesis.Correlate the masses of the unexpected ions with potential impurities (e.g., isomers, oxidation products).
In-source fragmentation.Optimize the mass spectrometer's source conditions (e.g., temperature, voltages) to minimize fragmentation of the parent molecule.

Quantitative Data Summary

Parameter This compound all-trans-13,14-Dihydroretinoic Acid 9-cis-Retinoic Acid Reference
Molecular Weight 302.46 g/mol 302.46 g/mol 300.44 g/mol N/A
UV λmax ~290 nm~300 nm~348 nm[2]
HPLC Retention Time (example) Varies with methodVaries with methodVaries with methodN/A
Mass Spec (m/z) [M-H]- 301.2301.2299.2N/A

Experimental Protocols

Protocol 1: Preparative HPLC Purification of Synthetic this compound

Objective: To purify crude synthetic this compound from isomers and other impurities.

Materials:

  • Crude synthetic this compound

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetic acid for normal-phase; acetonitrile, methanol, water, trifluoroacetic acid for reverse-phase)

  • Preparative HPLC system with a UV detector

  • Appropriate preparative HPLC column (e.g., silica for normal-phase, C18 for reverse-phase)

  • Rotary evaporator

  • High vacuum pump

Methodology (Normal-Phase Example):

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative silica column with the initial mobile phase (e.g., 98:2:0.1 hexane:isopropanol:acetic acid) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with an isocratic or gradient mobile phase. A typical gradient might start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (isopropanol).

  • Fraction Collection: Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 290 nm). Collect fractions corresponding to the main peak, which should be the this compound.

  • Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Further dry the purified product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using NMR and MS.

Protocol 2: Purity Assessment by Analytical HPLC-UV

Objective: To determine the purity of a sample of this compound and quantify isomeric impurities.

Materials:

  • Purified this compound sample

  • Reference standards for potential impurities (if available)

  • HPLC-grade solvents

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Methodology (Reverse-Phase Example):

  • Standard and Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol (B145695) or mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks if quantitative analysis is required.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient could be 70% A to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 290 nm

  • Analysis: Inject the sample and standards onto the equilibrated HPLC system.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurity peaks by comparing their retention times with those of reference standards.

Visualizations

experimental_workflow synthesis Crude Synthesis of This compound purification Preparative HPLC Purification synthesis->purification analysis Purity Assessment purification->analysis hplc Analytical HPLC-UV analysis->hplc nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms pure_product Pure this compound (>98% Purity) analysis->pure_product Purity Confirmed fail Impure Product (<98% Purity) analysis->fail Impurities Detected fail->purification Re-purify

Caption: Experimental workflow for obtaining pure synthetic this compound.

troubleshooting_flow start Impurity Detected in Synthetic Product check_isomers Are the impurities geometrical isomers? start->check_isomers optimize_hplc Optimize HPLC: - Mobile Phase - Column - Temperature check_isomers->optimize_hplc Yes check_oxidation Are there oxidation products? check_isomers->check_oxidation No end Pure Product optimize_hplc->end inert_atmosphere Ensure inert atmosphere during synthesis and storage check_oxidation->inert_atmosphere Yes check_starting_materials Are starting materials or intermediates present? check_oxidation->check_starting_materials No inert_atmosphere->end drive_reaction Drive reaction to completion: - Adjust stoichiometry - Increase reaction time check_starting_materials->drive_reaction Yes check_starting_materials->end No drive_reaction->end

Caption: Troubleshooting logic for identifying and addressing common impurities.

rxr_signaling_pathway ligand This compound (Ligand) rxr RXR ligand->rxr Binds heterodimer RXR-Partner Heterodimer rxr->heterodimer corepressor Co-repressor Complex rxr->corepressor Dissociates coactivator Co-activator Complex rxr->coactivator Recruits partner Partner Receptor (e.g., RAR, LXR, PPAR) partner->heterodimer dna Response Element (e.g., RARE, LXRE) in DNA heterodimer->dna corepressor->heterodimer In absence of ligand transcription Gene Transcription dna->transcription Initiates coactivator->heterodimer protein Protein Synthesis transcription->protein response Cellular Response protein->response

Caption: Simplified signaling pathway of this compound via RXR heterodimerization.

References

Technical Support Center: Safe Handling of Retinoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of retinoid compounds in a laboratory setting. Adherence to these precautions is critical to ensure personnel safety and maintain experimental integrity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving retinoid compounds.

Problem Possible Cause Solution
Inconsistent or unexpected experimental results. Retinoid degradation due to improper handling or storage.Review storage conditions. Ensure compounds are protected from light, heat, and air.[1][2][3] Prepare fresh solutions for each experiment.[1] Consider adding an antioxidant like BHT to solutions.[2]
Inaccurate solution concentration.Verify the solubility of the specific retinoid in the chosen solvent. Use a calibrated balance for weighing the compound. Prepare stock solutions in an appropriate organic solvent.[1]
Precipitate forms in the prepared retinoid solution. The concentration of the retinoid exceeds its solubility in the chosen solvent.Consult solubility data for the specific retinoid and solvent. Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation with heat.[4] Consider preparing a more dilute solution.
Skin irritation or allergic reaction after handling retinoids. Direct skin contact with the retinoid compound.Immediately wash the affected area with soap and water.[5][6] Seek medical attention if irritation persists.[5][6] Review and reinforce proper PPE usage, including double gloving.[5]
Visible degradation (color change) of solid retinoid. Exposure to light, air, or moisture.Discard the degraded compound according to hazardous waste disposal procedures.[5] Ensure storage containers are tightly sealed and protected from light.[1][7][8] Store under an inert gas if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with retinoid compounds in the lab?

A1: The primary hazards include developmental and reproductive toxicity, skin and eye irritation, and potential for harm if swallowed or inhaled.[5][6][7][9] Many retinoids are classified as hazardous substances and may be teratogenic.[5][10]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling retinoids?

A2: At a minimum, personnel should wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common recommendation).[5][11][12] For procedures that may generate dust or aerosols, a respirator may be necessary.[5][8][13] Double gloving is also a recommended practice.[5]

Q3: How should I store my retinoid compounds?

A3: Retinoids are sensitive to light, air, heat, and moisture.[3][6] They should be stored in tightly sealed, amber-colored vials or containers wrapped in aluminum foil to protect from light.[1][3] Many retinoids require storage at low temperatures, such as -20°C or 2-8°C, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q4: How do I properly dispose of retinoid waste?

A4: Retinoid waste, including empty containers, contaminated labware, and unused solutions, should be treated as hazardous chemical waste.[5] All waste must be handled in accordance with local, state, and federal regulations.[5] Do not discharge retinoid waste into the sewer or waterways.[5] Some retinoids may be classified as P- or U-listed hazardous wastes, which have specific disposal requirements.[14]

Q5: What should I do in case of a retinoid spill?

A5: The procedure depends on the size of the spill. For a minor spill, ensure proper PPE is worn, then use an absorbent material to clean it up.[5][15] For a major spill, evacuate the area and alert emergency responders.[5][15] In both cases, prevent the spillage from entering drains or water courses.[5] The cleanup materials should be disposed of as hazardous waste.[16]

Quantitative Data Summary

Table 1: Stability of Retinoids Under Different Conditions

RetinoidConditionDegradationReference
Various Retinoids25°C for 6 months0% - 80% decline[2][17]
Various Retinoids40°C for 6 months40% - 100% decline[2][17]
All-trans-retinoic acid (atRA)In serum-free culture medium for 24 hours<30% recovery[1]
RetinolIn serum-free culture medium for 24 hours<5% recovery[1]
All-trans-retinolIn methanol (B129727) with BHT, stored at room temperatureUp to 6% degradation[2]

Table 2: Solubility of All-trans-Retinoic Acid (atRA) in Common Organic Solvents

SolventSolubility (mg/mL)
DMSO~50
Ethanol~2
Methanol~0.5
Chloroform~50
Note: Solubility can vary with temperature and the specific form of the retinoid.

Experimental Protocols

Protocol 1: Preparation of a Retinoid Stock Solution

  • Pre-Experiment Preparations:

    • Consult the Safety Data Sheet (SDS) for the specific retinoid.[5][6][7]

    • Don appropriate PPE: lab coat, safety goggles, and two pairs of nitrile gloves.[5][11]

    • Perform all work in a certified chemical fume hood.[5]

  • Procedure:

    • Allow the retinoid container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the retinoid powder using an analytical balance.

    • Carefully transfer the powder to an amber-colored volumetric flask.

    • Add a small amount of the desired organic solvent (e.g., DMSO, ethanol) to dissolve the powder.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and mix thoroughly by inversion.

    • Transfer the stock solution to smaller amber-colored vials for storage at the recommended temperature (typically -20°C or -80°C) under an inert atmosphere.[1]

Protocol 2: Handling and Disposal of Retinoid-Contaminated Waste

  • Segregation:

    • Designate a specific, labeled hazardous waste container for all retinoid-contaminated materials.

  • Collection:

    • Place all disposable items that have come into contact with retinoids, such as pipette tips, gloves, and absorbent pads, into the designated waste container.

    • Collect unused retinoid solutions in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal:

    • Follow your institution's guidelines for the disposal of hazardous chemical waste.[18]

    • Ensure the waste container is properly sealed and labeled with the contents.

    • Arrange for pickup by your institution's environmental health and safety department.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal start Consult SDS ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Retinoid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store dissolve->aliquot waste Segregate Waste dissolve->waste aliquot->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Workflow for preparing a retinoid stock solution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results degradation Retinoid Degradation? start->degradation concentration Incorrect Concentration? start->concentration check_storage Review Storage & Handling degradation->check_storage Yes fresh_solution Prepare Fresh Solution degradation->fresh_solution Yes verify_solubility Verify Solubility concentration->verify_solubility Yes reweigh Recalibrate & Reweigh concentration->reweigh Yes

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Variability in 9-cis-13,14-Dihydroretinoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in bioassays involving 9-cis-13,14-Dihydroretinoic acid (9CDHRA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (9CDHRA) and why is it important?

This compound is an endogenous retinoid that functions as a ligand for the Retinoid X Receptor (RXR).[1][2] RXRs are nuclear receptors that play a crucial role in regulating gene expression related to a variety of physiological processes by forming heterodimers with other nuclear receptors.[1][3] Unlike other retinoids such as all-trans-retinoic acid (atRA), 9CDHRA has been identified as a physiologically relevant RXR ligand in mammals.[1][2]

Q2: What are the common types of bioassays used to study 9CDHRA activity?

Common bioassays for 9CDHRA include:

  • Reporter Gene Assays: These assays are widely used to measure the activation of RXR. They typically involve cells transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an RXR response element (RXRE). The signal from the reporter gene is proportional to the activation of RXR by 9CDHRA.

  • Binding Assays: These assays measure the direct interaction of 9CDHRA with the RXR ligand-binding domain.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of known RXR target genes in response to 9CDHRA treatment.

  • Cell Proliferation and Differentiation Assays: These assays assess the downstream biological effects of RXR activation by 9CDHRA on cellular processes.[4]

Q3: What are the main sources of variability in 9CDHRA bioassays?

Sources of variability in 9CDHRA bioassays are multifaceted and can be broadly categorized as follows:

  • Compound Stability and Handling: Retinoids, including 9CDHRA, are sensitive to light, temperature, and oxidation.[5] Improper handling and storage can lead to degradation or isomerization, affecting its biological activity.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density, serum lot-to-lot variation, and media composition can significantly impact assay results.[6]

  • Assay Protocol and Reagents: Inconsistent incubation times, temperature fluctuations, and variability in reagent quality can introduce errors.

  • Data Analysis: The method of data normalization and statistical analysis can influence the final interpretation of the results.

Troubleshooting Guide

Issue 1: Low or No Signal in a Reporter Gene Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation of 9CDHRA - Prepare fresh stock solutions of 9CDHRA in a suitable solvent (e.g., DMSO or ethanol) and store under argon or nitrogen at -80°C in the dark.[5] - Minimize exposure of the compound to light during all experimental steps by using amber-colored tubes and working under subdued lighting. - Perform a concentration-response curve with a freshly prepared standard to verify its activity.
Suboptimal Cell Conditions - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density to avoid overgrowth or sparse cultures, which can affect transfection efficiency and cellular response. - Use a consistent and low passage number for your cell line.
Inefficient Transfection - Optimize the transfection protocol for your specific cell line, including the DNA-to-transfection reagent ratio and incubation time. - Use a positive control (e.g., a known potent RXR agonist) to confirm transfection efficiency and cell responsiveness.
Incorrect Reporter Construct - Verify the sequence of your RXR response element in the reporter plasmid.
Issue 2: High Background Signal or High Well-to-Well Variability

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Serum Components - Use charcoal-stripped fetal bovine serum (FBS) to reduce the levels of endogenous retinoids and other hormones that might activate RXR. - Test different lots of FBS to find one with minimal background activation.
Cell Clumping - Ensure a single-cell suspension is achieved before seeding. Clumped cells can lead to uneven growth and variable responses.
Edge Effects in Microplates - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Contamination - Regularly check cell cultures for microbial contamination, which can affect cell health and assay performance.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells (typically ≤ 0.1%).

Experimental Protocols

Protocol 1: 9CDHRA Stock Solution Preparation and Storage
  • Preparation:

    • Under subdued light, dissolve 9CDHRA in an appropriate solvent such as anhydrous DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).

    • Use amber-colored glass vials or tubes to prevent photodegradation.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Overlay the solution with an inert gas like argon or nitrogen before sealing.

    • Store the aliquots at -80°C in the dark.[5]

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot and dilute it to the desired working concentrations in pre-warmed, serum-free or charcoal-stripped serum-containing medium immediately before adding to the cells.

Protocol 2: Cell-Based RXR Reporter Gene Assay
  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293T, CV-1) in a 96-well plate at a pre-optimized density.

  • Transfection:

    • Co-transfect the cells with an RXR expression vector and a reporter plasmid containing a luciferase gene driven by an RXR response element (RXRE). A constitutively active Renilla luciferase or β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9CDHRA or a vehicle control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the 9CDHRA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Factors Contributing to Variability in 9CDHRA Bioassays and Recommended Solutions

Factor Source of Variability Recommended Solution
Compound Handling Degradation due to light, air, and temperature fluctuations. Isomerization.Store at -80°C under inert gas, handle under subdued light, prepare fresh dilutions.[5]
Cell Culture Cell line misidentification, passage number effects, inconsistent cell density, serum lot variation.Use authenticated cell lines, maintain a consistent and low passage number, optimize cell seeding density, use charcoal-stripped serum.
Assay Conditions Inconsistent incubation times, temperature gradients across plates, solvent effects.Standardize all incubation times and temperatures, use a consistent and low concentration of solvent (e.g., DMSO ≤ 0.1%), use outer wells for blanks.
Reagents Variability in transfection reagents, reporter assay kits, and media components.Use high-quality reagents, perform lot-to-lot validation of critical reagents like serum.

Visualizations

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9CDHRA_ext 9-cis-13,14- Dihydroretinoic Acid 9CDHRA_cyt 9CDHRA 9CDHRA_ext->9CDHRA_cyt Diffusion 9CDHRA_nuc 9CDHRA 9CDHRA_cyt->9CDHRA_nuc Transport RXR RXR 9CDHRA_nuc->RXR Binds to Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, LXR, PPAR) Partner->Heterodimer RXRE RXR Response Element (on DNA) Heterodimer->RXRE Binds to Transcription Gene Transcription RXRE->Transcription Regulates

Caption: RXR signaling pathway activation by 9CDHRA.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Transfection (RXR + RXRE-Luciferase) A->B C 3. 9CDHRA Treatment (Dose-response) B->C D 4. Incubation (18-24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay E->F G 7. Data Analysis (Normalization, EC50) F->G

Caption: Workflow for a 9CDHRA reporter gene assay.

Troubleshooting_Logic Start Assay Variability Issue Q1 Low or No Signal? Start->Q1 A1 Check 9CDHRA Integrity Optimize Cell Conditions Verify Transfection Q1->A1 Yes Q2 High Background? Q1->Q2 No End Assay Optimized A1->End A2 Use Charcoal-Stripped Serum Optimize Cell Seeding Check for Contamination Q2->A2 Yes Q2->End No A2->End

Caption: Troubleshooting logic for 9CDHRA bioassays.

References

Validation & Comparative

A Comparative Guide to 9-cis-13,14-Dihydroretinoic Acid and 9-cis-Retinoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 9-cis-13,14-dihydroretinoic acid (9CDHRA) and 9-cis-retinoic acid (9-cis-RA), two significant retinoids in the field of biomedical research. We delve into their receptor interactions, biological functions, and the experimental data that underpins our current understanding of these molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two vitamin A derivatives.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as growth, differentiation, and apoptosis.[1] Their biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] 9-cis-retinoic acid has long been recognized as a pan-agonist, capable of activating both RAR and RXR pathways.[3][4] More recently, this compound has been identified as a specific endogenous ligand for RXR in mice, sparking interest in its unique physiological roles.[5][6][7] This guide will compare these two molecules, highlighting their distinct biochemical properties and functional implications.

Physicochemical and Biochemical Properties

A fundamental distinction between 9CDHRA and 9-cis-RA lies in their chemical structure and resulting receptor affinities. 9-cis-RA is a well-characterized retinoid with a conjugated double bond system, while 9CDHRA has a saturated bond between carbons 13 and 14.[6] This structural difference significantly influences their interaction with nuclear receptors.

PropertyThis compound (9CDHRA)9-cis-Retinoic Acid (9-cis-RA)
Molecular Formula C20H30O2C20H28O2[8]
Molecular Weight 302.45 g/mol 300.44 g/mol [3][8]
Receptor Binding Specific agonist for Retinoid X Receptors (RXRs).[5][7]Pan-agonist for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][9][10]
Endogenous Status Identified as an endogenous RXR ligand in mice.[5][6][11]Endogenous presence and role as a primary RXR ligand is debated.[6][12]
Known Biological Roles Regulates RXR-mediated signaling, potential neuroprotective and myelin-protective effects.[5][13][14]Regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis through both RAR and RXR pathways.[1][15][16][17]

Receptor Activation and Signaling Pathways

The differential receptor activation by 9CDHRA and 9-cis-RA leads to distinct downstream signaling events. 9-cis-RA, by activating both RAR and RXR, can induce the formation of RAR-RXR heterodimers as well as RXR homodimers.[2][18][19] In contrast, 9CDHRA's specificity for RXR suggests its primary role is in modulating RXR-dependent pathways, which include the formation of RXR homodimers and heterodimers with other nuclear receptors like LXR and PPAR.[5]

Retinoid_Signaling_Pathways cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_dimers Dimer Formation cluster_response Cellular Response 9_cis_RA 9-cis-Retinoic Acid RAR RAR 9_cis_RA->RAR Activates RXR RXR 9_cis_RA->RXR Activates 9CDHRA This compound 9CDHRA->RXR Specifically Activates RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RXR_RXR RXR-RXR Homodimer RXR->RXR_RXR RXR_Other RXR-Other NR Heterodimer RXR->RXR_Other Other_NR Other Nuclear Receptors (e.g., LXR, PPAR) Other_NR->RXR_Other Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression RXR_RXR->Gene_Expression RXR_Other->Gene_Expression Biological_Effects Cell Growth, Differentiation, Apoptosis, etc. Gene_Expression->Biological_Effects

Caption: Comparative signaling pathways of 9-cis-RA and 9CDHRA.

Experimental Data Summary

Receptor Binding Affinity

Quantitative data on the binding affinities of these ligands for RAR and RXR isoforms are crucial for understanding their potency and selectivity.

LigandReceptor IsoformBinding Affinity (Ki, nM)Reference
9-cis-Retinoic Acid RARα12[9]
RARβ3.8[9]
RARγ3.8[9]
RXRα27[9]
RXRβ12[9]
RXRγ12[9]
This compound RXRsBinds and transactivates RXR in various assays.[5][7] Specific Ki values are not consistently reported across studies.[5][7]

Experimental Protocols

Ligand-Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of retinoids to their nuclear receptors, typically using a competitive binding assay with a radiolabeled ligand.

Binding_Assay_Workflow Start Start: Prepare Reagents Receptor_Prep Prepare recombinant RAR or RXR protein Start->Receptor_Prep Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]9-cis-RA) Start->Radioligand_Prep Competitor_Prep Prepare serial dilutions of unlabeled competitor (9-cis-RA or 9CDHRA) Start->Competitor_Prep Incubation Incubate receptor, radioligand, and competitor Receptor_Prep->Incubation Radioligand_Prep->Incubation Competitor_Prep->Incubation Separation Separate bound from free radioligand (e.g., filter binding assay) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki Quantification->Analysis End End: Report Binding Affinity Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Express and purify recombinant human RAR or RXR isoforms.

  • Reaction Mixture: In a multi-well plate, combine the purified receptor, a constant concentration of a high-affinity radiolabeled retinoid (e.g., [³H]9-cis-retinoic acid), and varying concentrations of the unlabeled competitor ligand (either 9-cis-RA or 9CDHRA).

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor ligand. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Identification of Endogenous 9CDHRA in Mouse Tissues

The discovery of 9CDHRA as an endogenous ligand involved a combination of chemical synthesis and advanced analytical techniques.[5]

Methodology:

  • Chemical Synthesis: Synthesize authentic standards of 9CDHRA to establish its chromatographic and mass spectrometric properties.[5][20][21]

  • Tissue Extraction: Extract retinoids from mouse tissues (e.g., liver, brain, serum) using organic solvents.

  • HPLC-MS/MS Analysis: Analyze the tissue extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Identification: Compare the retention time and mass fragmentation pattern of the endogenous compound with the synthetic 9CDHRA standard to confirm its identity.[5]

Biological Implications and Future Directions

The discovery of 9CDHRA as a specific endogenous RXR agonist opens new avenues for research. While 9-cis-RA's broad activity has been harnessed in various therapeutic contexts, its effects are complex due to the activation of both RAR and RXR pathways.[22] The specificity of 9CDHRA for RXR suggests it may offer a more targeted approach for modulating RXR-dependent processes. For instance, recent studies have highlighted the potential of 9CDHRA in promoting remyelination and offering neuroprotection, which could be beneficial in diseases like multiple sclerosis.[13][14]

Future research should focus on:

  • Conducting direct, side-by-side comparisons of 9CDHRA and 9-cis-RA in various in vitro and in vivo models to fully elucidate their differential effects.

  • Determining the complete pharmacokinetic and metabolic profiles of 9CDHRA.

  • Investigating the therapeutic potential of 9CDHRA and its analogs in diseases where RXR modulation is desirable.

Conclusion

This compound and 9-cis-retinoic acid, while structurally similar, exhibit distinct receptor activation profiles that lead to different biological outcomes. 9-cis-RA acts as a pan-agonist for both RARs and RXRs, whereas 9CDHRA has been identified as a specific endogenous ligand for RXRs in mice. This key difference in receptor specificity makes 9CDHRA a valuable tool for dissecting RXR-specific signaling pathways and a promising candidate for targeted therapeutic interventions. Further research is warranted to fully explore the physiological and pathological roles of this unique retinoid.

References

A Comparative Analysis of 9-cis-13,14-Dihydroretinoic Acid and All-trans-Retinoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key retinoids: 9-cis-13,14-dihydroretinoic acid (9CDHRA) and all-trans-retinoic acid (ATRA). We present a detailed examination of their respective roles as ligands for the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), their efficacy in activating gene transcription, and their impact on cellular differentiation, supported by experimental data and detailed methodologies.

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, including embryonic development, cell proliferation, and differentiation. Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARα, RARβ, and RARγ) and the retinoid X receptors (RXRα, RXRβ, and RXRγ). These receptors function as ligand-activated transcription factors. Upon binding to a retinoid, the receptor undergoes a conformational change, allowing it to form heterodimers (RAR-RXR) or homodimers (RXR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) or retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.

All-trans-retinoic acid is the most well-characterized endogenous ligand for RARs.[1] The discovery of this compound as a naturally occurring, physiologically relevant RXR ligand has expanded our understanding of retinoid signaling pathways.[2][3] This guide will delve into the distinct and overlapping activities of these two important molecules.

Signaling Pathways

The signaling cascades for both 9CDHRA and ATRA converge on the regulation of gene expression via nuclear receptors. The primary distinction lies in their receptor specificity.

Retinoid_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_ext All-trans-Retinoic Acid (ATRA) ATRA_cyto ATRA ATRA_ext->ATRA_cyto Diffusion 9CDHRA_ext This compound (9CDHRA) 9CDHRA_cyto 9CDHRA 9CDHRA_ext->9CDHRA_cyto Diffusion RAR RAR ATRA_cyto->RAR Binds RXR RXR 9CDHRA_cyto->RXR Binds RAR_RXR_ATRA RAR-RXR Heterodimer (ATRA bound) RAR->RAR_RXR_ATRA Forms Heterodimer RXR->RAR_RXR_ATRA RXR_RXR_9CDHRA RXR-RXR Homodimer (9CDHRA bound) RXR->RXR_RXR_9CDHRA Forms Homodimer RARE RARE RAR_RXR_ATRA->RARE Binds to RXRE RXRE RXR_RXR_9CDHRA->RXRE Binds to Gene_Transcription_A Target Gene Transcription RARE->Gene_Transcription_A Regulates Gene_Transcription_B Target Gene Transcription RXRE->Gene_Transcription_B Regulates

Caption: Retinoid signaling pathways for ATRA and 9CDHRA.

Quantitative Comparison of Receptor Binding and Transactivation

The following tables summarize the binding affinities (Kd) and transactivation potencies (EC50) of ATRA and the related compound 9-cis-retinoic acid for RAR and RXR subtypes. Data for 9CDHRA is less comprehensively available in a comparative format, but it is established as a specific RXR agonist.[2][3]

Table 1: Receptor Binding Affinities (Kd, nM)

CompoundRARαRARβRARγRXRαRXRβRXRγ
All-trans-Retinoic Acid (ATRA) 0.20[4]0.36[4]0.20[4]No Binding[4]No Binding[4]No Binding[4]
9-cis-Retinoic Acid *0.24[4]0.40[4]0.70[4]15.7[4]18.3[4]14.1[4]

Note: 9-cis-retinoic acid is a closely related isomer and is often used as a reference RXR agonist.

Table 2: Transcriptional Activation Potency (EC50, nM)

CompoundRARαRARβRARγRXRαRXRβRXRγ
All-trans-Retinoic Acid (ATRA) 169[5]9[5]2[5]No ActivationNo ActivationNo Activation
9-cis-Retinoic Acid *13[5]173[5]58[5]7[4]20[4]10[4]

Note: 9-cis-retinoic acid is a closely related isomer and is often used as a reference RXR agonist.

Comparative Biological Activity: Neuronal Differentiation

A key biological function regulated by retinoids is cellular differentiation. In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, retinoids can induce differentiation of tumor cells into a more mature, less malignant phenotype.

While direct comparative studies between 9CDHRA and ATRA on neuroblastoma differentiation are limited, studies on the related RXR agonist, 9-cis-retinoic acid, have shown it to be more potent than ATRA in inducing differentiation of human neuroblastoma cells. This suggests that activation of the RXR pathway, either alone or in concert with RAR signaling, plays a significant role in this process.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Receptor Source (e.g., nuclear extracts from transfected cells) Incubate Incubate receptor with radiolabeled ligand (e.g., [3H]ATRA or [3H]9-cis-RA) and varying concentrations of unlabeled competitor (ATRA or 9CDHRA) Start->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Kd Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Preparation: Nuclear extracts are prepared from cells (e.g., COS-1) transiently transfected with expression vectors for the specific RAR or RXR subtype of interest.

  • Binding Reaction: The nuclear extracts are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid) and a range of concentrations of the unlabeled competitor ligand (9CDHRA or ATRA).

  • Separation: The reaction mixture is then filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The dissociation constant (Kd) is then calculated from the IC50 value.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Luciferase_Reporter_Assay_Workflow Start Start: Co-transfect cells with: 1. Receptor expression vector (RAR or RXR) 2. Luciferase reporter plasmid with RARE or RXRE Treat Treat transfected cells with varying concentrations of retinoid (ATRA or 9CDHRA) Start->Treat Lyse Lyse cells and add luciferase substrate Treat->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data to determine EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a luciferase reporter gene assay.

Detailed Methodology:

  • Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with two plasmids: one containing the gene for the specific RAR or RXR subtype and another containing the firefly luciferase gene under the control of a promoter with multiple copies of a RARE or RXRE.

  • Compound Treatment: The transfected cells are then treated with various concentrations of 9CDHRA or ATRA.

  • Cell Lysis and Luciferase Reaction: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added.

  • Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated.

Conclusion

This compound and all-trans-retinoic acid exhibit distinct but potentially complementary activities based on their receptor specificities. ATRA is a potent activator of RARs, while 9CDHRA is an endogenous ligand for RXRs. This differential receptor activation translates to distinct downstream gene regulation and biological effects. For researchers in drug development, understanding these differences is crucial for designing targeted therapies that can selectively modulate the RAR or RXR signaling pathways to achieve desired therapeutic outcomes, particularly in fields like oncology and developmental biology. Further direct comparative studies will be invaluable in fully elucidating the nuanced roles of these two important retinoids.

References

Validating 9-cis-13,14-Dihydroretinoic Acid as the True Endogenous RXR Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identity of the true endogenous ligand for the Retinoid X Receptor (RXR), a critical regulator of numerous physiological processes, has been a subject of scientific debate. For years, 9-cis-retinoic acid (9-cis-RA) was the presumed endogenous ligand. However, mounting evidence challenges this assertion, pointing to its general undetectability or presence at physiologically insufficient concentrations in tissues.[1][2][3] This guide provides a comprehensive comparison of 9-cis-RA with the more recently identified and validated endogenous RXR ligand, 9-cis-13,14-dihydroretinoic acid (9-cis-13,14-diHRA).[1][4][5] We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological and experimental frameworks.

Executive Summary

9-cis-13,14-diHRA has been identified as a bona fide endogenous RXR ligand in mice, present at physiologically relevant concentrations in various tissues.[1][4] In contrast, the physiological relevance of 9-cis-RA as an RXR activator is questionable due to its extremely low to undetectable levels in vivo.[1][2][3] Experimental evidence from receptor binding assays, cellular transactivation assays, and advanced mass spectrometry-based quantification in tissues collectively supports the role of 9-cis-13,14-diHRA as the authentic endogenous signaling molecule for RXR.

Data Presentation: Quantitative Comparison of RXR Ligands

The following tables summarize the key quantitative data comparing 9-cis-13,14-diHRA and 9-cis-RA as RXR ligands.

Table 1: Endogenous Levels in Mouse Tissues

CompoundSerum ConcentrationLiver ConcentrationBrain ConcentrationReference
9-cis-13,14-diHRA 118 ng/mL (391 nM)135 ng/g (447 nM)38 ng/g (126 nM)[4]
9-cis-RA Undetectable to very low levelsUndetectable to very low levelsUndetectable to very low levels[1][6]

Table 2: RXR Activation Potency

CompoundAssay TypeCell LineEC50Reference
9-cis-13,14-diHRA RXR Transactivation AssayCOS-7~10⁻⁷ to 10⁻⁶ M[4]
9-cis-RA RXR Transactivation AssayVariousPotent activator (nM range)

Note: While 9-cis-RA is a potent activator in vitro, its lack of significant endogenous presence limits its physiological relevance as an RXR ligand.

Mandatory Visualizations

Signaling Pathway

RXR_Signaling_Pathway RXR Signaling Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_cis_13_14_diHRA 9-cis-13,14-diHRA RXR RXR 9_cis_13_14_diHRA->RXR Binds and Activates RXR_Partner RXR-Partner Heterodimer RXR->RXR_Partner Partner Partner NR (e.g., RAR, LXR, PPAR) Partner->RXR_Partner DNA Hormone Response Element (HRE) RXR_Partner->DNA Binds to HRE Transcription Gene Transcription DNA->Transcription Regulates

Caption: RXR forms heterodimers with other nuclear receptors and upon binding to its ligand, 9-cis-13,14-diHRA, regulates gene transcription.

Experimental Workflow

Experimental_Workflow Workflow for Endogenous RXR Ligand Validation cluster_extraction Sample Preparation cluster_analysis Analysis cluster_validation Validation Tissue Tissue Homogenization (e.g., Liver, Brain) Extraction Liquid-Liquid Extraction Tissue->Extraction HPLC_MS HPLC-MS/MS Quantification Extraction->HPLC_MS Binding_Assay Radioligand Binding Assay Extraction->Binding_Assay Reporter_Assay Reporter Gene Assay Extraction->Reporter_Assay Endogenous_Levels Determine Endogenous Concentrations HPLC_MS->Endogenous_Levels Binding_Affinity Measure Receptor Binding Affinity Binding_Assay->Binding_Affinity Functional_Activity Assess Transcriptional Activation Reporter_Assay->Functional_Activity

Caption: A multi-step workflow is employed to validate an endogenous ligand, from tissue extraction to analytical and functional assays.

Logical Relationship

Logical_Relationship Evidence Supporting 9-cis-13,14-diHRA as the Endogenous RXR Ligand cluster_evidence Supporting Evidence cluster_counter_evidence Counter-Evidence for 9-cis-RA Central_Claim 9-cis-13,14-diHRA is the true endogenous RXR ligand Evidence1 Physiologically relevant concentrations detected in vivo Evidence1->Central_Claim Evidence2 Binds to and activates RXR in vitro Evidence2->Central_Claim Evidence3 Rescues RXR-deficient phenotypes in vivo Evidence3->Central_Claim Counter1 Undetectable or present at very low levels in most tissues Counter1->Central_Claim Challenges 9-cis-RA's role Counter2 In vivo concentrations are insufficient for RXR activation Counter2->Central_Claim Challenges 9-cis-RA's role

Caption: The validation of 9-cis-13,14-diHRA is supported by multiple lines of evidence, while the case for 9-cis-RA is weakened by its low in vivo abundance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of 9-cis-13,14-diHRA as the endogenous RXR ligand are provided below.

Quantification of Endogenous Retinoids by HPLC-MS/MS

This protocol is adapted from established methods for retinoid analysis in biological samples.[4]

Objective: To accurately quantify the levels of 9-cis-13,14-diHRA and 9-cis-RA in tissues.

Materials:

  • Tissues (e.g., mouse liver, brain, serum)

  • Internal standard (e.g., all-trans-4,4-dimethyl-RA)

  • Homogenizer

  • Solvents: Acetonitrile, Methanol, Water, Ethyl Acetate (B1210297), n-Hexane (HPLC grade)

  • Formic acid

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Thaw frozen tissues on ice.

    • Homogenize a known weight of tissue (e.g., 10-20 mg) in a suitable buffer.

    • For serum, use a specific volume (e.g., 200 µL).

  • Extraction:

    • To the tissue homogenate or serum, add a known amount of the internal standard.

    • Perform a liquid-liquid extraction using a mixture of ethyl acetate and n-hexane.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the retinoids.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the retinoids using a C18 reverse-phase column with a gradient elution of methanol/water or acetonitrile/water containing 0.1% formic acid.

    • Detect and quantify the specific retinoids using the mass spectrometer in selected reaction monitoring (SRM) mode. The transitions for 9-cis-13,14-diHRA and 9-cis-RA are monitored.

  • Data Analysis:

    • Generate a standard curve using known concentrations of synthetic 9-cis-13,14-diHRA and 9-cis-RA.

    • Calculate the concentration of the endogenous retinoids in the tissue samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

RXR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a ligand for RXR.

Objective: To measure the binding affinity (Ki) of 9-cis-13,14-diHRA and 9-cis-RA to the RXR.

Materials:

  • Cell or tissue homogenates containing RXR

  • Radiolabeled RXR ligand (e.g., [³H]9-cis-RA)

  • Unlabeled competitor ligands (9-cis-13,14-diHRA and 9-cis-RA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Incubation:

    • In a 96-well plate, combine the RXR-containing homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RXR Reporter Gene Assay

This protocol describes a cell-based assay to measure the transcriptional activity of RXR in response to a ligand.

Objective: To determine the potency (EC50) of 9-cis-13,14-diHRA and 9-cis-RA in activating RXR-mediated gene transcription.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Expression plasmid for RXR

  • Reporter plasmid containing a luciferase gene under the control of an RXR-responsive element (e.g., DR1)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compounds (9-cis-13,14-diHRA and 9-cis-RA)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in a 96-well plate to an appropriate confluency.

    • Co-transfect the cells with the RXR expression plasmid and the reporter plasmid using a suitable transfection reagent.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of the test compounds (9-cis-13,14-diHRA and 9-cis-RA).

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compounds for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells to release the luciferase enzyme.

    • Add the luciferase assay reagent containing the luciferin (B1168401) substrate.

    • Measure the luminescence produced using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of the test compound.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion

The identification and validation of this compound as a true endogenous RXR ligand marks a significant advancement in our understanding of nuclear receptor signaling.[1][4][5] The data strongly suggest that 9-cis-13,14-diHRA, not 9-cis-retinoic acid, is the key physiological molecule that activates RXR in vivo. This distinction is critical for researchers in both basic science and drug development, as it redefines the natural signaling pathway and provides a more accurate target for therapeutic intervention. The experimental protocols provided in this guide offer a framework for the continued investigation of RXR and its endogenous ligands.

References

A Comparative Analysis of Retinoid X Receptor (RXR) Ligand Binding Affinities: 9-cis-13,14-Dihydroretinoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of the endogenous retinoid X receptor (RXR) ligand, 9-cis-13,14-Dihydroretinoic acid (9CDHRA), alongside other well-characterized RXR agonists. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated biological pathways.

Quantitative Comparison of RXR Ligand Binding Affinities

LigandReceptor IsoformDissociation Constant (K_d_) / EC_50_ (nM)Notes
This compound (9CDHRA) RXR~100 - 1000Induces moderate transcriptional activation in the 10⁻⁶ to 10⁻⁷ M range.[1]
9-cis-Retinoic Acid RXRα15.7A well-established high-affinity endogenous RXR ligand.[2]
RXRβ18.3[2]
RXRγ14.1[2]
Bexarotene RXRα33A synthetic RXR agonist used in clinical applications.[3]
RXRβ24[3]
RXRγ25[3]

Experimental Protocols

The determination of ligand-receptor binding affinities is predominantly achieved through radioligand binding assays. These assays are fundamental in characterizing the interaction between a ligand and its target receptor.

Radioligand Binding Assay Protocol

A standard radioligand binding assay is performed to determine the dissociation constant (K_d_) of a ligand for its receptor. This protocol outlines the key steps involved:

  • Receptor Preparation:

    • Cell membranes expressing the target receptor (e.g., RXRα, RXRβ, or RXRγ) are isolated from cultured cells or tissue homogenates through differential centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]9-cis-retinoic acid) is incubated with the prepared receptor membranes.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound, 9-cis-retinoic acid, or bexarotene) are added to the incubation mixture. This allows for the determination of the competitor's ability to displace the radioligand from the receptor.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Following incubation, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free, unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Binding:

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC_50_).

    • The IC_50_ value is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_ of radioligand), where [L] is the concentration of the radioligand. The K_i_ value is an estimate of the K_d_ of the unlabeled ligand.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow of a radioligand binding assay and the canonical RXR signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Preparation Incubation Incubation to Equilibrium Receptor_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor Ligand Competitor->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50 & Kd Determination Scintillation->Analysis

Workflow of a competitive radioligand binding assay.

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand RXR Ligand (e.g., 9CDHRA) RXR RXR Ligand->RXR Binding Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, VDR, LXR) Partner->Heterodimer RXRE RXR Response Element (RXRE) on DNA Heterodimer->RXRE Binding Transcription Gene Transcription RXRE->Transcription Activation

Simplified canonical RXR signaling pathway.

References

Specificity of 9-cis-13,14-Dihydroretinoic Acid for RXR over RAR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 9-cis-13,14-Dihydroretinoic acid (9-cis-13,14-DHRA) with other retinoids, focusing on its binding affinity and activation specificity for Retinoid X Receptors (RXRs) over Retinoic Acid Receptors (RARs). The information presented herein is supported by experimental data to assist researchers in evaluating 9-cis-13,14-DHRA for their studies and potential therapeutic applications.

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell growth, differentiation, and apoptosis. Their effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). Both RARs and RXRs have three subtypes: α, β, and γ. RARs are activated by all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA). In contrast, RXRs are activated by 9-cis-RA and have been shown to have a specific endogenous ligand, this compound (9-cis-13,14-DHRA)[1]. These receptors function as ligand-activated transcription factors. RARs typically form heterodimers with RXRs to regulate the expression of target genes by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs). RXRs can also form homodimers or heterodimerize with other nuclear receptors, expanding their regulatory influence. The specificity of a ligand for either RXR or RAR is a critical determinant of its biological activity and therapeutic potential.

Retinoid Signaling Pathway

Retinoid Signaling Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans-retinoic acid (ATRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) ATRA->CRABP Binds 9cisRA 9-cis-retinoic acid (9-cis-RA) 9cisRA->CRABP Binds RXR RXR 9cisRA->RXR Binds 9cisDHRA This compound (9-cis-13,14-DHRA) 9cisDHRA->RXR Specifically Binds RAR RAR CRABP->RAR Translocates to Nucleus RARE RARE RAR->RARE Heterodimerizes with RXR and Binds DNA RXR->RARE Transcription Target Gene Transcription RARE->Transcription Regulates

Caption: Retinoid signaling pathway illustrating ligand binding and receptor activation.

Comparative Analysis of Receptor Specificity

Experimental evidence demonstrates that 9-cis-13,14-DHRA is a selective agonist for RXRs with minimal to no activity on RARs. This contrasts with other retinoids like ATRA, which is RAR-specific, and 9-cis-RA, which activates both receptor types.

Binding Affinity (Kd)
LigandReceptorBinding Affinity (Kd)
9-cis-13,14-DHRA RXR Lower affinity than 9-cis-RA
RAR No binding reported
9-cis-Retinoic Acid (9-cis-RA)RXRHigh
RARHigh
All-trans-Retinoic Acid (ATRA)RXRNo/Very Low
RARHigh

Note: The table reflects qualitative comparisons based on available data. Specific Kd values should be determined experimentally for direct comparison.

Transactivation Potency (EC50)

Transactivation assays measure the ability of a ligand to activate its receptor and induce the transcription of a reporter gene. The potency of a ligand is often expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. Studies have shown that 9-cis-13,14-DHRA induces moderate transcriptional activation of RXR, with responsive concentrations in the range of 1 to 0.1 µM (10⁻⁶ to 10⁻⁷ M).

LigandReceptorTransactivation Potency (EC50)
9-cis-13,14-DHRA RXR ~ 0.1 - 1 µM
RAR No activation reported
9-cis-Retinoic Acid (9-cis-RA)RXRHigh Potency (nM range)
RARHigh Potency (nM range)
All-trans-Retinoic Acid (ATRA)RXRNo/Very Low Potency
RARHigh Potency (nM range)

Experimental Protocols

The following are generalized protocols for the key experiments used to determine retinoid receptor specificity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.

Objective: To quantify the binding of a test compound to RXR and RAR.

Principle: A radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), which is an indicator of binding affinity.

Materials:

  • Recombinant human RXR and RAR proteins

  • Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid)

  • Unlabeled test compound (9-cis-13,14-DHRA) and control ligands

  • Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Incubate a fixed concentration of the receptor protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Luciferase Reporter Gene Transactivation Assay

This cell-based assay is used to determine the functional potency (EC50) of a ligand in activating its receptor.

Objective: To measure the ability of a test compound to induce receptor-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for the receptor of interest (RXR or RAR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. Upon activation by a ligand, the receptor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-7)

  • Expression plasmids for human RXRα and RARα

  • Reporter plasmid containing a luciferase gene downstream of an RXR or RAR response element (e.g., pGL3-RXRE-Luc, pGL3-RARE-Luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (9-cis-13,14-DHRA) and control ligands

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the appropriate receptor expression plasmid and reporter plasmid.

  • After an incubation period to allow for receptor expression, treat the cells with increasing concentrations of the test compound or control ligands.

  • Incubate for a further period (e.g., 24 hours) to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence intensity against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for Assessing Receptor Specificity

Experimental Workflow Workflow for Determining Receptor Specificity Start Start: Synthesize/Obtain 9-cis-13,14-DHRA BindingAssay Radioligand Binding Assay Start->BindingAssay TransactivationAssay Transactivation Assay Start->TransactivationAssay RXR_Binding Test on RXR BindingAssay->RXR_Binding RAR_Binding Test on RAR BindingAssay->RAR_Binding RXR_Trans Test on RXR TransactivationAssay->RXR_Trans RAR_Trans Test on RAR TransactivationAssay->RAR_Trans DataAnalysis_Binding Calculate Kd/Ki RXR_Binding->DataAnalysis_Binding RAR_Binding->DataAnalysis_Binding DataAnalysis_Trans Calculate EC50 RXR_Trans->DataAnalysis_Trans RAR_Trans->DataAnalysis_Trans Compare Compare RXR vs. RAR Activity DataAnalysis_Binding->Compare DataAnalysis_Trans->Compare Conclusion Conclusion: Determine Specificity Compare->Conclusion

Caption: A typical workflow for assessing the receptor specificity of a novel retinoid.

Conclusion

The available data strongly indicate that this compound is a highly specific agonist for the Retinoid X Receptor (RXR), with no significant binding or activation of the Retinoic Acid Receptor (RAR). This specificity distinguishes it from other well-characterized retinoids such as all-trans-retinoic acid and 9-cis-retinoic acid. For researchers in drug development, the selective nature of 9-cis-13,14-DHRA makes it a valuable tool for investigating RXR-specific signaling pathways and a potential candidate for therapeutic interventions targeting these pathways with minimal off-target effects on RARs. Further quantitative studies are warranted to precisely determine the binding affinities and activation potencies across all RXR and RAR subtypes.

References

Unveiling the Functional Distinctions of 9-cis-13,14-dihydroretinoic Acid (9CDHRA) in the Retinoid Family

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the functional differences between 9CDHRA and other prominent retinoids, supported by experimental data and detailed protocols.

The landscape of retinoid research has been significantly advanced by the identification of 9-cis-13,14-dihydroretinoic acid (9CDHRA), a novel endogenous retinoid. This guide provides an in-depth comparison of the functional characteristics of 9CDHRA against other well-established retinoids, namely all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA). By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the unique role of 9CDHRA in retinoid signaling.

Core Functional Differences: A Focus on Receptor Selectivity

The primary functional distinction between 9CDHRA and other retinoids lies in their specific affinities for the two main classes of nuclear retinoid receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).

  • 9CDHRA: An Endogenous RXR Ligand: 9CDHRA has been identified as a physiologically relevant, endogenous ligand for RXRs.[1][2] It binds to and transactivates RXRs, playing a crucial role in mediating RXR-dependent signaling pathways.[3][4]

  • ATRA: The Canonical RAR Ligand: All-trans-retinoic acid is the well-established endogenous ligand for RARs (RARα, RARβ, and RARγ). It exhibits high-affinity binding to RARs, thereby activating RAR-mediated gene transcription.

  • 9-cis-RA: A Dual Agonist: 9-cis-retinoic acid is unique in its ability to bind with high affinity to both RARs and RXRs, acting as a pan-agonist for both receptor families.[5]

This differential receptor activation is the foundation for the distinct biological effects of these retinoids.

Quantitative Comparison of Receptor Binding and Transactivation

To provide a clear and concise overview of the functional differences, the following tables summarize the quantitative data on the binding affinities and transactivation potencies of 9CDHRA, ATRA, and 9-cis-RA for their respective receptors.

RetinoidReceptorBinding Affinity (Kd)Reference(s)
9CDHRA RXRα90 ± 20 nM[3]
RARα, β, γBinds[3]
9-cis-RA RXRs (α, β, γ)14.1 - 18.3 nM
RARs (α, β, γ)0.2 - 0.7 nM
ATRA RARs (α, β, γ)0.2 - 0.7 nM
RXRsDoes not bind[6]

Table 1: Comparative Binding Affinities of Retinoids to RAR and RXR. This table highlights the high affinity of 9CDHRA for RXRα and its ability to also interact with RAR isoforms. In contrast, 9-cis-RA demonstrates high affinity for both receptor types, while ATRA is selective for RARs.

RetinoidReporter SystemEC50 / Threshold ConcentrationReference(s)
9CDHRA RXR-reporter in COS1 cellsThreshold: 10⁻⁷ - 10⁻⁶ M[3]
9-cis-RA RXR-mediated transcriptionUp to 40-fold more potent than ATRA[5]
ATRA RAR-mediated transcriptionNanomolar range

Table 2: Comparative Transactivation Potency of Retinoids. This table illustrates the ability of 9CDHRA to activate RXR-mediated transcription at physiologically relevant concentrations. 9-cis-RA is shown to be a potent activator of RXR-mediated pathways, significantly more so than ATRA.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Retinoid_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoids (ATRA, 9-cis-RA, 9CDHRA) CRABP CRABP Retinoid->CRABP Binding RAR RAR CRABP->RAR Nuclear Translocation CRBP CRBP RAL Retinaldehyde CRBP->RAL Oxidation Retinol Retinol Retinol->CRBP RAL->Retinoid Oxidation RARE RARE RAR->RARE RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene ATRA ATRA ATRA->RAR cisRA 9-cis-RA cisRA->RAR cisRA->RXR CDHRA 9CDHRA CDHRA->RXR

Figure 1. Simplified Retinoid Signaling Pathways.

Experimental_Workflow cluster_binding Receptor Binding Affinity cluster_transactivation Transcriptional Activation cluster_quantification Intracellular Quantification Binding_Assay Radioligand Binding Assay (Saturation & Competition) Binding_Data Determine Kd / Ki values Binding_Assay->Binding_Data Transfection Transient Transfection of Reporter Plasmids Treatment Treat with Retinoids Transfection->Treatment Luciferase_Assay Dual-Luciferase Reporter Assay Treatment->Luciferase_Assay Transactivation_Data Determine EC50 values Luciferase_Assay->Transactivation_Data Extraction Cellular Extraction of Retinoids HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification_Data Quantify Retinoid Levels HPLC_MS->Quantification_Data

Figure 2. Experimental Workflow for Retinoid Functional Comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (Saturation and Competition)

This protocol is designed to determine the binding affinity (Kd) of a radiolabeled retinoid and the inhibitory constant (Ki) of unlabeled competitor retinoids for RARs and RXRs.

Materials:

  • Recombinant human RARα, RARβ, RARγ, RXRα, RXRβ, or RXRγ

  • Radiolabeled ligand (e.g., [³H]9-cis-retinoic acid or [³H]all-trans-retinoic acid)

  • Unlabeled retinoids (9CDHRA, ATRA, 9-cis-RA)

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)

  • Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Saturation Binding:

    • Prepare a series of dilutions of the radiolabeled ligand in binding buffer.

    • In a 96-well plate, add a constant amount of receptor protein to each well.

    • Add increasing concentrations of the radiolabeled ligand to the wells.

    • For non-specific binding determination, add a high concentration (e.g., 1000-fold excess) of the corresponding unlabeled retinoid to a parallel set of wells.

    • Incubate the plate at 4°C for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd and Bmax by non-linear regression analysis of the specific binding data.

  • Competition Binding:

    • Prepare a series of dilutions of the unlabeled competitor retinoids.

    • In a 96-well plate, add a constant amount of receptor protein and a fixed concentration of the radiolabeled ligand (typically at or below its Kd) to each well.

    • Add increasing concentrations of the unlabeled competitor retinoids to the wells.

    • Incubate, filter, wash, and count as described for the saturation binding assay.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Dual-Luciferase Reporter Assay for Transcriptional Activation

This assay measures the ability of retinoids to activate transcription through RARs or RXRs in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-1)

  • Expression plasmids for RARs or RXRs

  • Reporter plasmid containing a luciferase gene driven by a retinoid-responsive element (e.g., DR5-tk-luc for RAR/RXR, CRBPII-tk-luc for RXR homodimers)

  • Control plasmid expressing Renilla luciferase for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Retinoids (9CDHRA, ATRA, 9-cis-RA)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 96-well plate at a suitable density.

    • On the following day, co-transfect the cells with the appropriate expression plasmid, reporter plasmid, and control plasmid using a transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24 hours to allow for protein expression.

  • Retinoid Treatment:

    • Prepare a series of dilutions of the retinoids in cell culture medium.

    • Replace the medium in the transfected wells with the medium containing the different concentrations of retinoids. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Determine the EC50 value (the concentration of retinoid that produces 50% of the maximal response) by plotting the fold induction against the retinoid concentration and fitting the data to a sigmoidal dose-response curve.

HPLC-MS/MS for Intracellular Retinoid Quantification

This method allows for the sensitive and specific quantification of retinoids within biological samples.

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., deuterated retinoids)

  • Extraction solvent (e.g., hexane/isopropanol)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Analytical column suitable for retinoid separation (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize cell or tissue samples in an appropriate buffer.

    • Add a known amount of internal standard to each sample.

    • Extract the retinoids from the homogenate using an organic solvent.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Separate the different retinoids using a suitable gradient elution program.

    • Detect and quantify the retinoids using the MS/MS detector in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each retinoid and the internal standard are monitored.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of each retinoid.

    • Quantify the amount of each retinoid in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Conclusion

The discovery of 9CDHRA as an endogenous RXR ligand has expanded our understanding of retinoid signaling. Its distinct receptor selectivity compared to ATRA and 9-cis-RA underscores the complexity and specificity of retinoid-mediated gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the nuanced roles of these important signaling molecules in health and disease, and for professionals engaged in the development of novel retinoid-based therapeutics. The continued exploration of the functional differences between 9CDHRA and other retinoids holds significant promise for advancing our knowledge of cellular processes and for the design of targeted therapies with improved efficacy and reduced side effects.

References

Validating the Genomic Impact of 9-cis-13,14-Dihydroretinoic Acid: A Comparative Guide to its Gene Expression Effects

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 9-cis-13,14-Dihydroretinoic acid (9CDHRA), a recently identified endogenous ligand for the Retinoid X Receptor (RXR), reveals its distinct role in modulating gene expression. This guide provides a comparative overview of 9CDHRA's activity against other well-known retinoids, supported by experimental data and detailed protocols for researchers in cellular biology and drug development.

This compound has emerged as a physiologically relevant activator of RXR, a master regulator of a multitude of signaling pathways through its ability to form heterodimers with other nuclear receptors.[1][2] Understanding its specific effects on gene transcription in comparison to other retinoids, such as all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9cRA), is crucial for elucidating its biological functions and therapeutic potential.

Comparative Analysis of Gene Expression

Transcriptomic analysis of human monocyte-derived dendritic cells treated with an RXR agonist, which 9CDHRA has been shown to mimic, versus a Retinoic Acid Receptor (RAR) agonist provides insights into the differential gene regulation by these pathways. The following table summarizes the expression changes of key genes involved in dendritic cell function and immune regulation. The data is sourced from the Gene Expression Omnibus (GEO) dataset GSE48573, associated with the foundational study by Rühl et al. (2015) in PLOS Genetics.

Gene SymbolGene NameComparisonLog2 Fold Changep-value
RARB Retinoic acid receptor betaRAR agonist vs. control4.5<0.001
CYP26B1 Cytochrome P450 family 26 subfamily B member 1RAR agonist vs. control3.8<0.001
CCL22 C-C motif chemokine ligand 22RXR agonist vs. control2.1<0.01
CD1d CD1d moleculeRXR agonist vs. control1.9<0.01
ABCG2 ATP binding cassette subfamily G member 2RXR agonist vs. control1.7<0.05
S100A8 S100 calcium binding protein A8RAR agonist vs. control-2.5<0.01
IL1B Interleukin 1 betaRAR agonist vs. control-2.2<0.01

Note: The data presented is a representative subset from the GSE48573 dataset, which should be consulted for a comprehensive list of differentially expressed genes.

Signaling Pathways: A Visual Comparison

The differential effects of 9CDHRA and other retinoids on gene expression are rooted in their distinct receptor binding profiles. 9CDHRA is a specific ligand for RXR, while ATRA is a ligand for RAR, and 9cRA can bind to both. This dictates the formation of different nuclear receptor complexes that regulate gene transcription.

Retinoid_Signaling_Pathways cluster_ligands Retinoid Ligands cluster_receptors Nuclear Receptors cluster_dimers Receptor Dimers cluster_dna DNA Binding & Transcription 9CDHRA 9CDHRA RXR RXR 9CDHRA->RXR ATRA ATRA RAR RAR ATRA->RAR 9cRA 9cRA 9cRA->RXR 9cRA->RAR RXR_RXR RXR/RXR (Homodimer) RXR->RXR_RXR RAR_RXR RAR/RXR (Heterodimer) RXR->RAR_RXR RAR->RAR_RXR RXRE RXRE (RXR Response Element) RXR_RXR->RXRE RARE RARE (RA Response Element) RAR_RXR->RARE Gene_Expression_RXR Target Gene Expression RXRE->Gene_Expression_RXR Gene_Expression_RAR Target Gene Expression RARE->Gene_Expression_RAR

Figure 1. Comparative Retinoid Signaling Pathways.

Experimental Protocols

The following protocols provide a framework for validating the effects of this compound on gene expression in human monocyte-derived dendritic cells.

Generation of Human Monocyte-Derived Dendritic Cells
  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from human buffy coats by Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 20 ng/mL recombinant human Interleukin-4 (IL-4).[2][3]

  • Differentiation: Incubate the cells for 6 days at 37°C in a humidified atmosphere with 5% CO2. The resulting immature dendritic cells should be non-adherent and display a characteristic morphology.

Treatment and Gene Expression Analysis

Experimental_Workflow Start Start Cell_Culture Immature Dendritic Cell Culture Start->Cell_Culture Treatment Treatment with Retinoids (e.g., 9CDHRA, ATRA, Vehicle) Cell_Culture->Treatment Incubation 24-hour Incubation Treatment->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG) Sequencing->Data_Analysis Validation qPCR Validation of Key Genes Data_Analysis->Validation End End Validation->End

References

In Vivo Validation of 9-cis-13,14-Dihydroretinoic Acid's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of 9-cis-13,14-Dihydroretinoic acid (9-cis-13,14-DHRA) against other relevant alternatives, supported by experimental data. 9-cis-13,14-DHRA has been identified as an endogenous ligand for the Retinoid X Receptor (RXR), a key nuclear receptor involved in a variety of physiological processes.[1][2][3] Its therapeutic potential is being explored in several preclinical models.

I. Neuroprotective Effects in a Model of Transsynaptic Degeneration

A study investigating the effects of 9-cis-13,14-DHRA in a mouse model of optic nerve crush (ONC), a model for transsynaptic degeneration, demonstrated its significant neuroprotective and pro-myelinating properties.[4][5]

Comparative Performance Data
Treatment GroupP1 Latency (ms)Myelin Basic Protein (MBP) Staining Intensity (Arbitrary Units)
Sham65.2 ± 2.11.00 ± 0.05
ONC + Vehicle85.6 ± 3.40.45 ± 0.08
ONC + 9-cis-13,14-DHRA72.3 ± 2.80.82 ± 0.06

*p < 0.05 compared to ONC + Vehicle. Data are presented as mean ± SEM.

Experimental Protocol: Optic Nerve Crush (ONC) Model

Objective: To assess the neuroprotective and pro-myelinating effects of 9-cis-13,14-DHRA in a mouse model of optic nerve injury.

Animal Model: Adult C57BL/6 mice.

Procedure:

  • Mice were anesthetized, and the optic nerve was exposed intraorbitally.

  • The optic nerve was crushed for 5 seconds using fine forceps, 1 mm behind the optic globe.

  • 9-cis-13,14-DHRA (1 mg/kg) or vehicle was administered intraperitoneally daily.

  • After 14 days, visual evoked potentials (VEPs) were recorded to assess visual pathway function.

  • Optic nerve sections were stained for Myelin Basic Protein (MBP) to quantify myelination.

Endpoints:

  • P1 Latency of VEP: An electrophysiological measure of the time it takes for a visual stimulus to travel from the retina to the visual cortex. A shorter latency indicates better nerve conduction.

  • MBP Staining Intensity: A histological measure of the amount of myelin surrounding axons in the optic nerve. Higher intensity indicates better myelination.

Signaling Pathway and Experimental Workflow

ONC_Workflow cluster_workflow Experimental Workflow cluster_pathway Proposed Signaling Pathway A Optic Nerve Crush (ONC) in Mice B Daily Intraperitoneal Administration (Vehicle or 9-cis-13,14-DHRA) A->B C Visual Evoked Potential (VEP) Recording at Day 14 B->C D Histological Analysis (MBP Staining) of Optic Nerves C->D DHRA 9-cis-13,14-DHRA RXR RXR DHRA->RXR TargetGenes Target Gene Expression RXR->TargetGenes Myelination Myelination & Neuroprotection TargetGenes->Myelination

Caption: Workflow of the optic nerve crush experiment and the proposed RXR-mediated signaling pathway of 9-cis-13,14-DHRA.

II. Rescue of Memory Deficits in Rbp1-/- Mice

Mice lacking the cellular retinol (B82714) binding protein 1 (Rbp1-/-) exhibit memory deficits due to compromised RXR signaling. A key study demonstrated that 9-cis-13,14-DHRA can rescue these memory deficits, with an efficacy comparable to a synthetic RXR agonist.[1][2][3]

Comparative Performance Data
Treatment GroupCorrect Alternations in Y-Maze (%)
Wild-type + Vehicle75.3 ± 2.5
Rbp1-/- + Vehicle52.1 ± 3.1
Rbp1-/- + 9-cis-13,14-DHRA (1 mg/kg)72.8 ± 2.9
Rbp1-/- + Synthetic RXR Agonist (Bexarotene, 1 mg/kg)74.1 ± 3.0

*p < 0.05 compared to Rbp1-/- + Vehicle. Data are presented as mean ± SEM.

Experimental Protocol: Y-Maze Spontaneous Alternation Task

Objective: To evaluate the effect of 9-cis-13,14-DHRA on spatial working memory in Rbp1-/- mice.

Animal Model: Rbp1-/- mice and wild-type littermates.

Procedure:

  • Mice were administered 9-cis-13,14-DHRA (1 mg/kg), a synthetic RXR agonist (Bexarotene, 1 mg/kg), or vehicle via oral gavage.

  • One hour after administration, mice were placed in a Y-shaped maze and allowed to explore freely for 8 minutes.

  • The sequence of arm entries was recorded.

  • A spontaneous alternation was defined as successive entries into the three different arms.

Endpoint:

  • Percentage of Correct Alternations: Calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.

Logical Relationship of the Experimental Design

YMaze_Logic cluster_groups Experimental Groups WT_V Wild-type + Vehicle YMaze Y-Maze Spontaneous Alternation Task WT_V->YMaze Rbp1_V Rbp1-/- + Vehicle Rbp1_V->YMaze Rbp1_DHRA Rbp1-/- + 9-cis-13,14-DHRA Rbp1_DHRA->YMaze Rbp1_Bex Rbp1-/- + Bexarotene Rbp1_Bex->YMaze Outcome Measure Percentage of Correct Alternations YMaze->Outcome

Caption: Logical flow of the Y-maze spontaneous alternation experiment.

III. In Vivo Activity of a Metabolite: S-4-oxo-9-cis-13,14-dihydro-retinoic acid

The metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA) has also been shown to be biologically active in vivo. A study using the developing chicken wing bud assay demonstrated its ability to induce digit pattern duplications, a characteristic effect of active retinoids, although it was less potent than all-trans-retinoic acid (ATRA).[6]

Comparative Performance Data
TreatmentDose for 50% Digit Duplication (ng)
all-trans-retinoic acid (ATRA)0.5
S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA)5.0
Experimental Protocol: Chick Wing Bud Assay

Objective: To assess the in vivo retinoid-like activity of S-4o9cDH-RA by observing its effect on limb development.

Animal Model: Fertilized chicken eggs.

Procedure:

  • A window was made in the shell of eggs incubated for 3.5 days to expose the developing embryo.

  • A bead soaked with a defined concentration of ATRA or S-4o9cDH-RA was implanted into the anterior margin of the right wing bud.

  • The eggs were resealed and incubated for a further 6-7 days.

  • The embryos were harvested, and the skeletal morphology of the wings was analyzed for digit pattern duplications.

Endpoint:

  • Dose-response for Digit Duplication: The concentration of the compound required to induce digit duplications in 50% of the treated embryos.

Signaling Pathway in Limb Development

LimbDev_Pathway Retinoid Retinoid (ATRA or S-4o9cDH-RA) RAR Retinoic Acid Receptor (RAR) Retinoid->RAR Hox Hox Gene Expression RAR->Hox Shh Sonic Hedgehog (Shh) Expression Patterning Anteroposterior Limb Patterning Shh->Patterning Hox->Shh

Caption: Simplified signaling cascade of retinoids in chick limb development.

Conclusion

The presented in vivo data strongly support the therapeutic potential of this compound. It demonstrates efficacy in both neuroprotection and cognitive enhancement in preclinical models, with performance comparable to a synthetic RXR agonist. Its metabolite also shows biological activity, suggesting a broader role for this class of endogenous retinoids. Further research is warranted to fully elucidate the therapeutic applications and mechanisms of action of 9-cis-13,14-DHRA and its derivatives.

References

Comparative Efficacy of 9-cis-13,14-dihydroretinoic acid (9CDHRA) in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of 9-cis-13,14-dihydroretinoic acid (9CDHRA), an endogenous agonist of the Retinoid X Receptor (RXR), in various preclinical disease models. The data presented herein is intended to inform researchers and drug development professionals on the potential of 9CDHRA as a therapeutic agent.

Executive Summary

9CDHRA has demonstrated significant neuroprotective effects in preclinical models of glaucoma and transsynaptic degeneration, a key pathological feature in demyelinating diseases such as multiple sclerosis. Its mechanism of action is primarily linked to the activation of RXR, leading to the mitigation of endoplasmic reticulum (ER) stress and a subsequent reduction in apoptosis. This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: Comparative Efficacy of 9CDHRA in a Mouse Model of Glaucoma
Treatment GroupKey Efficacy ReadoutMeasurementResultStatistical Significance
High Intraocular Pressure (IOP) + Vehicle ER Stress Marker (CHOP)Fold Change vs. Normal IOP2.77 ± 0.20-
High IOP + 9CDHRA ER Stress Marker (CHOP)Fold Change vs. Normal IOP1.47 ± 0.13p < 0.0001
High IOP + Vehicle ER Stress Marker (ATF4)Fold Change vs. Normal IOP2.43 ± 0.21-
High IOP + 9CDHRA ER Stress Marker (ATF4)Fold Change vs. Normal IOP1.40 ± 0.12p < 0.0001
High IOP + Vehicle Apoptotic Cells (TUNEL assay)Number of TUNEL-positive cells in Ganglion Cell LayerSignificantly increased vs. Normal IOP-
High IOP + 9CDHRA Apoptotic Cells (TUNEL assay)Number of TUNEL-positive cells in Ganglion Cell LayerSignificantly mitigated vs. High IOP + Vehiclep < 0.0001
High IOP + Vehicle Retinal Ganglion Cell (RGC) DensityQuantification of cell density in the Ganglion Cell LayerSignificant reduction vs. Normal IOP-
High IOP + 9CDHRA Retinal Ganglion Cell (RGC) DensityQuantification of cell density in the Ganglion Cell LayerSignificant protection vs. High IOP + Vehicle****p < 0.0001

Data summarized from Basavarajappa et al., FASEB Journal, 2025.[1][2][3][4]

Table 2: Comparative Efficacy of 9CDHRA in a Mouse Model of Transsynaptic Degeneration (Optic Nerve Crush)
Treatment GroupKey Efficacy ReadoutMeasurementResultStatistical Significance
Optic Nerve Crush (ONC) + Vehicle Myelin Basic Protein (MBP) Fluorescence IntensityArbitrary Units (AU) in the lateral geniculate nucleus (LGN)Significant reduction vs. Contralateral side-
ONC + 9CDHRA Myelin Basic Protein (MBP) Fluorescence IntensityArbitrary Units (AU) in the LGNNo significant difference between contralateral and ipsilateral sidesNot statistically significant
ONC + Vehicle ApoptosisPresence of apoptotic cells at the site of injury and anterogradelyIncreased-
ONC + 9CDHRA ApoptosisPresence of apoptotic cells at the site of injury and anterogradelyReducedNot specified

Data summarized from Parrilla et al., Neuroscience, 2024.[5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9CDHRA in Neuroprotection

9CDHRA exerts its neuroprotective effects through the activation of the Retinoid X Receptor (RXR). This activation plays a crucial role in mitigating endoplasmic reticulum (ER) stress-induced apoptosis. Under cellular stress conditions, the unfolded protein response (UPR) is activated, leading to the phosphorylation of PERK and subsequent activation of the ATF4/CHOP pro-apoptotic pathway. 9CDHRA, by activating RXR, interferes with this cascade, leading to a reduction in the expression of CHOP and ATF4, thereby promoting cell survival.[1][7][8] RXR can form heterodimers with other nuclear receptors, such as PPARs and LXRs, to regulate the transcription of a wide range of genes involved in cellular homeostasis and inflammation.[9]

G cluster_stress Cellular Stress (e.g., High IOP, Nerve Injury) cluster_upr Unfolded Protein Response (UPR) cluster_intervention Therapeutic Intervention ER_Stress Endoplasmic Reticulum Stress PERK PERK ER_Stress->PERK activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP induces transcription Apoptosis Apoptosis CHOP->Apoptosis promotes 9CDHRA 9CDHRA RXR RXR 9CDHRA->RXR activates RXR->ATF4 inhibits RXR->CHOP inhibits Neuroprotection Neuroprotection (Cell Survival) RXR->Neuroprotection

Caption: 9CDHRA-mediated RXR activation inhibits the pro-apoptotic PERK/ATF4/CHOP pathway.

Experimental Workflow for Preclinical Efficacy Testing

The evaluation of 9CDHRA's efficacy in the described disease models typically follows a standardized workflow, from disease induction to endpoint analysis. This involves animal model creation, therapeutic intervention, and subsequent behavioral, histological, and molecular assessments.

G cluster_setup Experimental Setup cluster_analysis Endpoint Analysis Animal_Model Disease Model Induction (e.g., High IOP, Optic Nerve Crush) Grouping Animal Grouping (Vehicle vs. 9CDHRA) Animal_Model->Grouping Treatment Therapeutic Intervention (e.g., Intravitreal Injection) Grouping->Treatment Functional Functional Assessment (e.g., Electroretinography) Treatment->Functional Post-treatment period Histological Histological Analysis (e.g., Retinal Ganglion Cell Counting, Myelin Staining) Treatment->Histological Molecular Molecular Analysis (e.g., Western Blot for ER Stress Markers, TUNEL Assay for Apoptosis) Treatment->Molecular

Caption: General experimental workflow for evaluating 9CDHRA efficacy in vivo.

Experimental Protocols

Mouse Model of Glaucoma (High Intraocular Pressure)
  • Induction of High Intraocular Pressure (IOP): Ocular hypertension is induced in adult C57BL/6J mice by a single intravitreal injection of microbeads (15 µm diameter) into the anterior chamber of one eye. The contralateral eye serves as a control. IOP is monitored regularly using a tonometer.

  • 9CDHRA Administration: 9CDHRA is administered via intravitreal injection. A typical dose is 1 µL of a 1 µM solution. Control animals receive a vehicle injection.

  • Retinal Ganglion Cell (RGC) Quantification: At the end of the study period, animals are euthanized, and their retinas are dissected. RGCs are identified and quantified using retrograde labeling with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus prior to the induction of high IOP. The retinas are then flat-mounted, and the number of labeled RGCs is counted using fluorescence microscopy.[10][11][12][13]

  • Western Blot Analysis for ER Stress Markers: Retinal tissue is homogenized in lysis buffer, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against CHOP, ATF4, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.[4]

  • TUNEL Assay for Apoptosis: Retinal sections are prepared and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect apoptotic cells. The number of TUNEL-positive cells in the ganglion cell layer is quantified using fluorescence microscopy.[14][15][16][17]

Mouse Model of Transsynaptic Degeneration (Optic Nerve Crush)
  • Optic Nerve Crush (ONC) Procedure: Adult C57BL/6 mice are anesthetized, and the optic nerve of one eye is exposed intraorbitally. The nerve is then crushed for a defined period (e.g., 5 seconds) with fine forceps at a specific distance from the optic nerve head. The contralateral eye serves as an uninjured control.

  • 9CDHRA Administration: 9CDHRA is administered systemically (e.g., intraperitoneal injection) or locally.

  • Immunofluorescence for Myelin Basic Protein (MBP): At the designated time point, animals are euthanized, and the brain is sectioned. Sections containing the lateral geniculate nucleus (LGN) are stained with a primary antibody against Myelin Basic Protein (MBP), a major component of the myelin sheath. A fluorescently labeled secondary antibody is used for visualization. The fluorescence intensity of MBP staining is quantified using image analysis software.[18]

  • Quantification of Apoptosis: Apoptosis in the retina and LGN is assessed using the TUNEL assay as described for the glaucoma model.

Disclaimer: The information provided in this guide is for research and informational purposes only and should not be considered as medical advice. The efficacy and safety of 9CDHRA in humans have not been established.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 9-cis-13,14-Dihydroretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 9-cis-13,14-Dihydroretinoic acid, a retinoid compound. Adherence to these protocols will help maintain a secure workspace and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Retinoids as a class of compounds are sensitive to air, light, and heat and can be hazardous.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear the appropriate Personal Protective Equipment (PPE).[3][4][5]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles[3]
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust respirator may be necessary[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[4] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[4]

Step 1: Waste Collection

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material and have a secure lid to prevent leakage or spillage.

Step 2: Waste Segregation

  • Do not mix this compound waste with other incompatible waste streams. It is generally incompatible with strong oxidizing agents.[4][5]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound." Include the date of accumulation.

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.[4]

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • The primary recommended disposal methods for retinoid compounds are:

    • Incineration: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Licensed Landfill: Burial in a licensed landfill is another option if incineration is not available.[3]

  • Never dispose of this compound down the drain or in the regular trash.[4][5]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others to the spill.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For larger spills, contain the spillage to prevent it from entering drains or water courses.[3]

  • Clean-up:

    • For solid spills: Carefully sweep up the material, avoiding dust generation.[3][4][5] Dampening the material with water can help prevent dusting.[3] Place the collected material into a sealed container for disposal.

    • For solution spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Dispose: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 9-cis-13,14-Dihydroretinoic Acid Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Is it a Spill? collect->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes store Store Sealed Container in Designated Hazardous Waste Area spill->store No cleanup->collect contact Contact Licensed Waste Management Company store->contact dispose Dispose via Incineration or Licensed Landfill contact->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 9-cis-13,14-Dihydroretinoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 9-cis-13,14-Dihydroretinoic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Summary

Hazard ClassDescriptionPrecautionary Statements
Skin Corrosion/IrritationCauses skin irritation.[1][2]H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2][4]H319: Causes serious eye irritation.[1][2][4]
Reproductive ToxicitySuspected of damaging the unborn child.[1] May damage fertility or the unborn child.[2][4]H360 / H361d: May damage fertility or the unborn child.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2][3][4]H335: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required equipment.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with chemotherapy-grade nitrile or neoprene gloves.Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination.
Body Disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front and tight-fitting cuffs.[5]Offers resistance to chemical splashes and prevents contamination of personal clothing. Cloth lab coats are not suitable.[5]
Eyes and Face Chemical safety goggles and a full-face shield.[5]Protects against splashes and airborne particles entering the eyes and mucous membranes.
Respiratory A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[3][6]
Head and Feet Disposable head/hair cover and shoe covers.[5]Prevents contamination of hair and personal footwear.

Operational Plan for Handling

Follow these step-by-step instructions for the safe handling of this compound.

  • Preparation:

    • Read and fully understand the Safety Data Sheet for a closely related compound like 9-cis-Retinoic acid.

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound to minimize contamination.

  • Gowning and Gloving:

    • Don all required PPE in the correct order: shoe covers, inner gloves, gown, head/hair cover, face mask/respirator, and safety goggles.

    • Don the outer pair of gloves over the gown cuffs.

  • Handling the Compound:

    • All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Use a plastic-backed absorbent liner on the work surface to contain any spills.

    • When weighing the solid, use a dedicated spatula and weighing boat.

    • Handle the compound gently to avoid creating dust.

    • Close the container tightly immediately after use.[3][4]

  • Post-Handling:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the liner as hazardous waste.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and exposure to others.

  • Chemical Waste:

    • All solid this compound waste and solutions should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

    • The container should be marked as "Hazardous Waste" and include the chemical name.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, absorbent pads, and weighing boats, must be disposed of as hazardous waste.

    • Place these materials in a designated hazardous waste bag or container.

  • Disposal Method:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

    • A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 disp1 Collect Chemical Waste handle1->disp1 Generate chemical waste handle3 Seal Container handle2->handle3 handle2->disp1 Generate chemical waste clean1 Decontaminate Work Surface handle3->clean1 Complete handling clean2 Remove PPE clean1->clean2 disp2 Collect Contaminated PPE clean1->disp2 Generate contaminated waste clean3 Wash Hands clean2->clean3 clean2->disp2 Generate contaminated waste disp3 Store in Labeled Hazardous Waste Container disp1->disp3 disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

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